Technical Guide: Mechanism of Action of N-(4-Methoxyphenyl)retinamide (Fenretinide)
The following technical guide details the mechanism of action for N-(4-Methoxyphenyl)retinamide (4-HPR/Fenretinide), focusing on its unique non-classical retinoid activities, specifically the induction of oxidative stres...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action for N-(4-Methoxyphenyl)retinamide (4-HPR/Fenretinide), focusing on its unique non-classical retinoid activities, specifically the induction of oxidative stress and the modulation of sphingolipid metabolism.
Executive Summary
N-(4-Methoxyphenyl)retinamide (4-HPR) , commonly known as Fenretinide, is a synthetic retinoid derivative (analogue of all-trans retinoic acid). Unlike classical retinoids that primarily function by modulating gene transcription via Retinoic Acid Receptors (RARs), 4-HPR exhibits a distinct dual mechanism of action . While it retains some RAR-dependent activity, its primary therapeutic potency—particularly in oncology—stems from RAR-independent cytotoxicity .
This guide dissects the two core "catastrophic events" 4-HPR induces in target cells:
The Sphingolipid Crisis: Targeted inhibition of Dihydroceramide Desaturase 1 (DES1).[1]
The Metabolic Collapse: Sustained generation of Reactive Oxygen Species (ROS) leading to fatal Endoplasmic Reticulum (ER) stress.
Molecular Pharmacology: The Sphingolipid Paradox
The most critical non-genomic target of 4-HPR is the enzyme Dihydroceramide Desaturase 1 (DES1) .
The DES1 Blockade
In healthy sphingolipid metabolism, DES1 introduces a 4,5-trans-double bond into the dihydroceramide backbone to produce ceramide. 4-HPR acts as a competitive inhibitor of DES1.
Mechanism: 4-HPR binds to DES1, preventing the conversion of dihydroceramide to ceramide.
The Consequence (The Paradox): Historically, 4-HPR efficacy was attributed to increased "ceramide" levels. However, modern lipidomics reveals that 4-HPR causes a massive accumulation of dihydroceramides (dhCer).
Cytotoxicity: While dhCers were once thought biologically inert, intracellular accumulation of dhCer disrupts membrane integrity, alters mitochondrial permeability, and triggers autophagy-dependent cell death. Concurrently, in certain cancer lines, 4-HPR can trigger a compensatory hydrolysis of sphingomyelin (via sphingomyelinases), leading to a parallel spike in lethal ceramides.
Signaling Pathway Visualization
The following diagram illustrates the divergence between classical retinoid signaling and the 4-HPR specific lipid crisis.
Caption: Figure 1. The Dual Mechanism of 4-HPR.[2] Note the central role of DES1 inhibition leading to dihydroceramide accumulation and the parallel induction of mitochondrial ROS.
The Metabolic Crisis: ROS and ER Stress
4-HPR creates a "feed-forward" loop of oxidative stress that overwhelms cancer cells, which are often already operating at a high basal metabolic rate.
The ROS Generator
4-HPR induces the production of Reactive Oxygen Species (ROS), specifically superoxide anions and hydrogen peroxide, via the mitochondrial electron transport chain (complex I and II).
Causality: The hydrophobic nature of 4-HPR allows it to partition into the mitochondrial inner membrane, disrupting electron flow.
Feedback Loop: ROS can oxidize and further inhibit DES1, exacerbating the lipid crisis described in Section 2.
The Unfolded Protein Response (UPR)
The accumulation of ROS and aberrant lipids (dihydroceramides) in the ER membrane triggers the UPR.
Initial Phase (Protective): Upregulation of GRP78 (BiP) to assist folding.
Terminal Phase (Apoptotic): Sustained stress leads to the induction of CHOP (GADD153) . CHOP downregulates Bcl-2 (anti-apoptotic) and upregulates BIM (pro-apoptotic), committing the cell to death.
Experimental Validation Framework
To rigorously validate these mechanisms in a research setting, the following self-validating protocols are recommended.
Protocol A: Differentiating Lipid Species (Lipidomics)
Standard TLC or simple mass spec often fails to distinguish Dihydroceramide from Ceramide due to the single double-bond difference. High-resolution LC-MS/MS is required.
Step
Action
Critical Technical Note
1. Lysis
Lyse 5x10⁶ treated cells in Methanol/Chloroform (2:1).
Monitor specific parent/daughter ion transitions (e.g., m/z 284.3 for sphingosine backbone vs 286.3 for sphinganine).
Protocol B: ROS-Dependent Apoptosis Verification
This protocol confirms that cell death is specifically driven by ROS, using a rescue experiment.
Seed Cells: Plate cells (e.g., Neuroblastoma SH-SY5Y) in 96-well plates.
Pre-treatment: Treat Group A with Vitamin C (100 µM) or NAC (5 mM) for 2 hours. Leave Group B (Control) untreated.
Treatment: Add 4-HPR (e.g., 5 µM) to both groups.
Incubation: 24 hours.
Readout:
ROS: Stain with H2DCFDA (10 µM) for 30 mins. Measure fluorescence (Ex/Em: 485/535 nm).
Viability: Perform Annexin V/PI flow cytometry.
Validation Criteria: Group A (Antioxidant + 4-HPR) must show significantly lower ROS and higher viability than Group B. If rescue is observed, the mechanism is ROS-dependent.
Experimental Workflow Diagram
Caption: Figure 2. Integrated workflow for validating the 4-HPR mechanism of action.
Clinical Translation & Limitations
Despite potent in vitro efficacy, 4-HPR has faced challenges in clinical translation.[3]
Bioavailability: 4-HPR is highly hydrophobic (LogP ~6), leading to poor oral bioavailability and variable plasma concentrations.
Renal Clearance: Rapid glucuronidation leads to fast excretion.
Current Solutions:
Lym-X-Sorb: A lipid matrix formulation to enhance absorption.
Nanofenretinide: Encapsulation in nanoparticles to improve solubility and tumor passive targeting (EPR effect).
References
Mechanism of fenretinide-induced apoptosis. Hail N Jr, et al. Apoptosis. 2006.[4]
Fenretinide inhibits dihydroceramide desaturase 1 (DES1) to induce accumulation of dihydroceramides. Rahmaniyan M, et al. Journal of Biological Chemistry. 2011.
Reactive oxygen species (ROS) mediates fenretinide-induced apoptosis in human retinal pigment epithelial (RPE) cells. Samuel W, et al. Invest Ophthalmol Vis Sci. 2006.
Fenretinide: A novel oral micellar formulation with enhanced bioavailability. Orienti I, et al. Journal of Experimental & Clinical Cancer Research. 2019.
N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines. Maurer BJ, et al.[5] Leukemia. 2002.[6]
Technical Guide: Mechanistic Profiling and Application of N-(4-Methoxyphenyl)retinamide (4-HPR) in Cancer Cell Lines
[1] Executive Summary N-(4-Methoxyphenyl)retinamide (4-HPR) , also known as Fenretinide , represents a unique class of synthetic retinoids that circumvents the "retinoid resistance" often seen with All-trans Retinoic Aci...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
N-(4-Methoxyphenyl)retinamide (4-HPR) , also known as Fenretinide , represents a unique class of synthetic retinoids that circumvents the "retinoid resistance" often seen with All-trans Retinoic Acid (ATRA). Unlike ATRA, which primarily drives differentiation via nuclear receptors (RAR/RXR), 4-HPR functions largely through receptor-independent cytotoxicity .
This guide details the technical application of 4-HPR in oncology research, focusing on its dual-mechanism of action: Reactive Oxygen Species (ROS) generation and Sphingolipid modulation (Dihydroceramide accumulation) . It provides validated protocols for researchers to characterize these pathways in solid tumor models (Neuroblastoma, Breast, and Ovarian carcinoma).
Part 1: Chemical Identity & Handling
Senior Scientist Note: The most common cause of experimental failure with 4-HPR is improper handling regarding light sensitivity and serum binding.
Solubility: Hydrophobic. Practically insoluble in water. Soluble in DMSO (>25 mg/mL) and Ethanol.
Preparation and Storage Protocol
To ensure reproducibility, follow this strict preparation workflow:
Stock Solution (10 mM): Dissolve powder in anhydrous DMSO.
Critical Step: Perform all weighing and dissolution in low-light conditions (amber tubes or aluminum foil wrap). Retinoids isomerize rapidly under white light.
Aliquot & Freeze: Store as small aliquots (e.g., 50 µL) at -80°C. Avoid freeze-thaw cycles; discard after one thaw.
Working Solution: Dilute stock into culture media immediately prior to use.
Serum Interaction: 4-HPR binds to serum albumin. If using standard 10% FBS media, the effective free drug concentration is lower than in low-serum media. Report serum conditions explicitly in all data.
Part 2: Mechanistic Pharmacodynamics
The efficacy of 4-HPR relies on a "Two-Hit" hypothesis targeting mitochondrial function and lipid metabolism.
The Dual-Hit Mechanism
Mitochondrial ROS Stress: 4-HPR targets Complex II of the electron transport chain, causing electron leakage and superoxide generation. This is an early event (1–4 hours).
The Ceramide/Dihydroceramide Axis: 4-HPR inhibits Dihydroceramide Desaturase (DES1) .
Correction to Dogma: Early literature suggested 4-HPR increased Ceramide via Serine Palmitoyltransferase (SPT). Modern lipidomics confirms it primarily inhibits DES1, leading to a massive accumulation of Dihydroceramide (dhCer) . While dhCer was historically considered inert, high intracellular loads trigger ER stress and autophagy-dependent cell death.
Pathway Visualization
The following diagram illustrates the signal transduction cascade triggered by 4-HPR.
Caption: 4-HPR induces cell death via dual inhibition of Mitochondrial Complex II and the enzyme DES1, leading to ROS and Dihydroceramide overload.
Part 3: Validated Experimental Protocols
Cytotoxicity Profiling (Self-Validating System)
To prove 4-HPR activity is specific and not a general toxicity artifact, you must demonstrate dose-dependency and time-dependency.
Cell Lines: Neuroblastoma (SH-SY5Y, SK-N-BE) or Breast Cancer (MCF-7, MDA-MB-231).
Dose Range: 0, 1, 2.5, 5, 10 µM.
Time Points: 24h, 48h, 72h.
Assay: MTS or Resazurin (preferred over MTT to avoid solubilization steps that interfere with lipid-rich debris).
Validation Step:
If IC50 > 20 µM, the cell line is likely resistant or the drug has degraded. Fresh stock is required.
ROS Detection Workflow
ROS generation is the "early hit."[8] It must be measured within 2–6 hours of treatment, not at 24 hours (when cells are already dying).
Protocol:
Seed Cells: 2x10^5 cells/well in 6-well plates. Allow attachment overnight.
Pre-load Probe: Wash cells with PBS. Incubate with 5 µM H2DCFDA (cytosolic ROS) or MitoSOX Red (mitochondrial superoxide) for 30 min in serum-free media.
Analyze: Harvest via trypsinization and analyze immediately on Flow Cytometer (FITC channel for DCFDA, PE for MitoSOX).
Mechanistic Rescue Experiments (The "Gold Standard")
To confirm causality, you must attempt to "rescue" the cells using specific inhibitors.
Pathway Target
Inhibitor / Scavenger
Concentration
Pre-treatment Time
Expected Outcome
ROS
N-acetylcysteine (NAC)
5 mM
1 hour
Significant survival rescue
ROS
Vitamin C (Ascorbic Acid)
100 µM
1 hour
Partial/Full rescue
Caspases
z-VAD-fmk
20 µM
1 hour
Blocks apoptosis (may shift to necrosis)
Necroptosis
Necrostatin-1
10 µM
1 hour
No effect (typically)
Part 4: Experimental Workflow & Decision Tree
Use this logic flow to characterize a new cell line's response to 4-HPR.
Caption: Decision tree for validating the mechanism of action in a new cancer cell line.
Part 5: Challenges & Clinical Translation
While highly effective in vitro, 4-HPR has faced hurdles in clinical translation due to bioavailability.
The Bioavailability Barrier
Issue: 4-HPR is highly lipophilic. Oral capsules (corn oil formulation) often fail to achieve the sustained >5 µM plasma levels required for cytotoxicity seen in culture.
Solution: Researchers should be aware of Nanofenretinide (nanoparticle-encapsulated formulations) and Lym-X-Sorb organized lipid complexes. These increase bioavailability significantly.
Synergistic Combinations
For drug development professionals, 4-HPR is most promising as a chemosensitizer.
Chemotherapy: The ROS burst sensitizes cells to DNA-damaging agents like Cisplatin and Etoposide.
References
Mechanism of Action (ROS & Ceramide):
Wu, J. M., et al. (2001). N-(4-hydroxyphenyl)retinamide induces apoptosis in human breast cancer cells: the role of reactive oxygen species and nitric oxide.
Mitochondrial Targeting:
Cuperus, R., et al. (2010). Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma.
Dihydroceramide Accumulation (DES1 Inhibition):
Rahmaniyan, M., et al. (2011). Dihydroceramide desaturase inhibition by fenretinide promotes mechanisms of cell death in cancer.
Clinical Trials & Bioavailability (Neuroblastoma):
Villani, M. G., et al. (2006). Phase I trial and pharmacokinetics of fenretinide in children with neuroblastoma.
[10]
Synergy with BCL-2 Inhibitors:
Ham, J., et al. (2016). Fenretinide synergizes with the BCL-2 inhibitor ABT-737 to induce apoptosis in neuroblastoma.
N-(4-Methoxyphenyl)retinamide: A Comprehensive Technical Guide to the Major Metabolite of Fenretinide
Foreword for the Researcher This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on N-(4-methoxyphenyl)retinamide (MPR), the principal metabolite of the s...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword for the Researcher
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on N-(4-methoxyphenyl)retinamide (MPR), the principal metabolite of the synthetic retinoid fenretinide (N-(4-hydroxyphenyl)retinamide; 4-HPR). Fenretinide has been the subject of extensive research for its potential in cancer chemoprevention and therapy.[1][2] Understanding the metabolic fate of fenretinide is paramount to elucidating its overall pharmacological profile, including its efficacy and safety. This guide provides a comprehensive overview of the metabolic transformation of fenretinide to MPR, detailed analytical methodologies for its quantification, its pharmacokinetic properties, and its known biological activities.
The Metabolic Genesis of N-(4-Methoxyphenyl)retinamide from Fenretinide
The biotransformation of fenretinide within the body leads to several metabolites, with N-(4-methoxyphenyl)retinamide (MPR) being the most abundant in circulation.[2] This metabolic conversion is a critical consideration in the study of fenretinide, as the parent compound and its metabolites may exhibit distinct biological properties.
The Enzymatic Pathway: An O-Methylation Reaction
The conversion of fenretinide to MPR is an O-methylation reaction, where a methyl group is added to the hydroxyl group on the phenyl ring of fenretinide. This process is catalyzed by a methyltransferase enzyme and requires S-adenosyl-L-methionine (SAM) as a methyl group donor.[3] While the specific enzyme responsible for this reaction in humans has not been definitively identified, the microsomal localization of this activity has been established.[3] This suggests the involvement of a membrane-bound methyltransferase. One possibility is the involvement of catechol-O-methyltransferase (COMT), an enzyme known to metabolize catechols, although fenretinide itself is not a catechol.[4][5] Further research is warranted to precisely identify the enzyme responsible for this key metabolic step.
Caption: Metabolic conversion of fenretinide to N-(4-methoxyphenyl)retinamide.
Analytical Methodologies for the Quantification of N-(4-Methoxyphenyl)retinamide
Accurate and sensitive analytical methods are essential for studying the pharmacokinetics and metabolism of fenretinide and MPR. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method with UV detection is suitable for the quantification of MPR in biological matrices.
2.1.1. Experimental Protocol: HPLC-UV Analysis of MPR in Tissue [6]
Sample Preparation:
Homogenize fresh tissue samples in acetonitrile (ACN) via ultrasonic extraction.
Centrifuge the homogenate to pellet cellular debris.
Collect the supernatant for analysis.
Internal Standard:
Spike samples with N-(4-ethoxyphenyl)retinamide (4-EPR) as an internal standard prior to extraction to correct for procedural losses.[6][7]
Chromatographic Conditions:
Column: C18 reverse-phase column.
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and acetic acid.
Detection: UV absorbance at 340 nm.
Quantification:
Construct a calibration curve using known concentrations of MPR.
Determine the concentration of MPR in the samples by comparing the peak area ratio of MPR to the internal standard against the calibration curve.
This method has a reported detection limit of 50 ng/mL and recovery rates ranging from 93% to 110%.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, LC-MS/MS is the preferred method, particularly for complex biological matrices like plasma.
2.2.1. Experimental Protocol: LC-MS/MS Analysis of MPR in Human Plasma [8][9]
In a 1.5 mL polypropylene tube, add 30 µL of plasma, 10 µL of internal standard (e.g., N-(4-ethoxyphenyl)retinamide), and 90 µL of acetonitrile for protein precipitation.[9]
Vortex for 30 seconds, shake for 5 minutes, and centrifuge at 4000 x g for 5 minutes.[9]
Transfer the supernatant to an amber glass vial for analysis.[9]
Ionization: Electrospray ionization (ESI) in positive ion mode.[8]
Detection: Multiple reaction monitoring (MRM).
Quantification:
Establish a calibration curve over a concentration range of 0.2–50 ng/mL.[8]
The lower limit of quantification is typically around 0.2 ng/mL.[8]
This LC-MS/MS method demonstrates high recovery (>90%) and minimal matrix effects.[8]
Caption: General workflow for the analysis of N-(4-methoxyphenyl)retinamide.
Comparative Pharmacology and Pharmacokinetics
The pharmacological profile of MPR differs significantly from its parent compound, fenretinide. Understanding these differences is crucial for interpreting preclinical and clinical data.
Pharmacokinetic Profile
Plasma Half-Life and Tissue Distribution:
MPR exhibits a longer plasma half-life than fenretinide.[10][11] In a study with cancer patients, the terminal half-life of MPR was approximately 23.0 hours, compared to 13.7 hours for fenretinide.[11] This suggests slower elimination and potentially greater accumulation with chronic dosing.
Fenretinide and its metabolites, including MPR, have been shown to accumulate in breast tissue at concentrations several-fold higher than in plasma.[12][13] This preferential distribution is a key aspect of fenretinide's potential as a breast cancer chemopreventive agent.
In contrast to fenretinide, which induces apoptosis in various cancer cell lines, MPR is generally considered to be biologically inert in this regard.[2] Studies have shown that MPR does not significantly inhibit the proliferation of breast cancer cells or induce apoptosis.[2] The hydroxyl group of fenretinide is believed to be crucial for its cytotoxic effects, and its methylation to form MPR abrogates this activity.[10]
Enzyme Inhibition:
While lacking direct cytotoxic effects, a study has identified MPR as a potent and specific inhibitor of β-carotene oxygenase 1 (BCO1).[14] BCO1 is a key enzyme in vitamin A metabolism, responsible for the cleavage of β-carotene to retinal. In contrast, another major metabolite, 4-oxo-fenretinide, is a more potent inhibitor of stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1) than the parent compound.[14] This suggests that the different metabolites of fenretinide may have distinct molecular targets and contribute to the overall pleiotropic effects of the drug.
Effects on the Insulin-Like Growth Factor (IGF-1) System:
Fenretinide has been shown to decrease circulating levels of insulin-like growth factor-1 (IGF-1), a potent mitogen for breast epithelial cells.[15] This reduction in IGF-1 is considered a potential mechanism for its chemopreventive effects. The metabolite MPR is thought to be a major determinant of this fenretinide-induced decline in plasma IGF-1.
Caption: Proposed role of MPR in fenretinide-induced reduction of IGF-1.
Conclusion and Future Directions
N-(4-methoxyphenyl)retinamide is a key metabolite of fenretinide, characterized by its abundance in circulation and its distinct pharmacological profile. While largely inactive as a direct anticancer agent, its longer half-life and potential roles in modulating specific enzymatic pathways, such as that of BCO1, and influencing systemic factors like IGF-1, highlight the importance of its continued study. Future research should focus on definitively identifying the methyltransferase responsible for its formation, further exploring its unique biological activities, and elucidating its precise contribution to the overall therapeutic and toxicological effects of fenretinide. A comprehensive understanding of MPR will undoubtedly aid in the optimization of fenretinide-based therapies and the development of novel retinoid analogues with improved efficacy and safety profiles.
References
Barzago, M. M., et al. (2022). One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up. Molecules, 27(11), 3623. [Link]
Vratilova, J., et al. (2004). Liquid chromatography method for quantifying N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide in tissues. Journal of Chromatography B, 808(1), 125-130. [Link]
Gass, N., et al. (2021). Role of catechol-O-methyltransferase (COMT)-dependent processes in Parkinson's disease and L-DOPA treatment. International Journal of Molecular Sciences, 22(11), 5679. [Link]
Moon, R. C., et al. (1979). N-(4-hydroxyphenyl)retinamide, a new retinoid for prevention of breast cancer in the rat. Cancer Research, 39(4), 1339-1346. [Link]
Messner, M. C., & Cabot, M. C. (2011). Cytotoxic responses to N-(4-hydroxyphenyl)retinamide in human pancreatic cancer cells. Cancer Chemotherapy and Pharmacology, 68(2), 477-487. [Link]
Cooper, J. P., et al. (2010). Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases. British Journal of Pharmacology, 159(4), 945-955. [Link]
Sun, S. Y., et al. (2010). The hydroxyl functional group of N-(4-hydroxyphenyl)retinamide mediates cellular uptake and cytotoxicity in premalignant and malignant human epithelial cells. Cancer Prevention Research, 3(2), 213-222. [Link]
Poliakov, E., et al. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. PLoS One, 12(4), e0176178. [Link]
Banerjee, S., et al. (2010). Combination of N-(4-hydroxyphenyl) retinamide and genistein increased apoptosis in neuroblastoma SK-N-BE2 and SH-SY5Y xenografts. Journal of Neuro-Oncology, 97(1), 35-46. [Link]
Mehta, R. G., et al. (1998). N-(4-hydroxyphenyl)retinamide (4-HPR)-mediated biological actions involve retinoid receptor-independent pathways in human breast carcinoma. Carcinogenesis, 19(11), 2057-2062. [Link]
Cazzaniga, M., et al. (2005). Breast tissue accumulation of retinamides in a randomized short-term study of fenretinide. Cancer Epidemiology, Biomarkers & Prevention, 14(3), 723-728. [Link]
Vattimo, A., et al. (2020). Validated LC-MS/MS assay for the quantitative determination of fenretinide in plasma and tumor and its application in a pharmacokinetic study in mice of a novel oral nanoformulation of fenretinide. Pharmaceutics, 12(12), 1198. [Link]
Cho, H. E., & Min, H. K. (2017). Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 132, 117-124. [Link]
Formelli, F., et al. (1993). Pharmacokinetics of N-4-hydroxyphenyl-retinamide and the effect of its oral administration on plasma retinol concentrations in cancer patients. Cancer Research, 53(24), 6140-6145. [Link]
Vattimo, A., et al. (2020). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Pharmaceutics, 12(12), 1198. [Link]
Torrisi, R., et al. (1995). The metabolite N-4-methoxyphenylretinamide is a major determinant of fenretinide induced decline of plasma insulin-like growth factor-1. European Journal of Cancer, 31(3), 420-421. [Link]
Zhu, B. T. (2002). Catechol-O-methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis. Current Drug Metabolism, 3(3), 321-349. [Link]
Fontana, J. A., et al. (1997). Modulation of the insulin-like growth factor-I system by N-(4-hydroxyphenyl)-retinamide in human breast cancer cell lines. British Journal of Cancer, 75(4), 505-510. [Link]
Swanson, B. N., et al. (1981). Pharmacokinetics of N-(4-hydroxyphenyl)-all-trans-retinamide in rats. Journal of Pharmacology and Experimental Therapeutics, 219(3), 639-644. [Link]
Villani, F., et al. (2004). Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1. Clinical Cancer Research, 10(18 Pt 1), 6276-6285. [Link]
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Lee, Y. S., et al. (2005). Inhibitory effects of N-(4-hydrophenyl) retinamide on liver cancer and malignant melanoma cells. World Journal of Gastroenterology, 11(35), 5519-5524. [Link]
Dawson, M. I., et al. (1995). Effects of N-(4-hydroxyphenyl)retinamide on the number and cytotoxicity of natural killer cells in vitamin-A-sufficient and -deficient rats. Cancer Letters, 96(1), 1-8. [Link]
Wang, L., et al. (2014). Role of catechol-O-methyltransferase in the disposition of luteolin in rats. Drug Metabolism and Disposition, 42(5), 785-793. [Link]
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Mititelu, M., et al. (2023). The Role and Diagnostic Potential of Insulin-like Growth Factor 1 in Diabetic Retinopathy and Diabetic Macular Edema. International Journal of Molecular Sciences, 24(3), 2390. [Link]
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Poliakov, E., et al. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. PLoS One, 12(4), e0176178. [Link]
Gogliotti, R. G., et al. (2020). Insulin-Like Growth Factor-1 Down-Regulates the Phosphorylation of FXYD1 and Rescues Behavioral Deficits in a Mouse Model of Rett Syndrome. Frontiers in Molecular Neuroscience, 13, 1. [Link]
Soria, J. C., et al. (2001). Effects of N-(4-hydroxyphenyl)retinamide on hTERT expression in the bronchial epithelium of cigarette smokers. Journal of the National Cancer Institute, 93(16), 1257-1263. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of N-(4-Methoxyphenyl)retinamide (Fenretinide)
For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-hydroxyphenyl)retinamide (4-HPR), commonly known as Fenretinide, is a synthetic derivative of all-trans-retinoic acid (ATRA) that has garnered...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-hydroxyphenyl)retinamide (4-HPR), commonly known as Fenretinide, is a synthetic derivative of all-trans-retinoic acid (ATRA) that has garnered significant scientific interest for its potential therapeutic applications, particularly in oncology.[1] Unlike its parent compound, Fenretinide exhibits a unique pharmacological profile, primarily inducing apoptosis in cancer cells rather than differentiation.[2] Its efficacy and safety are intrinsically linked to its physicochemical properties, which govern its solubility, stability, absorption, and interaction with biological systems. This guide provides an in-depth analysis of these core properties, offering a foundational resource for researchers engaged in the preclinical and clinical development of Fenretinide-based therapeutics. We will explore its chemical identity, solubility profile, thermal characteristics, lipophilicity, and stability under various conditions. Furthermore, this document outlines standard analytical methodologies for its characterization and provides insight into its complex mechanism of action.
Introduction: The Scientific Rationale for Fenretinide
Fenretinide, a synthetic retinoid developed in the late 1960s, represents a significant advancement over naturally occurring retinoids like Vitamin A due to an improved therapeutic window.[1][3] Its primary distinction lies in its mechanism of action; it robustly induces programmed cell death (apoptosis) in a wide spectrum of cancer cells, including those resistant to traditional therapies.[2][4] This activity is mediated through multiple pathways, including the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism.[4][5]
However, the clinical translation of Fenretinide has been significantly hampered by its challenging physicochemical characteristics, most notably its poor aqueous solubility.[3][6] This property critically limits its oral bioavailability, making it difficult to achieve and sustain therapeutic plasma concentrations.[3][7] A thorough understanding of these physicochemical parameters is therefore not merely academic but is a critical prerequisite for the rational design of effective drug delivery systems and formulation strategies that can unlock the full therapeutic potential of this promising agent.
Chemical Identity and Structure
A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation.
Chemical Name: (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide[8]
The structure of Fenretinide is characterized by a hydrophobic β-ionone ring and a polyene chain, characteristic of retinoids, linked to a hydrophilic N-(4-hydroxyphenyl) amide group. This amphiphilic nature is a key determinant of its physicochemical and biological properties.
Core Physicochemical Properties
The therapeutic performance of any active pharmaceutical ingredient (API) is dictated by its intrinsic physical and chemical properties. For Fenretinide, these parameters present both opportunities and significant formulation challenges.
Physical Appearance
Fenretinide is typically supplied as a crystalline solid .[10] The specific color and morphology can vary slightly between batches and suppliers but is generally a pale yellow to yellow powder.
Solubility Profile
Solubility is arguably the most critical and challenging physicochemical property of Fenretinide. Its poor aqueous solubility is a primary limiting factor for its bioavailability.[6]
Aqueous Solubility: Fenretinide is sparingly soluble to practically insoluble in water and aqueous buffers.[3][10] One study reports a very low aqueous solubility of 1.71 µg/mL.[6] This necessitates advanced formulation strategies to achieve therapeutic concentrations in vivo.
Organic Solvent Solubility: Fenretinide exhibits significantly better solubility in organic solvents. This is crucial for preparing stock solutions for in vitro experiments and for use in various formulation processes.[10]
Expert Insight: The low aqueous solubility classifies Fenretinide as a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility, low permeability), presenting a significant hurdle for oral drug delivery.[6] The strategy of first dissolving Fenretinide in a water-miscible organic solvent like ethanol or DMSO before dilution in aqueous media is a standard laboratory practice to overcome its hydrophobicity for experimental assays.[10]
Lipophilicity: Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting membrane permeability and oral absorption.
Expert Insight: A high LogP value, such as that of Fenretinide's metabolite N-(4-methoxyphenyl)retinamide, indicates high lipophilicity.[11] This suggests the molecule will readily partition into lipid bilayers. While this is favorable for crossing cell membranes, excessively high lipophilicity can lead to poor absorption due to the compound remaining trapped within the membrane, contributing to its classification as a low-permeability compound.[6]
Stability
The chemical stability of Fenretinide is a critical consideration for its storage, formulation, and handling.
Storage: As a solid, Fenretinide is stable for at least four years when stored at -20°C.[10] Stock solutions in organic solvents can be stored at -20°C for several months, though it is recommended to use them promptly.[8] Aqueous solutions are not recommended for storage beyond one day.[10]
Expert Insight: The polyene chain in the retinoid structure is susceptible to isomerization and oxidation, particularly when exposed to light and air. Therefore, it is imperative to handle Fenretinide with protection from light and to purge solvents with an inert gas like nitrogen or argon before preparing solutions.
Analytical Characterization Methods
Robust analytical methods are essential for confirming the identity, purity, and concentration of Fenretinide in both bulk substance and biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of Fenretinide and quantifying it in various samples, including plasma.[12][13]
This protocol is adapted from established methods for the analysis of Fenretinide and its metabolites in human plasma.[13]
Sample Preparation:
To 100 µL of plasma, add an internal standard (e.g., N-(4-ethoxyphenyl)retinamide).
Precipitate proteins by adding 200 µL of cold ethanol.
Vortex for 1 minute to ensure thorough mixing.
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to an HPLC vial for analysis.
Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm).[13]
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.[13]
Detection: UV detection at its λmax of ~363 nm or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[10][13]
UV-Visible Spectroscopy
UV-Vis spectroscopy is a straightforward method for the rapid identification and quantification of Fenretinide, leveraging its strong chromophore.
Maximum Absorbance (λmax): Fenretinide exhibits a characteristic maximum absorbance at approximately 363 nm in ethanol, which is attributable to the extended conjugated π-system of its polyene chain.[10] This property is useful for concentration determination using the Beer-Lambert law, provided a pure reference standard is available.
Mass Spectrometry (MS)
MS, particularly when coupled with liquid chromatography (LC-MS/MS), provides definitive structural confirmation and highly sensitive quantification.
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for analyzing Fenretinide and its metabolites.[13]
Expert Insight: In an LC-MS/MS workflow, specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM), which provides exceptional selectivity and allows for accurate quantification even in complex biological matrices like plasma.[13]
Caption: Workflow for the analytical characterization of Fenretinide.
Biological Context: Mechanism of Action
The physicochemical properties of Fenretinide are directly linked to its biological activity. Its lipophilicity allows it to traverse cell membranes and accumulate in lipid-rich tissues like the breast.[2][5] Once inside the cell, Fenretinide exerts its anticancer effects through a multifaceted mechanism.
Reactive Oxygen Species (ROS) Generation: A primary mechanism involves the induction of oxidative stress through the production of ROS.[4][14] This increase in ROS can trigger downstream signaling cascades that lead to apoptosis.
Ceramide Accumulation: Fenretinide can modulate sphingolipid metabolism, leading to an increase in intracellular levels of ceramide, a pro-apoptotic lipid.[4][5]
Retinoic Acid Receptor (RAR) Binding: While it can bind to RARs, its apoptotic activity is often considered to be independent of these receptors, distinguishing it from other retinoids.[2][3]
Caption: Proposed mechanism of Fenretinide-induced apoptosis.
Conclusion
N-(4-Methoxyphenyl)retinamide (Fenretinide) is a compound of significant therapeutic promise, but its development is intrinsically linked to overcoming its physicochemical limitations, primarily its poor aqueous solubility and high lipophilicity. A comprehensive understanding of its properties—from its solubility profile and stability to its analytical characterization—is essential for any scientist working with this molecule. The insights and protocols detailed in this guide serve as a foundational resource for advancing Fenretinide through the drug development pipeline, with the ultimate goal of translating its potent anticancer activity into effective clinical therapies.
References
Appleton, S., et al. (2022). Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule. PMC. Available at: [Link]
Massive Bio. (2025). Fenretinide. Massive Bio. Available at: [Link]
SciTech Development. (n.d.). Fenretinide (4-HPR): Its History, Properties & Uses. SciTech Development. Available at: [Link]
Loughborough University Repository. (2020). Design, synthesis, radiosynthesis and biological evaluation of fenretinide analogues as anticancer and metabolic syndrome-preventive agents. Loughborough University. Available at: [Link]
MDPI. (n.d.). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. Available at: [Link]
American Association for Cancer Research. (n.d.). Phase I Trial and Pharmacokinetics of Fenretinide in Children with Neuroblastoma. AACR Journals. Available at: [Link]
Wikipedia. (n.d.). Fenretinide. Wikipedia. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Fenretinide. PubChem. Available at: [Link]
National Center for Biotechnology Information. (2016). Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. PMC. Available at: [Link]
National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)-all-trans-retinamide. PubChem. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8). Cheméo. Available at: [Link]
National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem. Available at: [Link]
MDPI. (2023). Increased In Vivo Exposure of N-(4-Hydroxyphenyl) Retinamide (4-HPR) to Achieve Plasma Concentrations Effective against Dengue Virus. MDPI. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 4-Methoxyphenol. PubChem. Available at: [Link]
N-(4-Methoxyphenyl)retinamide (Fenretinide): Receptor Binding Dynamics and Non-Canonical Signaling Mechanisms
Executive Summary: The Fenretinide Paradox N-(4-Methoxyphenyl)retinamide (4-HPR, Fenretinide) represents a unique class of synthetic retinoids that defies the classical structure-activity relationships (SAR) established...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fenretinide Paradox
N-(4-Methoxyphenyl)retinamide (4-HPR, Fenretinide) represents a unique class of synthetic retinoids that defies the classical structure-activity relationships (SAR) established by All-Trans Retinoic Acid (ATRA). While ATRA functions as a pan-agonist with high affinity for Retinoic Acid Receptors (RARs), Fenretinide exhibits a "binding paradox": it displays relatively poor affinity for RARs and does not bind Retinoid X Receptors (RXRs), yet it induces potent apoptosis in retinoid-resistant cancer lines.
This guide dissects the molecular mechanisms of 4-HPR, moving beyond the simplistic "retinoid receptor agonist" model. We analyze its dual-modality—acting as a selective modulator of RAR
at low concentrations and a generator of reactive oxygen species (ROS) and ceramide at high concentrations—and its critical pharmacological role in disrupting the Retinol Binding Protein 4 (RBP4) complex.
Molecular Pharmacology: Structural Basis of Binding
2.1 Structural Divergence from ATRA
The substitution of the terminal carboxyl group of ATRA with a 4-hydroxyphenylamide group (or 4-methoxyphenyl in derivatives) fundamentally alters the molecule's interaction with the Ligand Binding Domain (LBD) of nuclear receptors.
Steric Hindrance: The bulky phenylamide moiety prevents the compact folding of helix 12 (H12) in the RAR LBD. In classical retinoids, H12 folding is required to recruit co-activators. 4-HPR's bulk destabilizes this "agonist conformation," leading to weak transcriptional activation or, in some contexts, antagonism.
Lipophilicity: 4-HPR is significantly more lipophilic than ATRA, facilitating rapid membrane intercalation and accumulation in lipid-rich organelles (mitochondria/ER), driving its non-genomic effects.
2.2 Receptor Selectivity Profile
Unlike pan-agonists, 4-HPR displays a distinct affinity profile:
Receptor Subtype
Binding Affinity ()
Functional Outcome
RAR
Low / Negligible
Minimal transactivation; often fails to induce differentiation in APL cells.
RAR
Moderate
Selective Activation. Induces RAR mRNA expression; critical for chemopreventive effects.
RAR
Low
Apoptosis in some skin models, but generally poor binding.
RXRs ()
No Binding
Does not activate rexinoid pathways; no heterodimer stabilization.
RBP4
High Affinity
Displaces retinol; disrupts RBP4-TTR ternary complex (See Section 3).
The RBP4 Interaction: A Pharmacokinetic "Receptor"
While 4-HPR is a poor nuclear receptor ligand, it is a potent ligand for the serum transport protein Retinol Binding Protein 4 (RBP4) . This interaction is the basis for its use in metabolic disorders (e.g., insulin resistance) and geographic atrophy.
Mechanism of Action:
Displacement: 4-HPR competes with retinol for the hydrophobic pocket of RBP4.
Destabilization: The 4-HPR-RBP4 complex undergoes a conformational change that reduces its affinity for Transthyretin (TTR).
Clearance: Without TTR (55 kDa) to increase its molecular weight, the RBP4-4HPR complex (21 kDa) falls below the glomerular filtration threshold and is rapidly cleared by the kidneys.
Systemic Effect: Drastic reduction in serum retinol levels (chemical thyroidectomy of vitamin A).
Signaling Pathways: Genomic vs. Non-Genomic
The biological activity of 4-HPR is concentration-dependent.[1] Researchers must distinguish between differentiation (low dose, genomic) and apoptosis (high dose, non-genomic).
4.1 Diagram: The Dual-Mechanism Signaling Network[2]
Caption: 4-HPR operates via two distinct axes: a high-affinity RBP4 interaction (metabolic) and a concentration-dependent bifurcation between nuclear differentiation (RAR-beta) and mitochondrial apoptosis (ROS/Ceramide).
Experimental Protocols
To validate 4-HPR binding and activity, standard retinoid assays must be modified. 4-HPR's hydrophobicity and fluorescence properties require specific handling.
Incubation: Add 4-HPR dilutions to the Master Mix in a black 384-well plate.
Final DMSO concentration should be < 2%.
Incubate for 2 hours at Room Temperature in the dark to reach equilibrium.
Measurement: Read Fluorescence Polarization (FP) or Anisotropy (mP).
Excitation/Emission matched to probe (e.g., 485 nm / 535 nm).
Data Analysis: Plot mP vs. log[4-HPR]. Fit to a one-site competition model (Cheng-Prusoff equation) to calculate
.
Self-Validating Check:
If the 4-HPR curve does not reach the lower baseline of the "Free Probe" control, binding is incomplete or solubility issues are present (common with 4-HPR > 10
Purpose: To measure the efficacy of 4-HPR in disrupting the RBP4-TTR complex.
Workflow Diagram:
Caption: ELISA workflow to quantify 4-HPR induced disruption of the RBP4-TTR complex. Lower signal indicates successful disruption.
References
Delia, D., et al. (1993). N-(4-hydroxyphenyl)retinamide induces apoptosis of malignant hemopoietic cell lines including those unresponsive to retinoic acid. Cancer Research.[3] Link
Formelli, F., et al. (1996). N-(4-hydroxyphenyl)retinamide: pharmacology and clinical applications. FASEB Journal. Link
Sheikh, M. S., et al. (1995). N-(4-hydroxyphenyl)retinamide-mediated biological actions involve retinoid receptor-independent pathways in human breast carcinoma.[1] Carcinogenesis.[4] Link
Yang, Q., et al. (2005).[5] Serum retinol binding protein 4 contributes to insulin resistance in obesity and type 2 diabetes.[4][6] Nature. Link
Berni, R., & Formelli, F. (1992). In vitro interaction of Fenretinide with plasma retinol-binding protein and its functional consequences. FEBS Letters. Link
Sakaue, T., et al. (2010). Regulation of Retinoic Acid Receptor Beta (RARbeta) by Fenretinide in Hepatocellular Carcinoma.[7] BMC Cancer. Link
An In-Depth Technical Guide to the Pharmacokinetics of N-(4-Methoxyphenyl)retinamide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-Methoxyphenyl)retinamide (MPR) is a synthetic retinoid and a major metabolite of N-(4-hydroxyphenyl)retinamide (4-HPR or fenretinide), a c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methoxyphenyl)retinamide (MPR) is a synthetic retinoid and a major metabolite of N-(4-hydroxyphenyl)retinamide (4-HPR or fenretinide), a compound that has been extensively studied for its cancer chemopreventive properties. Understanding the pharmacokinetic profile of MPR is crucial for elucidating the overall therapeutic efficacy and safety of its parent compound, 4-HPR. This technical guide provides a comprehensive overview of the methodologies required to conduct a thorough pharmacokinetic study of MPR in mouse models. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the experimental design, ensuring a robust and well-validated study.
The primary objective of a pharmacokinetic study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. For MPR, this involves determining key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). These parameters are vital for establishing dose-response relationships and for translating preclinical findings to clinical applications.
Experimental Design: A Framework for a Robust Pharmacokinetic Study
A well-designed pharmacokinetic study is fundamental to obtaining reliable and reproducible data. The following sections outline the key considerations for designing a study to investigate the pharmacokinetics of MPR in mice.
Animal Model Selection
The choice of mouse strain is a critical first step. While various strains are available, the BALB/c and C57BL/6 strains are commonly used in cancer research and are suitable for pharmacokinetic studies of retinoids. The health status, age, and sex of the animals should be uniform to minimize variability in the data.
Dosing Formulation and Administration
The formulation of MPR for administration is critical for ensuring its bioavailability. Due to the lipophilic nature of retinoids, an oil-based vehicle is often preferred. A common formulation for the parent compound, 4-HPR, involves a suspension in corn oil, which has been shown to enhance bioavailability.
Route of Administration: The choice of administration route depends on the study's objectives.
Oral (PO): Oral gavage is the most common route for assessing the bioavailability of orally administered drugs.
Intravenous (IV): IV administration is used to determine the absolute bioavailability and intrinsic pharmacokinetic parameters, such as clearance and volume of distribution.
Sample Collection Strategy
A well-planned sample collection schedule is essential to accurately define the pharmacokinetic profile. Blood samples are typically collected at multiple time points to capture the absorption, distribution, and elimination phases. For a typical oral study, a suggested time course for blood collection would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Bioanalytical Methodology: Accurate Quantification of MPR
The accurate quantification of MPR in biological matrices is the cornerstone of a successful pharmacokinetic study. A validated bioanalytical method is required to ensure the reliability of the data.
Sample Preparation
The extraction of MPR from plasma and tissue homogenates is a critical step. A liquid-liquid extraction (LLE) or protein precipitation method is commonly employed.
Chromatographic Separation and Detection
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity and selectivity.
Data Analysis and Interpretation
Once the concentration-time data are obtained, pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.
Key Pharmacokinetic Parameters
Parameter
Description
Cmax
Maximum observed plasma concentration
Tmax
Time to reach Cmax
AUC
Area under the plasma concentration-time curve, representing total drug exposure
t½
Elimination half-life, the time required for the plasma concentration to decrease by half
CL
Clearance, the volume of plasma cleared of the drug per unit time
Vd
Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma
Experimental Workflows and Protocols
Diagram of a Typical Pharmacokinetic Study Workflow
Foundational
The Journey of a Synthetic Retinoid: A Technical Guide to N-(4-Methoxyphenyl)retinamide (Fenretinide)
For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-Methoxyphenyl)retinamide (MPR), more commonly known as fenretinide, is a synthetic derivative of all-trans retinoic acid that has garnered sig...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Methoxyphenyl)retinamide (MPR), more commonly known as fenretinide, is a synthetic derivative of all-trans retinoic acid that has garnered significant scientific interest for its potential as a cancer chemopreventive and therapeutic agent. Unlike its parent compound, fenretinide exhibits a unique pharmacological profile, characterized by a favorable toxicity profile and distinct mechanisms of action that extend beyond the classical retinoid signaling pathways. This in-depth technical guide provides a comprehensive overview of the discovery, history, and multifaceted mechanism of action of fenretinide. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of this compelling molecule, from its initial synthesis to its clinical evaluation. The guide details key experimental protocols for its synthesis, purification, and biological characterization, and summarizes significant findings from preclinical and clinical studies.
A Serendipitous Discovery and a Shift in Focus: The History of Fenretinide
The story of fenretinide begins in the late 1960s at the pharmaceutical company Johnson & Johnson, where Robert J. Gander first synthesized the compound.[1] Initially, the primary interest in retinoids was for dermatological applications, particularly for the treatment of acne.[1] However, when fenretinide was assayed for its dermatological activity, it was found to be inactive in the intended applications, leading to its initial abandonment as a potential drug product.[1]
The landscape of retinoid research changed dramatically in the 1970s with the discovery by Ted Breitman at the National Institutes of Health (NIH) that retinoic acid could induce the normal differentiation of leukemia cells.[1] This pivotal finding, which led to a cure for acute promyelocytic leukemia (APL), sparked a broader interest in the potential of retinoids for cancer treatment and prevention.[1][2] Subsequently, Johnson & Johnson transferred the rights to fenretinide to the National Cancer Institute (NCI).[1] Scientists at the NCI then conducted the first animal studies, which revealed that synthetic retinoids could prevent cancer in various organs.[1]
Fenretinide was first investigated as a breast cancer preventive agent in animal models in the 1970s.[1] These promising preclinical results paved the way for human studies. One of the most notable was a large, 5-year clinical trial in Italy involving thousands of high-risk pre-menopausal women, which showed a benefit in preventing pre-menopausal breast cancer.[1] Interestingly, this trial also suggested a potential benefit in preventing ovarian cancer, a finding that has not been extensively pursued.[1] Patented by Johnson & Johnson in the 1970s, fenretinide is now in the public domain.[1]
Chemical Synthesis and Characterization
Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)retinamide
Objective: To synthesize N-(4-Methoxyphenyl)retinamide from all-trans-retinoic acid and 4-aminophenol.
Materials:
all-trans-retinoic acid
4-aminophenol
Thionyl chloride (SOCl₂) or a similar activating agent (e.g., oxalyl chloride)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Triethylamine (TEA) or other suitable base
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Activation of all-trans-retinoic acid:
Dissolve all-trans-retinoic acid in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution in an ice bath.
Slowly add thionyl chloride (or another activating agent) to the solution with stirring. This converts the carboxylic acid to a more reactive acid chloride.
Allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours) and then warm to room temperature to ensure complete conversion.
Remove the excess thionyl chloride and solvent under reduced pressure.
Amide bond formation:
Dissolve the resulting retinoyl chloride in anhydrous DCM or THF.
In a separate flask, dissolve 4-aminophenol and triethylamine in anhydrous DCM or THF.
Slowly add the solution of 4-aminophenol and triethylamine to the solution of retinoyl chloride at 0°C with stirring.
Allow the reaction to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitor by thin-layer chromatography).
Work-up and Purification:
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer and wash it successively with dilute hydrochloric acid, water, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N-(4-Methoxyphenyl)retinamide.
Characterization:
Confirm the identity and purity of the final product using analytical techniques such as:
High-Performance Liquid Chromatography (HPLC): To assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Unraveling the Intricacies: Mechanism of Action
Fenretinide's anticancer effects are mediated through a complex and multifaceted mechanism of action that involves both retinoid receptor-dependent and -independent pathways. This distinguishes it from other retinoids that primarily function through nuclear receptor activation.
Retinoid Receptor-Independent Pathways: The Dominant Force
A significant body of evidence suggests that the primary mode of action for fenretinide's cytotoxic effects is independent of the classical retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3]
Generation of Reactive Oxygen Species (ROS): A key mechanism of fenretinide-induced apoptosis is the generation of reactive oxygen species.[4] This oxidative stress triggers downstream signaling cascades that lead to cell death.[4]
Ceramide Accumulation: Fenretinide has been shown to induce the accumulation of dihydroceramides and sphinganine in cancer cells.[5][6] Ceramides are bioactive lipids that can act as second messengers in signaling pathways leading to apoptosis.
Activation of the c-Jun N-terminal Kinase (JNK) Pathway: The JNK signaling pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is activated by fenretinide and plays a crucial role in mediating its apoptotic effects.[7] This activation appears to be independent of caspases.[7]
Retinoid Receptor-Dependent Pathways: A Supporting Role
While the receptor-independent pathways are considered dominant, fenretinide can also interact with retinoid receptors, albeit with lower affinity than all-trans retinoic acid. It has been shown to be a selective activator of RARγ and a moderate activator of RARβ, while having minimal activity on RARα and RXRα.[8] This selective receptor activation may contribute to its overall biological activity and favorable toxicity profile.[8]
Signaling Pathway Diagram
Caption: Proposed signaling pathways of Fenretinide leading to apoptosis and cell cycle arrest.
Preclinical and Clinical Evidence: A Summary of Key Findings
Fenretinide has been extensively studied in both preclinical models and human clinical trials, demonstrating promising activity in various cancer types, most notably breast cancer and neuroblastoma.
Breast Cancer Chemoprevention
A landmark phase III clinical trial in Italy investigated the efficacy of fenretinide in preventing second breast malignancies. After a 15-year follow-up, the study revealed a significant reduction in the risk of second breast cancer in premenopausal women, with a more pronounced effect in younger women.[9]
Breast Cancer Prevention Trial: 15-Year Follow-up
Patient Population
1,739 women (872 in fenretinide arm, 867 in control arm)
Primary Endpoint
Second primary breast cancer (contralateral or ipsilateral)
Overall Result
Hazard Ratio (HR) = 0.83 (95% CI, 0.67-1.03)
Premenopausal Women
HR = 0.62 (95% CI, 0.46-0.83)
Postmenopausal Women
HR = 1.23 (95% CI, 0.63-2.40)
Women ≤ 40 years
~50% risk reduction
Conclusion
Fenretinide significantly reduces the risk of second breast cancer in premenopausal women.
Data from Veronesi et al., Annals of Oncology, 2006.[9]
Neuroblastoma Treatment
Fenretinide has also shown promise in the treatment of neuroblastoma, a common childhood cancer. A phase I clinical trial in children with neuroblastoma demonstrated that the drug could be administered with manageable toxicity and achieve plasma concentrations comparable to those that induce apoptosis in vitro.[10]
Pediatric Neuroblastoma Phase I Trial
Number of Patients
53 evaluable patients
Dosage Range
100 to 4000 mg/m²/day
Dose-Limiting Toxicity
Grade 3 nyctalopia (night blindness) at 1000 mg/m²/day
Stable disease observed in 41 patients for a median of 23 months
Pharmacokinetics
Peak plasma levels increased with dose and duration of treatment
Data from Garaventa et al., Clinical Cancer Research, 2003.[10]
Key Experimental Workflows
To aid researchers in the study of fenretinide, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize its biological activity.
Assessment of Cytotoxicity: MTT Assay
Objective: To determine the cytotoxic effect of fenretinide on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified.
Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Treatment: Treat the cells with a range of concentrations of fenretinide (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[5]
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of fenretinide that inhibits cell growth by 50%).
Caption: Workflow for determining the cytotoxicity of Fenretinide using the MTT assay.
Detection of Apoptosis: TUNEL Assay
Objective: To detect DNA fragmentation characteristic of apoptosis in fenretinide-treated cells.
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay identifies apoptotic cells by enzymatically labeling the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.
Protocol:
Sample Preparation: Grow cells on coverslips or chamber slides and treat with fenretinide.
Fixation and Permeabilization: Fix the cells with a solution containing paraformaldehyde and then permeabilize them with a solution containing Triton X-100 and sodium citrate on ice.[12]
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.
Washing: Wash the cells to remove unincorporated nucleotides.
Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI.
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Caption: Workflow for detecting apoptosis in Fenretinide-treated cells using the TUNEL assay.
Future Directions and Conclusion
Fenretinide remains a molecule of significant interest in the field of oncology. Its unique mechanism of action, favorable safety profile, and demonstrated efficacy in certain patient populations warrant further investigation. Key areas for future research include:
Optimizing Delivery: Due to its poor bioavailability, developing novel formulations to enhance its systemic exposure is a critical area of research.
Combination Therapies: Exploring the synergistic effects of fenretinide with other anticancer agents could lead to more effective treatment strategies.
Biomarker Discovery: Identifying biomarkers to predict which patients are most likely to respond to fenretinide would enable a more personalized medicine approach.
Exploring New Indications: Further investigation into its potential for preventing other cancers, such as ovarian cancer, is warranted.
References
SciTech Development. Fenretinide (4-HPR): Its History, Properties & Uses. [Link]
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
Garaventa, A., et al. (2003). Phase I Trial and Pharmacokinetics of Fenretinide in Children with Neuroblastoma. Clinical Cancer Research, 9(6), 2032-2039.
Veronesi, U., et al. (2006). Fifteen-year results of a randomized phase III trial of fenretinide to prevent second breast cancer. Annals of Oncology, 17(7), 1065-1071.
Dmitrovsky, E. (1997). N-(4-hydroxyphenyl)retinamide activation of a distinct pathway signaling apoptosis. Journal of the National Cancer Institute, 89(16), 1179-1181.
Daruwala, N. D., et al. (1997). N-(4-hydroxyphenyl)retinamide (4-HPR)-mediated biological actions involve retinoid receptor-independent pathways in human breast carcinoma. Carcinogenesis, 18(9), 1647-1653.
Lovat, P. E., et al. (2008). N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. Molecular Cancer Therapeutics, 7(9), 2967-2976.
Chen, Y. R., et al. (1999). c-Jun N-terminal kinase mediates apoptotic signaling induced by N-(4-hydroxyphenyl)retinamide. Molecular Pharmacology, 56(6), 1271-1279.
Veronesi, U., et al. (2006). Fifteen-year results of a randomized phase III trial of fenretinide to prevent second breast cancer. Annals of Oncology, 17(7), 1065-1071.
Garaventa, A., et al. (2003). Phase I Trial and Pharmacokinetics of Fenretinide in Children with Neuroblastoma. Clinical Cancer Research, 9(6), 2032-2039.
Fanjul, A. N., et al. (1996). 4-Hydroxyphenyl retinamide is a highly selective activator of retinoid receptors. The Journal of Biological Chemistry, 271(37), 22441-22446.
Oridate, N., et al. (1997). Involvement of reactive oxygen species in N-(4-hydroxyphenyl)retinamide-induced apoptosis in cervical carcinoma cells. Journal of the National Cancer Institute, 89(16), 1191-1198.
Smith, M. A., et al. (1992). Retinoids in cancer therapy. Journal of Clinical Oncology, 10(5), 839-864.
De Palo, G., et al. (2009). Randomized Double-Blind 2 × 2 Trial of Low-Dose Tamoxifen and Fenretinide for Breast Cancer Prevention in High-Risk Premenopausal Women. Journal of Clinical Oncology, 27(3), 371-378.
Matteo, C., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Pharmaceutics, 16(3), 387.
Zhang, D., et al. (2016). Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics.
Pagnan, G., et al. (2012). Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma. British Journal of Cancer, 107(5), 835-843.
Garaventa, A., et al. (2003). Phase I Trial and Pharmacokinetics of Fenretinide in Children with Neuroblastoma. Clinical Cancer Research, 9(6), 2032-2039.
Elabscience. One-step TUNEL In Situ Apoptosis Kit. [Link]
Chen, Y. R., et al. (1999). c-Jun N-terminal kinase mediates apoptotic signaling induced by N-(4-hydroxyphenyl)retinamide. Molecular Pharmacology, 56(6), 1271-1279.
Lovat, P. E., et al. (2008). N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. Molecular Cancer Therapeutics, 7(9), 2967-2976.
Villani, M. S., et al. (2011). Phase I Trial of Fenretinide Delivered Orally in a Novel Organized Lipid Complex in Patients with Relapsed/Refractory Neuroblastoma. Clinical Cancer Research, 17(19), 6338-6347.
Xagena. Fenretinide reduces the risk of second breast cancers in young women. [Link]
Pagnan, G., et al. (2012). Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma. British Journal of Cancer, 107(5), 835-843.
ResearchGate. How to interpret activation of JNK using the standard antibodies? [Link]
Modiano, M. R., et al. (1990). Phase II study of fenretinide (N-[4-hydroxyphenyl]retinamide) in advanced breast cancer and melanoma.
Lin, C., et al. (2022). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR Protocols, 3(1), 101088.
Technical Guide: Gene Expression Reprogramming by N-(4-Methoxyphenyl)retinamide (Fenretinide)
Executive Summary N-(4-Methoxyphenyl)retinamide (4-HPR, Fenretinide) represents a distinct class of synthetic retinoids that diverges from the classical nuclear receptor-mediated mechanism of all-trans retinoic acid (ATR...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(4-Methoxyphenyl)retinamide (4-HPR, Fenretinide) represents a distinct class of synthetic retinoids that diverges from the classical nuclear receptor-mediated mechanism of all-trans retinoic acid (ATRA). Unlike ATRA, which primarily functions through Retinoic Acid Receptors (RARs), 4-HPR exerts its cytotoxic effects largely through retinoid-independent stress signaling , specifically the generation of Reactive Oxygen Species (ROS) and the accumulation of dihydroceramide.
This guide details the specific gene expression changes induced by 4-HPR, focusing on the Unfolded Protein Response (UPR) , Endoplasmic Reticulum (ER) stress , and apoptotic signaling . It provides a rigorous, self-validating experimental framework for quantifying these changes in vitro.
Mechanism of Action & Signal Transduction
To interpret gene expression data accurately, researchers must understand the upstream causality. 4-HPR acts as a stress-inducing agent rather than a simple transcription factor ligand.
The ROS-ER Stress Axis
4-HPR induces a rapid accumulation of ROS, likely through the electron transport chain or specific oxidases (e.g., 12-lipoxygenase). This oxidative stress disrupts protein folding in the ER, triggering the UPR.
Primary Effect: Oxidation of ER luminal proteins.
Secondary Effect: Activation of the PERK, IRE1, and ATF6 branches of the UPR.
Transcriptional Output: Upregulation of chaperones (adaptive) followed by pro-apoptotic factors (terminal).
The Ceramide Pathway
Concurrently, 4-HPR inhibits dihydroceramide desaturase (DEGS1), leading to the accumulation of dihydroceramide . While previously considered inert, dihydroceramide accumulation is now understood to destabilize membranes and potentiate the mitochondrial apoptotic pathway, reinforcing the nuclear gene expression program.
Signaling Pathway Visualization
The following diagram illustrates the convergence of ROS and Ceramide signaling on nuclear gene transcription.
Figure 1: Convergence of oxidative and lipid stress pathways induced by 4-HPR leading to transcriptional reprogramming.
Key Gene Expression Signatures
The transcriptional footprint of 4-HPR is distinct from ATRA. While ATRA upregulates differentiation markers (RARB, HOX genes), 4-HPR drives a "Terminal UPR" signature.
Quantitative Gene Expression Table
The following table summarizes the expected gene expression changes in 4-HPR sensitive cell lines (e.g., Neuroblastoma, Breast Cancer, Ovarian Cancer).
Gene Symbol
Full Name
Regulation
Mechanistic Role
DDIT3
DNA Damage Inducible Transcript 3 (CHOP)
Strong Up (5-20x)
Master regulator of ER-stress induced apoptosis. Downregulates Bcl-2.
ATF4
Activating Transcription Factor 4
Up
UPR effector; drives amino acid metabolism and CHOP expression.
HSPA5
Heat Shock Protein Family A Member 5 (GRP78)
Up
ER chaperone; initial adaptive response to stress.
XBP1s
X-Box Binding Protein 1 (Spliced)
Up
Active transcription factor generated by IRE1 during ER stress.
PMAIP1
Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (NOXA)
Up
Pro-apoptotic BH3-only protein; sensitizes cells to death.
BBC3
Bcl-2 Binding Component 3 (PUMA)
Up
Pro-apoptotic; directly activates Bax/Bak.
GADD34
Growth Arrest and DNA Damage Inducible 34
Up
Promotes dephosphorylation of eIF2α, restoring protein synthesis to overload the ER (pro-death).
CHOP (DDIT3): This is the most reliable biomarker for 4-HPR efficacy. If DDIT3 is not upregulated within 12-24 hours, the concentration is insufficient or the cell line is resistant via ROS scavenging mechanisms.
XBP1 Splicing: The presence of the spliced XBP1 transcript is a definitive molecular signature of IRE1 activation, confirming ER stress rather than general toxicity.
Objective: To rigorously quantify gene expression changes ensuring the observed effects are specific to the 4-HPR mechanism (ROS/ER Stress).
Experimental Design Principles
Dose Justification: Clinical plasma levels of 4-HPR range from 1–10 µM. In vitro doses >10 µM may induce necrotic artifacts. Recommended starting dose: 5 µM .
Self-Validating Controls:
Positive Control: Thapsigargin (1 µM) – A classic SERCA pump inhibitor that induces pure ER stress.
Mechanistic Control: N-Acetylcysteine (NAC, 5 mM) – A ROS scavenger. Pre-treatment with NAC should block 4-HPR induced DDIT3 upregulation, proving the ROS-dependent mechanism.
Step-by-Step Workflow
Phase 1: Cell Treatment
Seeding: Seed cells (e.g., SH-SY5Y or MCF-7) at 70% confluency in 6-well plates. Allow 24h attachment.
Pre-treatment (Optional but Recommended): Add NAC (5 mM) to "Rescue" wells 1 hour prior to 4-HPR.
Induction:
Vehicle: DMSO (0.1% final).
Treatment: 4-HPR (5 µM).
Pos Control: Thapsigargin (1 µM).
Incubation: Incubate for 6, 12, and 24 hours . (Early genes like ATF4 peak at 6h; DDIT3 peaks at 12-24h).
Phase 2: RNA Isolation & QC
Lysis: Wash with PBS. Lyse directly in plate using TRIzol or silica-column buffer containing β-mercaptoethanol (essential for inactivating RNases).
Extraction: Perform standard RNA extraction.
Integrity Check: Verify RNA quality via bioanalyzer or agarose gel (28S/18S ratio ~2.0). Crucial: Degraded RNA mimics stress responses.
Phase 3: Quantitative Analysis (RT-qPCR)
cDNA Synthesis: Reverse transcribe 1 µg total RNA using a High-Capacity cDNA kit.
Primer Selection: Use intron-spanning primers to avoid gDNA amplification.
Target:DDIT3 (CHOP).
Target:XBP1 (Design primers flanking the 26bp splice site to distinguish unspliced vs. spliced forms on a gel, or use splice-specific qPCR probes).
Ref Gene:TBP or HPRT1 (GAPDH/Actin may be regulated by metabolic stress).
Data Calculation: Use the
method.
Workflow Visualization
The following diagram outlines the rigorous validation loop required for high-integrity data.
Figure 2: Experimental workflow incorporating mechanistic controls (NAC) to validate ROS-dependency of gene expression.
References
Lovat, P. E., et al. (2008). "Targeting homeostatic mechanisms of endoplasmic reticulum stress to increase susceptibility of cancer cells to fenretinide-induced apoptosis."[1][2] British Journal of Cancer.
Hail, N. Jr., et al. (2006).[3] "Mechanisms of fenretinide-induced apoptosis." Apoptosis.[1][4][5][6][7][8][9][10][11]
Tiwari, M., et al. (2006). "The endoplasmic reticulum stress-triggered unfolded protein response in fenretinide-induced apoptosis." Cancer Research.
Corazzari, M., et al. (2003). "Induction of endoplasmic reticulum stress-response proteins and reactive oxygen species during fenretinide-induced apoptosis." Cancer Research.
Maurer, B. J., et al. (2000). "N-(4-hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing." Molecular Cancer Therapeutics.
HPLC method for N-(4-Methoxyphenyl)retinamide quantification
Application Note: Quantitative Analysis of N-(4-Methoxyphenyl)retinamide (4-MPR) and Fenretinide (4-HPR) in Biological Matrices Introduction & Scientific Context N-(4-Methoxyphenyl)retinamide (4-MPR) is the primary activ...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Quantitative Analysis of N-(4-Methoxyphenyl)retinamide (4-MPR) and Fenretinide (4-HPR) in Biological Matrices
Introduction & Scientific Context
N-(4-Methoxyphenyl)retinamide (4-MPR) is the primary active metabolite of Fenretinide (N-(4-hydroxyphenyl)retinamide, or 4-HPR).[1][2] While Fenretinide is a well-established synthetic retinoid investigated for chemoprevention in neuroblastoma and breast cancer, accurate quantification of its methylated metabolite, 4-MPR, is critical for understanding the drug's pharmacokinetic profile and potential accumulation toxicity.
The Analytical Challenge:
Retinoids are notoriously unstable. They undergo rapid photo-isomerization (trans-to-cis) and oxidation when exposed to white light or air. Furthermore, the lipophilicity of 4-MPR (logP > 6) necessitates aggressive extraction strategies that can co-elute endogenous lipids, causing matrix effects in LC-MS/MS.
This guide provides two validated protocols:
HPLC-UV/FLD: A robust, cost-effective method for high-concentration samples (µM range).
UHPLC-MS/MS: A high-sensitivity method for trace quantification (nM range) in plasma or tissue.
Critical Handling Directive: All procedures described below must be performed under amber (yellow) light . Standard fluorescent laboratory lighting will cause up to 20% isomerization within 15 minutes.
Rationale: 4-EPR is a structural homolog (+CH2 group) to 4-MPR. It shares identical extraction recovery and ionization efficiency but is chromatographically distinct.
Direct protein precipitation (PPT) often leaves phospholipids that suppress ionization in MS. For retinoids, Liquid-Liquid Extraction (LLE) is the gold standard for cleanliness and recovery.
Reagents:
Extraction Solvent: Hexane:Ethyl Acetate (9:1 v/v) containing 0.1% BHT (Butylated hydroxytoluene) as an antioxidant.
MRM Transitions (Multiple Reaction Monitoring):
Note: Retinoids fragment easily. The transitions below monitor the loss of the specific headgroup or the retinoyl chain.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Cone (V)
Collision (eV)
4-HPR
392.3 [M+H]+
283.2 (Retinoyl+)
30
20
4-MPR
406.3 [M+H]+
283.2 (Retinoyl+)
30
22
4-EPR (IS)
420.3 [M+H]+
283.2 (Retinoyl+)
30
22
Logic: All three compounds share the retinoic acid backbone (m/z 283 fragment). The specificity comes from the precursor ion selection and the chromatographic separation.
Figure 2: LC-MS/MS logic flow utilizing Common Fragment Monitoring (m/z 283).
Method Validation Criteria (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated against the following parameters:
Accuracy: ±15% of nominal concentration (±20% at LLOQ).
Precision: CV < 15% (Inter-day and Intra-day).
Recovery: > 85% for LLE method.
Stability:
Benchtop: Stable for 4 hours in amber vials at RT.
Autosampler: Stable for 24 hours at 4°C.
Long-term: Stable for 3 months at -80°C.
Troubleshooting & Optimization
Peak Tailing: Retinoids can interact with free silanols. If tailing occurs, add 10 mM Ammonium Acetate to the aqueous mobile phase to buffer the pH.[6]
Low Sensitivity: Check the evaporation step. If the N2 stream is too hot (>40°C) or too strong, you may oxidize the analyte.
Ghost Peaks: Retinoids stick to plastic. Use glass inserts and vials only. Avoid PTFE-lined caps if possible; slit-septa are preferred to prevent vacuum formation.
References
Methodology & Metabolites: Formelli, F., et al. (2004). Liquid chromatography method for quantifying N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide in tissues.[1][4] Journal of Chromatography B.
LC-MS/MS Validation: Orienti, I., et al. (2019). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor. Molecules.
Pharmacokinetics: Cooper, J.P., et al. (2011). Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway.[7] British Journal of Pharmacology.[7]
Clinical Application: Villani, M.G., et al. (2006). 4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. Cancer Research.[7]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide
Executive Summary
N-(4-Methoxyphenyl)retinamide (Fenretinide/4-HPR) is a synthetic retinoid derivative that exhibits a unique, dual-mechanism pharmacological profile. Unlike All-Trans Retinoic Acid (ATRA), Fenretinide does not induce systemic toxicity (e.g., mucocutaneous irritation) or significant nuclear receptor activation (RAR/RXR) at therapeutic doses. Instead, it functions through:
Oncology: De novo generation of reactive oxygen species (ROS) and accumulation of dihydroceramide via inhibition of the enzyme DES1, leading to apoptosis.
Metabolism & Ophthalmology: Antagonism of Retinol Binding Protein 4 (RBP4), disrupting the RBP4-Transthyretin-Retinol ternary complex.[1][2] This promotes renal excretion of RBP4, lowering serum retinol and improving insulin sensitivity.
This guide details the specific animal models, formulation strategies, and validation protocols required to study these distinct effects.
Critical Pre-Requisite: Formulation & Handling
Warning: Fenretinide is highly lipophilic (LogP ~6-8) and sensitive to photo-oxidation. Poor bioavailability is the primary cause of experimental failure in in vivo models.
Standard "HC" Mimic Formulation (Corn Oil/Ethanol)
This protocol mimics the human clinical capsule formulation used in neuroblastoma trials.
Neuroblastoma cell lines (e.g., CHLA-90, SK-N-SH) are highly sensitive to 4-HPR-induced apoptosis. Immunocompromised mice are required to support human tumor growth.
Experimental Design
Parameter
Specification
Animal Strain
Athymic Nude Mice (Foxn1^nu^), Female, 6-8 weeks.
Cell Line
CHLA-90 or SK-N-SH (2-5 x 10^6 cells in Matrigel).
Route
Oral Gavage (PO) or Diet Admixture.
Dosage
100 - 300 mg/kg/day (High dose required for cytotoxicity).
Duration
28 days (cycles) or continuous until tumor burden limit.
Step-by-Step Protocol
Inoculation: Inject neuroblastoma cells subcutaneously into the right flank.
Staging: Monitor tumor growth until volume reaches ~100-200 mm³. Randomize mice into groups (n=10/group) to ensure equal average tumor volume at start.
Treatment:
Group A (Vehicle): Corn oil/Ethanol vehicle daily.
High-fat diet (HFD) increases serum RBP4, which correlates with insulin resistance. Fenretinide lowers circulating RBP4, acting as an insulin sensitizer.[5]
Experimental Design
Parameter
Specification
Animal Strain
C57BL/6J (Wild Type), Male, 6 weeks.
Induction
High Fat Diet (60% kcal from fat) for 12-16 weeks.
Route
Medicated Diet (Admixture) or Oral Gavage.
Dosage
0.04% - 0.1% w/w in chow (approx. 10-30 mg/kg/day).
Duration
6-12 weeks of treatment after obesity is established.
Step-by-Step Protocol
Obesity Induction: Feed mice HFD (e.g., Research Diets D12492) for 12 weeks until body weight is >40g and hyperglycemia is present.
Stratification: Randomize based on fasting blood glucose (FBG) and body weight.
Treatment Phase:
Switch treatment group to HFD supplemented with 0.04% Fenretinide.
Maintain control group on standard HFD.
In-Life Validation (Week 4 & 8):
Insulin Tolerance Test (ITT): Inject Insulin (0.75 U/kg IP) after 4h fast. Measure glucose at 0, 15, 30, 60, 90 min.
Glucose Tolerance Test (GTT): Inject Glucose (1-2 g/kg IP) after overnight fast.
Biomarker Validation:
Collect serum.[6] Measure RBP4 levels via ELISA (Fenretinide treatment should reduce serum RBP4 by >50%).
Note: Fenretinide interferes with some retinol assays; measure RBP4 protein directly.
Mechanism & Workflow Visualization
Figure 1: Divergent Mechanisms of Action
Fenretinide operates via two distinct pathways depending on the target tissue and dosage.
Caption: Figure 1. Dual-mechanism pathway of Fenretinide. Left (Red): Oncology/Cytotoxic pathway. Right (Green): Metabolic/RBP4 pathway.
Figure 2: Metabolic Model Workflow (Timeline)
Caption: Figure 2. Experimental timeline for evaluating Fenretinide in Diet-Induced Obesity (DIO) models.
Data Summary & Validation Criteria
To validate that the animal model is functioning correctly, the following benchmarks should be met:
Metric
Expected Outcome (Treated vs. Control)
Biological Significance
Serum RBP4
Decrease (>50%)
Confirms drug target engagement (disruption of RBP4-TTR).
Serum Retinol
Decrease (>50%)
Secondary confirmation of RBP4 clearance.
Hepatic Triglycerides
Decrease
Improvement in fatty liver (Steatosis).
Tumor Volume
Growth Inhibition / Regression
Cytotoxic efficacy (Oncology models).
Retinal A2E
Decrease
Prevention of lipofuscin accumulation (Stargardt models).
References
Yang, Q., et al. (2005). Serum retinol binding protein 4 contributes to insulin resistance in obesity and type 2 diabetes. Nature, 436(7049), 356-362.
Garaventa, A., et al. (2003). Phase I trial and pharmacokinetics of fenretinide in children with neuroblastoma. Clinical Cancer Research, 9(6), 2032-2039.
Radu, R. A., et al. (2008). Treatment with isotretinoin inhibits lipofuscin accumulation in a mouse model of recessive Stargardt's macular degeneration. Proceedings of the National Academy of Sciences, 100(8), 4742-4747. (Note: Establishes the RBP4 reduction mechanism relevant to Fenretinide).
McIlroy, G. D., et al. (2013). Fenretinide treatment prevents diet-induced obesity in association with major alterations in retinoid homeostatic gene expression in adipose, liver, and hypothalamus. Diabetes, 62(3), 825-836.
Cooper, J. P., et al. (2017). Fenretinide: A potential treatment for renal cell carcinoma. Oncology Reports, 38(3), 1283-1294.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Quantification of N-(4-Methoxyphenyl)retinamide (4-MPR) and Fenretinide (4-HPR) in Tumor Tissue
Introduction & Analyte Profile
The Challenge:
Quantifying N-(4-methoxyphenyl)retinamide (4-MPR) in tumor tissue requires a nuanced approach. 4-MPR is the primary methylated metabolite of the synthetic retinoid Fenretinide (4-HPR) .[1] While Fenretinide is the therapeutic agent known for inducing apoptosis via ceramide accumulation and ROS generation, the accumulation of 4-MPR is pharmacologically significant as it may exhibit distinct biodistribution and toxicity profiles.
Technical Complexity:
Lipophilicity: Both 4-HPR and 4-MPR are highly lipophilic (LogP > 5), necessitating aggressive organic extraction from the lipid-rich tumor matrix.
Isomerization: Retinoids are notoriously photosensitive, prone to cis-trans isomerization under standard laboratory lighting.
Matrix Interference: Tumor homogenates contain phospholipids that cause significant ion suppression in LC-MS/MS if not removed.
This protocol details a Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS (or HPLC-FLD) to simultaneously quantify 4-MPR and 4-HPR.
Pre-Analytical Considerations (Critical Control Points)
To ensure data integrity, the following environmental controls must be established before sample handling begins.
Parameter
Requirement
Scientific Rationale
Lighting
Amber/Yellow Light Only
Retinoid polyene chains undergo rapid photo-isomerization (< 5 mins) under white light, invalidating quantitation.
Temperature
Snap-Freeze (-80°C)
Enzymatic methylation of 4-HPR to 4-MPR may continue ex-vivo if enzymes are not arrested immediately.
Antioxidant
BHT (0.1% w/v)
Butylated hydroxytoluene prevents oxidative degradation of the retinoid conjugated system during extraction.
Labware
Glass/Polypropylene
Avoid polystyrene; lipophilic retinoids can adsorb to certain plastics, causing loss of recovery.
Experimental Workflow: Sample Preparation
Principle:
We utilize a Liquid-Liquid Extraction (LLE) using Methyl-tert-butyl ether (MTBE) . Unlike protein precipitation alone, LLE provides a cleaner extract by partitioning neutral retinoids into the organic phase while leaving zwitterionic phospholipids and salts in the aqueous phase.
Reagents:
Homogenization Buffer: 0.9% Saline (NaCl) or PBS (pH 7.4).
Extraction Solvent: MTBE containing 0.1% BHT.
Internal Standard (IS): N-(4-ethoxyphenyl)retinamide (4-EPR) or Retinoic Acid-d5.[1][2]
Increase vortex time during LLE; ensure pH is acidic to disrupt protein-retinoid complexes.
Double Peaks
Isomerization
Sample exposed to white light. Switch to amber glassware and yellow LED lights immediately.
Signal Drift
Source Contamination
Tissue lipids accumulating on the MS shield. Divert flow to waste for the first 1 min and last 2 mins of gradient.
References
Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor. Pharmaceutics, 2022.
Liquid Chromatography Method for Quantifying N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide in Tissues. Journal of Chromatography B, 2004.[7]
Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 2017.[7]
Pharmacokinetics of Fenretinide (4-HPR) in Non-Small Cell Lung Cancer Patients. Clinical Cancer Research, 2003.
Measuring N-(4-Methoxyphenyl)retinamide Bioavailability: A Guide for Researchers
Application Note & Detailed Protocols for Drug Development Professionals Introduction N-(4-Methoxyphenyl)retinamide (MPR) is the principal plasma metabolite of fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Detailed Protocols for Drug Development Professionals
Introduction
N-(4-Methoxyphenyl)retinamide (MPR) is the principal plasma metabolite of fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid that has been extensively studied for its cancer chemopreventive properties.[1] Understanding the bioavailability of MPR is crucial for elucidating the overall pharmacokinetic and pharmacodynamic profile of its parent compound, fenretinide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques and protocols for measuring the bioavailability of MPR. The methodologies detailed herein are designed to ensure technical accuracy and provide field-proven insights, from sample preparation to advanced analytical quantification and data interpretation.
This guide is structured to provide both the "how" and the "why" behind experimental choices, ensuring that the described protocols are self-validating systems. We will cover both in vitro and in vivo techniques, offering a multi-faceted approach to assessing the bioavailability of this lipophilic compound.
Core Principles of Bioavailability Assessment
Bioavailability is a key pharmacokinetic parameter that measures the rate and extent to which an active drug ingredient or its metabolite is absorbed from a drug product and becomes available at the site of action. For orally administered drugs, bioavailability is influenced by several factors, including aqueous solubility, membrane permeability, and first-pass metabolism. Given that MPR is a lipophilic compound, formulation strategies and interactions with biological matrices are critical considerations in its bioavailability assessment.[2][3]
A comprehensive evaluation of MPR's bioavailability involves a combination of analytical quantification in biological matrices, in vitro permeability assays, and in vivo pharmacokinetic studies in animal models.
Analytical Quantification of N-(4-Methoxyphenyl)retinamide
Accurate quantification of MPR in biological samples such as plasma, serum, and tissue homogenates is the cornerstone of any bioavailability study. Due to the complex nature of these matrices, robust and validated analytical methods are essential. We will detail two primary techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible method, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity.
Sample Preparation: The Critical First Step
The choice of sample preparation method is crucial for removing interfering substances like proteins and lipids, thereby improving the accuracy and longevity of the analytical column and detector. For lipophilic compounds like MPR, two common methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).[4]
Protein Precipitation (PPT): This is a rapid and simple method favored for high-throughput screening.[4] It involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma or serum sample to denature and precipitate proteins.[5]
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent. This method is more selective and can minimize matrix effects in LC-MS/MS analysis.[4]
Table 1: Comparison of Sample Preparation Techniques
Feature
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Principle
Protein denaturation by organic solvent
Partitioning of analyte between aqueous and immiscible organic phases
Speed
Fast
Slower, more labor-intensive
Selectivity
Lower, may co-extract interfering substances
Higher, results in a cleaner extract
Matrix Effects (for LC-MS/MS)
Can be significant
Generally lower
Throughput
High
Lower, but can be automated
Recommendation for MPR
Suitable for initial screening with HPLC-UV
Recommended for definitive quantification, especially with LC-MS/MS
Internal Standard Selection: Ensuring Accuracy
The use of an internal standard (IS) is critical to correct for variations in sample preparation and instrument response. The ideal IS has physicochemical properties similar to the analyte but is not endogenously present in the sample. For the analysis of MPR and its parent compound 4-HPR, N-(4-ethoxyphenyl)retinamide (4-EPR) is an excellent choice for an internal standard due to its structural similarity and chromatographic behavior.[1][6]
Protocol 1: Quantification of MPR in Plasma/Tissue by HPLC-UV
This protocol is adapted from a validated method for the simultaneous quantification of 4-HPR and MPR.[6]
1. Sample Preparation (from Tissue)
Weigh approximately 100-200 mg of frozen tissue.
Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold acetonitrile (ACN) with the internal standard (4-EPR, final concentration e.g., 1 µg/mL).
Homogenize the tissue using a bead-based homogenizer until a uniform suspension is achieved.
For enhanced extraction, sonicate the homogenate in an ultrasonic bath for 15 minutes. Ultrasonication uses high-frequency sound waves to create cavitation bubbles, which implode and disrupt cell membranes, facilitating the release of the analyte.
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
Reconstitute the residue in 100 µL of the mobile phase.
Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an HPLC vial.
2. HPLC-UV Conditions
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and acetic acid. A typical starting ratio is 85:14:1 (v/v/v).[6] The acetic acid helps to improve peak shape by ensuring the analytes are in a consistent protonation state.
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection: UV absorbance at 340 nm.[6] This wavelength is near the absorbance maximum for retinoids, providing good sensitivity.
Column Temperature: 30°C.
3. Calibration and Quantification
Prepare a series of calibration standards by spiking known concentrations of MPR and a fixed concentration of the internal standard (4-EPR) into a blank matrix (e.g., plasma from an untreated animal or tissue homogenate).
Process the calibration standards alongside the unknown samples using the same extraction procedure.
Construct a calibration curve by plotting the ratio of the peak area of MPR to the peak area of the internal standard against the concentration of MPR.
Determine the concentration of MPR in the unknown samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: High-Sensitivity Quantification of MPR by LC-MS/MS
LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.[7]
1. Sample Preparation (from Plasma)
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (4-EPR in methanol).
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
Vortex for 1 minute to ensure thorough mixing.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a new tube.
Evaporate the supernatant to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid. The formic acid aids in the ionization of the analyte in the mass spectrometer source.
Transfer to an LC-MS vial for analysis.
2. LC-MS/MS Conditions
LC System: A UHPLC system is recommended for better resolution and faster run times.
Column: A C18 reverse-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution: A gradient from ~50% B to 95% B over several minutes is a good starting point for lipophilic compounds.
Flow Rate: 0.3-0.5 mL/min.
Mass Spectrometer: A triple quadrupole mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for retinoids.
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are determined by infusing a standard solution of MPR into the mass spectrometer and performing a product ion scan. Two transitions (a quantifier and a qualifier) should be optimized for both MPR and the internal standard.[7]
Table 2: Hypothetical MRM Transitions for MPR and 4-EPR
Compound
Precursor Ion (m/z)
Product Ion (m/z) - Quantifier
Product Ion (m/z) - Qualifier
MPR
To be determined
To be determined
To be determined
4-EPR (IS)
To be determined
To be determined
To be determined
Note: The exact m/z values need to be determined experimentally by direct infusion of the analytical standards.
3. Method Validation
Any bioanalytical method used for regulatory submissions must be validated according to guidelines from the FDA and the International Council for Harmonisation (ICH).[8][9] Key validation parameters include:
Selectivity and Specificity
Accuracy and Precision
Calibration Curve and Linearity
Lower Limit of Quantification (LLOQ)
Recovery
Matrix Effect
Stability (freeze-thaw, short-term, long-term, and stock solution)
In Vitro Permeability Assessment: The Caco-2 Model
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal drug absorption.[10] When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.
Challenges with Lipophilic Compounds in Caco-2 Assays
Lipophilic compounds like MPR present challenges in the Caco-2 assay, including low aqueous solubility and high non-specific binding to plasticware, which can lead to poor recovery and underestimation of permeability.[11] To mitigate these issues, the addition of a protein like bovine serum albumin (BSA) to the basolateral (receiver) chamber is recommended.[12] BSA acts as a "sink," binding the permeated compound and preventing it from adhering to the plate, thereby improving recovery.[12]
Caption: Workflow of a Caco-2 permeability assay for MPR.
Protocol 3: Caco-2 Permeability Assay for MPR
1. Cell Culture
Culture Caco-2 cells according to standard protocols.
Seed the cells onto permeable filter supports (e.g., Transwell® plates) at an appropriate density.
Culture the cells for 21-25 days to allow for full differentiation and formation of a tight monolayer.
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values indicative of a confluent barrier.
2. Permeability Experiment (Apical to Basolateral)
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
Prepare the dosing solution of MPR in transport buffer. The final concentration should be carefully chosen to ensure solubility (e.g., 10 µM).
Add the dosing solution to the apical (AP) chamber.
Add fresh transport buffer containing 0.5-1% BSA to the basolateral (BL) chamber.[12]
Incubate the plate at 37°C with gentle shaking.
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take a sample from the BL chamber and replace it with fresh BL buffer.
At the end of the experiment, take a sample from the AP chamber.
Analyze the concentration of MPR in all samples using a validated LC-MS/MS method.
3. Data Analysis: Calculating Apparent Permeability (Papp)
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the rate of drug appearance in the receiver chamber (e.g., µmol/s), determined from the slope of the cumulative amount of drug transported versus time.
A is the surface area of the filter membrane (cm²).
C₀ is the initial concentration of the drug in the donor chamber (e.g., µmol/cm³).
Table 3: Interpretation of Caco-2 Papp Values
Papp (x 10⁻⁶ cm/s)
Predicted In Vivo Absorption
< 1
Low
1 - 10
Moderate
> 10
High
Note: These are general guidelines, and classification can vary. It is recommended to include well-characterized high and low permeability control compounds in each assay.
In Vivo Bioavailability Studies in Rodent Models
In vivo studies in animal models, typically rats, are essential for determining the oral bioavailability of a drug candidate under physiological conditions. These studies involve administering the drug via both intravenous (IV) and oral (PO) routes to compare the resulting plasma concentration-time profiles.
Caption: General workflow for an in vivo oral bioavailability study.
Protocol 4: Oral Bioavailability Study of MPR in Rats
1. Animal Model and Dosing
Use male Sprague-Dawley rats (or another appropriate strain) with jugular vein cannulas for serial blood sampling.
Divide the animals into at least two groups: an IV group and a PO group (n=3-5 per group).
Fast the animals overnight before dosing.
IV Group: Administer MPR intravenously via the tail vein at a low dose (e.g., 1 mg/kg). The drug should be dissolved in a suitable vehicle (e.g., a mixture of DMSO and PEG300).
PO Group: Administer MPR by oral gavage at a higher dose (e.g., 10 mg/kg). For lipophilic drugs, a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) can significantly improve absorption.[2]
2. Blood Sampling
Collect serial blood samples (~100-200 µL) from the jugular vein cannula at predetermined time points.
A typical sampling schedule for an oral dose might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[3]
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Process the blood by centrifugation to obtain plasma, and store the plasma at -80°C until analysis.
3. Data Analysis: Pharmacokinetic Parameters
Analyze the plasma samples for MPR concentration using the validated LC-MS/MS method described in Protocol 2.
Plot the mean plasma concentration versus time for both the IV and PO groups.
Calculate the following pharmacokinetic parameters using non-compartmental analysis software:
Cmax: Maximum observed plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): The total drug exposure over time. This is calculated from time zero to the last measurable concentration (AUC_last) and extrapolated to infinity (AUC_inf). The linear trapezoidal rule is commonly used for AUC calculation.
4. Calculating Absolute Bioavailability (F%)
Absolute bioavailability (F) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose, corrected for the dose administered:
The measurement of N-(4-Methoxyphenyl)retinamide bioavailability is a multi-step process that requires careful planning and execution. By integrating robust analytical methods with relevant in vitro and in vivo models, researchers can obtain a clear understanding of the absorption and systemic exposure of this key metabolite. The protocols and insights provided in this guide offer a solid framework for generating reliable and reproducible data, which is essential for advancing drug development programs involving fenretinide and its metabolites. Adherence to established validation guidelines is paramount to ensure the integrity and regulatory acceptance of the generated data.
References
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
Samuel, W., et al. (2006). N-(4-hydroxyphenyl)retinamide induces apoptosis in human retinal pigment epithelial cells: retinoic acid receptors regulate apoptosis, reactive oxygen species generation, and the expression of heme oxygenase-1 and Gadd153. Journal of Cellular Physiology.
Alfei, S., & Zuccari, G. (2022). One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)
Vrána, J., et al. (2004). Liquid Chromatography Method for Quantifying N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide in Tissues.
i-Base. (2010). Pharmacology. Retrieved from [Link]
Platz, S., et al. (2010). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology.
Li, Y., et al. (2019). Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds. SLAS Discovery.
Al-Majdoub, Z. M., et al. (2018). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Analytical & Pharmaceutical Research.
Sheikh, M. S., et al. (1995). N-(4-hydroxyphenyl)retinamide (4-HPR)-mediated biological actions involve retinoid receptor-independent pathways in human breast carcinoma. Carcinogenesis.
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
Kuentz, M. (2012). Lipid-based formulations for oral delivery of lipophilic drugs. Drug Discovery Today: Technologies.
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. (2022). ACTA Pharmaceutica Sciencia.
Feng, B. (2014). Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Biomolecular Screening.
Kumar, K., et al. (2021). Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review. Ultrasonics Sonochemistry.
Schneckener, S., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters.
Kane, M. A., et al. (2008). Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry. Analytical Chemistry.
Sawale, S. R., et al. (2022). Lipid-based lipophilic formulations for oral drug delivery. World Journal of Pharmaceutical Research.
Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology.
Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences.
Wang, H., et al. (2008). N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. Molecular Cancer Therapeutics.
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
Li, H., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal.
Kuentz, M. (2012). Lipid-based formulations for oral delivery of lipophilic drugs. Drug Discovery Today: Technologies.
Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds. (2014). Pharmaceutical Research.
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. Retrieved from [Link]
PerkinElmer. (2022). Utilizing Precursor and Product Ion Scans as a Method Development Tool on the NexION 5000 ICP-MS [Video]. YouTube.
Resolian. (n.d.). Pharmacokinetics - Area Under the Curve Calculations. Retrieved from [Link]
Hielscher Ultrasonics. (2019).
Agilent Technologies. (n.d.). Determination of Multiclass, Multiresidue Pesticides in Spring Leaf Mix. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Agilent Technologies. (n.d.). Multi-Residue Pesticide Analysis with Dynamic Multiple Reaction Monitoring and Triple Quadrupole LC/MS/MS. Retrieved from [Link]
Käll, L., et al. (2008). Precursor-Ion Mass Re-Estimation Improves Peptide Identification on Hybrid Instruments. Journal of Proteome Research.
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]
Ingels, F. M., & Augustijns, P. F. (2003). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. Journal of Pharmacy and Pharmacology.
Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (n.d.).
Sonics & Materials, Inc. (n.d.). Ultrasonic Cannabis Extraction. Retrieved from [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
Brake, K., et al. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Pharmaceutical Analytical Acta.
Predicting the Area under the Plasma Concentration-Time Curve (AUC)
European Union Reference Laboratories. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]
ICH M10 Bioanalytical Method Validation Guideline-1 year L
National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for Survival Blood Collection in Mice and Rats. Retrieved from [Link]
Sandle, T. (2023).
U.S. Food and Drug Administration. (2020).
The Pharmapedia. (2020). Calculation of Cmax and Tmax || Extravascular, one compartment model [Video]. YouTube.
You are likely encountering precipitation ("crashing out") when introducing N-(4-Methoxyphenyl)retinamide (MPR) into aqueous media.[1] While often confused with its parent compound Fenretinide (4-HPR), MPR is the O-methylated metabolite .[1]
Critical Distinction: Unlike Fenretinide, MPR lacks the phenolic hydroxyl group. This absence removes a key hydrogen-bond donor, raising the partition coefficient (LogP ) from ~6.2 (Fenretinide) to 7.6 (MPR) .[1] This makes MPR significantly more hydrophobic and harder to solubilize than standard retinoids.
Extremely lipophilic.[1] Practically insoluble in water (< 10 ng/mL).[1]
pKa
Non-ionizable
pH adjustment (alkalization) will not improve solubility (unlike 4-HPR).[1]
Key Solvents
DMSO, Ethanol, Acetone
Soluble in organic phase; precipitates immediately upon water dilution.[1]
Module 1: The "Crash Out" Phenomenon
User Question: "I dissolved MPR in DMSO at 10 mM. When I dilute it 1:1000 into cell culture media, it turns cloudy immediately. Why?"
Technical Diagnosis:
You are fighting the "Oiling Out" effect . At LogP 7.6, MPR is thermodynamically unstable in water.[1] The moment the DMSO solvent shell is stripped away by water, MPR molecules aggregate to minimize the entropy penalty of ordering water molecules around them.
The Fix: Solvent Shifting with Surfactant Shielding
Do not dilute directly. You must introduce an intermediate "shielding" step.
Protocol: The Co-Solvent Dropwise Method
Stock: Prepare 10 mM MPR in 100% DMSO .
Surfactant Phase: Prepare your aqueous media (PBS or Media) containing 0.1% - 0.5% Tween 80 or Kolliphor EL .[1]
The Mix:
Place the aqueous surfactant phase on a magnetic stirrer (rapid stir, vortex is too uncontrolled).
Inject the DMSO stock sub-surface (tip submerged) slowly.
Maximum final DMSO concentration: < 0.5% (v/v).[1]
Why this works: The surfactant pre-saturates the aqueous phase, capturing MPR molecules into micelles before they can aggregate into visible crystals.
User Question: "I need a vehicle-free solution for animal studies. DMSO is toxic.[1] What is the alternative?"
Solution: Encapsulation using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3]
Note: Because MPR lacks the -OH group, the binding constant (
) may be lower than Fenretinide. We must drive the equilibrium using excess Cyclodextrin.
Experimental Workflow: HP-β-CD Complexation
Figure 1: Workflow for generating water-soluble MPR-Cyclodextrin inclusion complexes.
Step-by-Step Protocol:
Carrier Prep: Dissolve HP-β-CD in deionized water to a concentration of 20% (w/v) . (Note: Standard β-CD has low solubility; use the Hydroxypropyl derivative).[1]
Saturation: Add MPR in excess (e.g., 5 mg/mL) to the cyclodextrin solution. It will look like a suspension.
Equilibration: Stir vigorously at Room Temperature for 48 hours . Critical: Wrap the vial in aluminum foil. Retinoids isomerize under light.[1]
Clarification: Filter the suspension through a 0.22 µm PVDF filter .
Result: The filtrate contains solubilized MPR-CD complex.[1]
Quantification: Analyze filtrate by HPLC-UV (365 nm) to determine final concentration.
User Question: "Cyclodextrins aren't getting the concentration high enough (>1 mg/mL). How can I increase loading?"
Solution: Polymeric Nanoparticles (PLGA) or Mixed Micelles.[1]
Since MPR is highly lipophilic (LogP 7.6), it partitions excellently into the hydrophobic core of PLGA nanoparticles.
Figure 2: Primary degradation pathways for Retinamide derivatives.[1]
References
Orienti, I., et al. (2019).[1][4] A novel oral micellar fenretinide formulation with enhanced bioavailability and antitumour activity.[4][9] Journal of Experimental & Clinical Cancer Research.[1][4] Link[1]
Al-Qadi, S., et al. (2025).[1] Enhanced Nanoprecipitation Method for the Production of PLGA Nanoparticles.[7] PubMed.[1] Link
Relevance: Defines the standard nanoprecipitation parameters for hydrophobic drugs like MPR.
PubChem. (2025).[1] N-(4-Methoxyphenyl)-all-trans-retinamide Compound Summary. National Library of Medicine. Link[1]
Relevance: Source of LogP (7.6)
Gondaliya, P., et al. (2022).[1] 2-Hydroxypropyl-β-cyclodextrin increases aqueous solubility and photostability of all-trans-retinoic acid.[1][2][3] Journal of Drug Delivery Science and Technology.[1] Link
Relevance: Validates HP-β-CD for retinoid solubilization and stabiliz
Cooper, J.P., et al. (2017).[1] Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR)...[1][10] PLOS ONE.[1] Link[1]
Relevance: Differentiates MPR as a specific metabolite and discusses its biological handling.
Technical Support Center: N-(4-Methoxyphenyl)retinamide (4-MPR) in Cell Culture
Welcome to the technical support resource for N-(4-Methoxyphenyl)retinamide (4-MPR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for N-(4-Methoxyphenyl)retinamide (4-MPR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of 4-MPR in cell culture experiments. Given that 4-MPR is a major metabolite of the more extensively studied N-(4-hydroxyphenyl)retinamide (4-HPR, Fenretinide), some of the guidance provided is based on established principles for handling retinoids and data from its parent compound.
Frequently Asked Questions (FAQs)
Q1: What is N-(4-Methoxyphenyl)retinamide (4-MPR) and how does it relate to N-(4-hydroxyphenyl)retinamide (4-HPR)?
N-(4-Methoxyphenyl)retinamide (4-MPR) is a synthetic retinoid and a major metabolite of N-(4-hydroxyphenyl)retinamide (4-HPR), also known as Fenretinide.[1][2] 4-HPR has been widely studied for its anti-cancer properties, which are mediated through various mechanisms including the induction of apoptosis and cell cycle arrest.[3][4][5][6] 4-MPR is formed in vivo through the methylation of the hydroxyl group of 4-HPR. Understanding the stability and activity of 4-MPR is crucial for interpreting experimental results, especially in long-term cell culture studies where metabolic conversion of 4-HPR to 4-MPR can occur.
Q2: What are the primary stability concerns for 4-MPR in cell culture media?
Like other retinoids, 4-MPR is susceptible to degradation from exposure to light, heat, and oxidation.[7][8] Its poor aqueous solubility is a significant challenge, often leading to precipitation when diluted from a stock solution into cell culture media.[7][9][10] The polyene chain of the retinoid structure is prone to isomerization and oxidation, which can lead to a loss of biological activity.
Q3: How should I prepare and store 4-MPR stock solutions?
Proper preparation and storage of stock solutions are critical for reproducible experimental outcomes.
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of 4-MPR and other retinoids.[7][10]
Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of DMSO added to the cell culture medium. The final DMSO concentration in the culture should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[10]
Handling Precautions:
Always handle 4-MPR powder and solutions under subdued light to prevent photodegradation.[7][10]
Use amber-colored vials or wrap tubes with aluminum foil for storage.
Avoid heating to dissolve the compound, as this can accelerate degradation.[7]
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower.[10] A patent for a related compound suggests that a solution of a similar retinamide in acetonitrile is stable for up to six months when stored in the refrigerator.[11]
Q4: How can I improve the stability of 4-MPR in my cell culture experiments?
Several factors can influence the stability of 4-MPR in your experiments:
Serum Supplementation: The presence of serum proteins, such as albumin, in the cell culture medium can enhance the solubility and stability of retinoids. If you are working with serum-free media, you may observe increased precipitation and faster degradation.
Working Dilutions: Prepare working dilutions of 4-MPR in your cell culture medium immediately before adding them to your cells. Do not pre-incubate diluted 4-MPR solutions for extended periods.
Frequency of Media Changes: For long-term experiments, it is advisable to change the media containing 4-MPR every 24-48 hours to ensure a consistent concentration of the active compound.
Troubleshooting Guide
Issue 1: Precipitation of 4-MPR in Cell Culture Medium
Cause: This is one of the most common issues and is due to the low aqueous solubility of 4-MPR.[9] Precipitation can occur when the stock solution is diluted into the aqueous environment of the cell culture medium.
Solutions:
Optimize Stock Concentration: If you observe precipitation, try preparing a lower concentration stock solution (e.g., 1 mM instead of 10 mM).[7] This will increase the volume of stock solution needed, so be mindful of the final DMSO concentration.
Pre-warm Media: Gently pre-warm the cell culture medium to 37°C before adding the 4-MPR stock solution.
Mixing Technique: When adding the stock solution to the medium, vortex or pipette the medium gently and continuously to facilitate rapid and even dispersion.
Serum Concentration: If your experimental design allows, increasing the serum concentration in your medium can help to solubilize the compound.
Visual Inspection: Always visually inspect your culture plates for precipitation after adding 4-MPR. If precipitation is observed, the actual concentration of the compound in solution will be lower than intended.
Issue 2: Inconsistent or Lack of Biological Activity
Cause: This can be due to the degradation of 4-MPR, leading to a lower effective concentration.
Solutions:
Protect from Light: Ensure all steps involving 4-MPR are performed under subdued lighting. Use light-blocking plates or cover your standard plates with foil during incubation.
Fresh Preparations: Prepare fresh dilutions of 4-MPR for each experiment from a properly stored, single-use aliquot of the stock solution.
Confirm Compound Integrity: If you continue to see inconsistent results, it may be necessary to verify the concentration and integrity of your 4-MPR stock solution using an analytical method like High-Performance Liquid Chromatography (HPLC).[2][12]
Consider Metabolism: Remember that 4-MPR is a metabolite of 4-HPR. Depending on your cell type, further metabolism of 4-MPR could occur, influencing its biological activity.
Issue 3: Unexpected Cytotoxicity
Cause: While 4-MPR's parent compound, 4-HPR, is known to induce apoptosis in cancer cells,[13] unexpected cytotoxicity could be due to several factors.
Solutions:
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels for your specific cell line (typically <0.1%).[10] Run a vehicle control (medium with the same amount of DMSO) to assess solvent toxicity.
Compound Concentration: Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your cell line. IC50 values for the parent compound 4-HPR can range from 5 to 28 µM in some cell lines.[13]
Precipitate-Induced Stress: The formation of precipitates can cause physical stress to cells, leading to non-specific cell death.
Experimental Protocols
Protocol 1: Preparation of 4-MPR Stock Solution
Under subdued light, accurately weigh the desired amount of 4-MPR powder.
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
Vortex the solution at room temperature until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution, but avoid heating.[7]
Aliquot the stock solution into single-use, light-protected tubes (e.g., amber microcentrifuge tubes).
Store the aliquots at -20°C or below for long-term storage.
Protocol 2: Quantification of 4-MPR in Cell Culture Media using HPLC
This protocol is adapted from a method for tissue analysis and should be optimized for cell culture media.[12]
Sample Collection: Collect the cell culture medium at different time points (e.g., 0, 24, 48 hours) after the addition of 4-MPR.
Extraction:
To 1 mL of cell culture medium, add an internal standard (e.g., N-(4-ethoxyphenyl)retinamide, 4-EPR).[1][12]
Add 2 volumes of acetonitrile (ACN) to precipitate proteins.
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
.
HPLC Analysis:
Column: C18 reverse-phase column.
Mobile Phase: An isocratic or gradient elution with ACN, water, and acetic acid can be used. A published method uses an isocratic elution of ACN:H₂O:acetic acid (75:23:2, v/v/v).[11]
A high concentration minimizes the volume of solvent added to the culture.
Storage
Aliquot and store at -20°C or lower, protected from light.[10]
Minimizes freeze-thaw cycles and prevents degradation.
Visualizations
Experimental Workflow for Using 4-MPR in Cell Culture
Caption: Workflow for handling 4-MPR in cell culture experiments.
Potential Degradation Pathways of 4-MPR
Caption: Potential degradation pathways for 4-MPR in cell culture.
References
ResearchGate. (2020, November 8). How to dissolve all trans retinoic Acid? Retrieved from [Link]
Wang, H., et al. (2008). N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. Molecular Cancer Therapeutics, 7(9), 2967-2976. [Link]
Davies, M., et al. (2007). Cell death induced by N-(4-hydroxyphenyl)retinamide in human epidermal keratinocytes is modulated by TGF-beta and diminishes during the progression of squamous cell carcinoma. International Journal of Cancer, 120(5), 947-956. [Link]
Vratilova, J., et al. (2004). Liquid chromatography method for quantifying N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide in tissues. Journal of Chromatography B, 808(1), 125-130. [Link]
Ratnayake, J. H., et al. (2023). Increased In Vivo Exposure of N-(4-Hydroxyphenyl) Retinamide (4-HPR) to Achieve Plasma Concentrations Effective against Dengue Virus. Viruses, 15(7), 1569. [Link]
Montaldo, P. G., et al. (1999). N-(4-hydroxyphenyl) retinamide is cytotoxic to melanoma cells in vitro through induction of programmed cell death. International Journal of Cancer, 81(2), 262-267. [Link]
Iuliano, R., et al. (2022). One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up. Molecules, 27(11), 3632. [Link]
Kamradt, J. M., et al. (1996). N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells. The Journal of Urology, 156(4), 1379-1384. [Link]
Appierto, V., et al. (2012). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS ONE, 7(9), e44759. [Link]
Moon, R. C., et al. (1979). N-(4-Hydroxyphenyl)retinamide, a new retinoid for prevention of breast cancer in the rat. Cancer Research, 39(4), 1339-1346. [Link]
Bhatnagar, R., et al. (1991). Effect of N-(4-hydroxyphenyl)retinamide on murine mammary tumor cells in culture. Journal of the National Cancer Institute, 83(10), 699-704. [Link]
Iuliano, R., et al. (2022). One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up. Molecules, 27(11), 3632. [Link]
Kim, H., et al. (2015). Chemical stability and in vitro and clinical efficacy of a novel hybrid retinoid derivative, bis-retinamido methylpentane. International Journal of Pharmaceutics, 495(1), 426-433. [Link]
Amengual, J., et al. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(4), 438-446. [Link]
Mehta, R. G., et al. (1994). N-(4-hydroxyphenyl)retinamide: Interactions With Retinoid-Binding proteins/receptors. Journal of the National Cancer Institute, 86(16), 1241-1245. [Link]
Shealy, Y. F., et al. (1987). U.S. Patent No. 4,665,098. Washington, DC: U.S.
Trizna, Z., et al. (1994). N-(4-hydroxyphenyl) retinamide is anticlastogenic in human lymphoblastoid cell lines. European Journal of Cancer, 30(1), 137-140. [Link]
Kane, M. A., et al. (2001). Retinoid quantification by HPLC/MS(n). Journal of Lipid Research, 42(6), 992-1002. [Link]
Al-Amoudi, A. S., et al. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 10(10), 273. [Link]
Appierto, V., et al. (2018). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Pharmaceutics, 10(4), 211. [Link]
ResearchGate. (2025, August 10). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. Retrieved from [Link]
Technical Support Center: Optimizing HPLC Separation of Fenretinide and its Metabolite, N-(4-Methoxyphenyl)retinamide
Welcome to the dedicated technical support guide for the chromatographic analysis of Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR] and its primary metabolite, N-(4-Methoxyphenyl)retinamide (4-MPR). As compounds of s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the chromatographic analysis of Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR] and its primary metabolite, N-(4-Methoxyphenyl)retinamide (4-MPR). As compounds of significant interest in drug development and cancer research, their accurate quantification is paramount.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested advice to develop, optimize, and troubleshoot their HPLC and LC-MS/MS methods. We will delve into the causality behind experimental choices, ensuring you not only follow steps but understand the underlying principles for robust and reliable results.
This section addresses the most common initial queries encountered when setting up an analytical method for Fenretinide and its analogs.
Q1: What are the critical chemical properties of Fenretinide (4-HPR) and 4-MPR that I should consider for HPLC method development?
A1: Understanding the physicochemical properties of your analytes is the bedrock of any successful separation.
Hydrophobicity: Both 4-HPR and 4-MPR are highly hydrophobic (lipophilic) molecules.[2] This makes them ideal candidates for reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. 4-MPR is slightly more hydrophobic than 4-HPR due to the replacement of the hydroxyl group with a methoxy group. This difference is the key to their chromatographic separation.
UV Absorbance: Retinoids have a characteristic UV absorbance due to their conjugated polyene chain. Maximum absorbance for both 4-HPR and 4-MPR is typically observed around 340-360 nm.[3] This allows for sensitive detection using a standard UV or Diode Array Detector (DAD).
Light and Temperature Sensitivity: Like most retinoids, both compounds are susceptible to photo-degradation and isomerization.[4][5] It is imperative to protect samples and standards from light at all stages of the experiment by using amber vials and minimizing exposure to ambient light.[4][6] For long-term storage, samples should be kept at -80°C.[6]
Ionization: Fenretinide has a phenolic hydroxyl group which can be ionized. The pKa of this group influences its retention under different mobile phase pH conditions. Controlling the mobile phase pH is crucial for consistent retention times and peak shapes.
Q2: Which HPLC column and mobile phase combination do you recommend as a starting point?
A2: A reverse-phase C18 column is the most common and effective choice. For a robust starting method, we recommend the following parameters, which can then be optimized.
Parameter
Recommended Starting Condition
Rationale
Stationary Phase
C18, 3.5-5 µm particle size, 100-150 x 4.6 mm
Provides excellent hydrophobic retention for retinoids. Smaller particles improve efficiency but increase backpressure.
Mobile Phase
Acetonitrile and Water with an acidic modifier
Acetonitrile is a strong organic solvent that provides good peak shape. The acidic modifier is critical.
Acidic Modifier
0.1% Acetic Acid or 0.1% Formic Acid
Suppresses the ionization of the phenolic group on Fenretinide, ensuring it is in a neutral, more retained form. This leads to sharper peaks and more stable retention times. Formic acid is preferred for LC-MS applications due to its volatility.[2][7]
Elution Mode
Isocratic or Gradient
An isocratic elution with a fixed ratio of Acetonitrile to acidified water can be simple and effective.[3] A gradient elution, starting with a lower percentage of acetonitrile and increasing over time, can provide better separation from early-eluting impurities and improve peak shape for later-eluting compounds.[2][7]
Detection
UV/DAD at ~340 nm
Provides a good balance of sensitivity and specificity for these compounds.[3]
Q3: How should I prepare my samples, particularly from complex matrices like plasma or tissue?
A3: Proper sample preparation is critical to protect the column and ensure accurate quantification. The goal is to remove interfering substances, like proteins and lipids, while efficiently extracting the analytes.
For Plasma/Serum: Protein precipitation is the most direct method. Add 2-3 volumes of cold acetonitrile or ethanol to one volume of plasma.[7] Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins. The supernatant can then be directly injected or evaporated and reconstituted in the mobile phase.
For Tissues: Homogenization followed by extraction is required. Tissues can be homogenized in a solvent like acetonitrile, often using ultrasonic disruption to ensure complete cell lysis and extraction.[2][3] After homogenization, the sample is centrifuged to remove solid debris, and the supernatant is collected for analysis.
Self-Validation Check: Always assess your extraction recovery. This is done by comparing the peak area of an analyte in a pre-spiked matrix (spiked before extraction) to a post-spiked matrix (blank matrix extracted first, then spiked). A recovery of 85-115% is generally considered acceptable.
Q4: Is an internal standard necessary, and what should I use?
A4: Yes, using an internal standard (IS) is highly recommended. An IS is a compound with similar chemical properties to the analyte(s) that is added at a known concentration to all samples, standards, and quality controls. It corrects for variability in sample preparation and injection volume, significantly improving precision and accuracy.
The ideal IS should co-elute near the analytes of interest but be fully resolved. Excellent choices include:
N-(4-ethoxyphenyl)retinamide (4-EPR): Structurally very similar to 4-HPR and 4-MPR, making it an ideal IS for HPLC-UV methods.[3][7]
Deuterated Fenretinide ([²H₄]-4-HPR): The gold standard for LC-MS/MS applications. It is chemically identical to the analyte but has a different mass, so it co-elutes perfectly while being distinguishable by the mass spectrometer.[2]
Section 2: Troubleshooting Guide
Even with a robust method, problems can arise. This guide provides a logical approach to diagnosing and solving common HPLC issues.
Q: My peak shapes are poor (fronting or tailing). What is the cause and how can I fix it?
A: Poor peak shape is a common issue with several potential causes.
Cause 1: Secondary Interactions (Peak Tailing): The phenolic hydroxyl group on Fenretinide can interact with active sites (e.g., free silanols) on the silica backbone of the column, causing peak tailing.
Solution: Ensure your mobile phase is sufficiently acidic (pH 3-4). The acid protonates the silanol groups, minimizing these unwanted interactions. Using a high-purity, end-capped column can also significantly reduce this effect.
Cause 2: Column Overload (Peak Fronting): Injecting too much analyte can saturate the stationary phase, leading to a "shark-fin" or fronting peak shape.
Solution: Dilute your sample or reduce the injection volume. Check the concentration of your standards and samples to ensure they are within the linear range of the detector and the capacity of the column.
Cause 3: Mismatched Injection Solvent: If the solvent your sample is dissolved in is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion.
Solution: The ideal scenario is to dissolve your final sample in the initial mobile phase. If you must use a stronger solvent for solubility, keep the injection volume as small as possible.
Q: My retention times are shifting between injections. What's going on?
A: Retention time stability is key for reliable identification and quantification. Drifting retention times usually point to an issue with the mobile phase or the column.
Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run. If you change the mobile phase composition, it can take 15-30 column volumes to reach a stable state.
Solution: Always include a sufficient equilibration step at the beginning of your sequence (at least 10-15 minutes). For gradient methods, ensure the post-run re-equilibration time is adequate before the next injection.
Cause 2: Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile component (usually the organic solvent).
Solution: Keep mobile phase bottles capped. Avoid preparing large volumes that will sit on the instrument for several days. If using a premixed mobile phase, gentle mixing before use can be beneficial.
Cause 3: Column Temperature Fluctuation: Retention is temperature-dependent. Changes in ambient lab temperature can cause drift.
Solution: Use a column thermostat to maintain a constant, slightly elevated temperature (e.g., 30-40°C). This not only improves retention time stability but can also lower viscosity and improve peak efficiency.[7]
Q: I'm seeing a loss of signal or sensitivity over time. How can I restore performance?
A: A gradual loss of signal often indicates contamination of the column or system.
Cause 1: Column Contamination: Strongly retained compounds from the sample matrix can build up on the head of the column over time, blocking the active sites and reducing performance.
Solution: Implement a column washing procedure. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants. Always use a guard column to protect the analytical column from irreversible damage.
Cause 2: Analyte Degradation: As mentioned, these compounds are sensitive.
Solution: Ensure samples in the autosampler are kept cool (e.g., 4°C) to minimize degradation during a long analytical sequence.[2] Prepare fresh standards regularly and check their quality by HPLC before use.[4]
Section 3: Visualized Workflows and Protocols
General Experimental Workflow
The following diagram outlines the logical flow from sample receipt to final data analysis for the quantification of 4-HPR and 4-MPR.
Caption: Standard workflow for 4-HPR and 4-MPR quantification.
Troubleshooting Logic for Unstable Retention Times
Caption: Decision tree for troubleshooting retention time instability.
This protocol is a robust starting point adapted from validated methods for the analysis of 4-HPR and 4-MPR in biological matrices.[3]
1. Reagents and Materials
Acetonitrile (HPLC Grade)
Water (HPLC Grade or Milli-Q)
Acetic Acid (Glacial, ACS Grade)
Fenretinide (4-HPR) reference standard
N-(4-Methoxyphenyl)retinamide (4-MPR) reference standard
N-(4-ethoxyphenyl)retinamide (4-EPR) as Internal Standard (IS)
Amber HPLC vials and microcentrifuge tubes
2. Preparation of Solutions
Mobile Phase: Prepare a solution of Acetonitrile, Water, and Acetic Acid in the ratio of 75:25:0.1 (v/v/v). Degas the solution for 15 minutes using sonication or vacuum filtration.
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (4-HPR, 4-MPR, 4-EPR) in a suitable solvent like ethanol or methanol to prepare 1 mg/mL stock solutions. Store these in amber vials at -20°C or below.[4]
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 50 ng/mL to 2000 ng/mL).
Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the 4-EPR stock solution with the mobile phase to the desired working concentration.
3. Sample Preparation (from Plasma)
Pipette 100 µL of plasma sample into a 1.5 mL amber microcentrifuge tube.
Add 10 µL of the IS working solution (4-EPR) and vortex briefly.
Add 300 µL of cold acetonitrile to precipitate proteins.
Vortex vigorously for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean amber HPLC vial for analysis.
4. HPLC Conditions
Parameter
Setting
HPLC System
Agilent 1260, Waters Alliance, or equivalent
Column
C18, 5 µm, 4.6 x 150 mm (e.g., Zorbax, Phenomenex Luna)
Mobile Phase
Acetonitrile:Water:Acetic Acid (75:25:0.1, v/v/v)
Flow Rate
1.0 mL/min
Column Temp.
30°C
Injection Vol.
20 µL
Detector
UV/DAD
Wavelength
340 nm
Run Time
~15 minutes
5. Data Analysis
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.
Use a linear regression model (y = mx + c) to fit the data.
Determine the concentration of 4-HPR and 4-MPR in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
Pendyala, L., et al. (2004). Liquid Chromatography Method for Quantifying N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide in Tissues. Journal of Chromatography B, 808(1), 125-130. Available at: [Link]
Cooper, J. P., et al. (2010). Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1. Clinical Cancer Research, 16(2), 542-551. Available at: [Link]
Quadro, L., & Kim, Y. K. (2010). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in Molecular Biology, 637, 201-210. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. Available at: [Link]
Formelli, F., et al. (1998). Quality control for HPLC assay and surrogate end point biomarkers from the fenretinide (4-HPR) breast cancer prevention trial. Tumori Journal, 84(1), 21-28. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Available at: [Link]
Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Analytical Biochemistry, 397(1), 1-8. Available at: [Link]
Carcano, L., et al. (2020). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Pharmaceutics, 12(10), 957. Available at: [Link]
Cho, H. E., & Min, H. K. (2017). Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 134, 25-32. Available at: [Link]
Amengual, J., et al. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. PLoS ONE, 12(4), e0176178. Available at: [Link]
Technical Support Center: Enhancing N-(4-Methoxyphenyl)retinamide (4-MPR) Detection in Mass Spectrometry
< Welcome to the technical support center dedicated to overcoming the challenges of N-(4-Methoxyphenyl)retinamide (4-MPR) analysis by mass spectrometry. This guide is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
<
Welcome to the technical support center dedicated to overcoming the challenges of N-(4-Methoxyphenyl)retinamide (4-MPR) analysis by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are working with this synthetic retinoid, a key metabolite of Fenretinide (4-HPR).[1][2] Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to enhance the sensitivity, specificity, and reproducibility of your 4-MPR detection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the LC-MS/MS analysis of 4-MPR.
Question 1: I am observing a weak or no signal for my 4-MPR standard. What are the likely causes and how can I fix this?
Answer:
A weak or absent signal for 4-MPR can stem from several factors, ranging from sample degradation to suboptimal instrument settings. Let's break down the potential causes and their solutions:
Analyte Stability: Retinoids, including 4-MPR, are notoriously labile and susceptible to degradation by light, heat, and oxygen.[3]
Causality: The conjugated polyene chain in the retinoid structure is prone to isomerization and oxidation, leading to a loss of the parent compound.
Solution:
Work under yellow light: Perform all sample preparation steps, from weighing standards to loading the autosampler, under yellow or red light to prevent photo-isomerization.[4]
Maintain cold chain: Keep your standards and samples on ice or in a cooled rack throughout the preparation process.[4] For long-term storage, ensure samples are kept at -80°C.[5]
Use fresh solvents: Employ high-purity, freshly opened solvents for your mobile phase and sample reconstitution to minimize oxidative degradation.
Ionization Efficiency: The choice of ionization source and its parameters are critical for achieving a robust signal.
Causality: 4-MPR, like other retinoids, can be effectively ionized using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6] However, the efficiency of these processes is highly dependent on the mobile phase composition and source settings.
Solution:
Optimize Ionization Source: While ESI is commonly used and has been shown to be effective for 4-MPR in positive ion mode[7], APCI can sometimes offer better sensitivity and reduced matrix effects for retinoids.[3][6] If you are struggling with ESI, consider testing an APCI source if available.
Mobile Phase Additives: The addition of a small percentage of a weak acid, such as 0.1% formic acid, to the mobile phase can significantly enhance protonation and improve signal intensity in positive ion mode.[7][8]
Source Parameter Tuning: Systematically tune the ion source parameters, including vaporizer temperature, ion transfer tube temperature, and sheath/auxiliary gas flows, by infusing a 4-MPR standard solution directly into the mass spectrometer.[7][8]
Mass Spectrometer Settings: Incorrect precursor/product ion selection or insufficient collision energy will lead to poor signal.
Causality: In tandem mass spectrometry (MS/MS), the selection of the correct mass-to-charge ratio (m/z) for the precursor ion and its characteristic product ions is fundamental for selective and sensitive detection. The collision energy applied must be sufficient to induce fragmentation but not so high as to cause excessive fragmentation and loss of signal.
Solution:
Verify Mass Transitions: Confirm the m/z values for your precursor and product ions. For 4-MPR, a common transition is the protonated molecule [M+H]⁺ as the precursor.
Optimize Collision Energy: Perform a collision energy optimization experiment for each transition. This involves analyzing the 4-MPR standard across a range of collision energy values to find the setting that yields the highest product ion intensity.
Question 2: I'm seeing high background noise and matrix effects in my plasma samples. How can I improve my signal-to-noise ratio?
Answer:
Matrix effects, where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.
Causality: Lipids and proteins in plasma are major contributors to matrix effects. During ionization, these components can compete with 4-MPR for charge, leading to signal suppression.
Solution:
Effective Sample Preparation: A simple protein precipitation is often a good starting point.[7][8] However, for complex matrices like plasma, a more rigorous extraction method may be necessary.
Liquid-Liquid Extraction (LLE): LLE with a solvent like methyl-tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture can effectively separate the lipophilic 4-MPR from many interfering substances.[8][9][10]
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup and can be optimized to retain 4-MPR while washing away interfering compounds.
Chromatographic Separation: Ensure your HPLC method provides adequate separation of 4-MPR from the bulk of the matrix components.
Gradient Elution: Employing a gradient elution with a C18 column can effectively separate 4-MPR from early-eluting polar interferences and late-eluting nonpolar lipids.[7]
Divert Valve: Use a divert valve to direct the flow from the HPLC to waste during the initial and final stages of the run when highly abundant, unretained, or strongly retained matrix components are eluting.
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects and variations in sample recovery. If a SIL-IS for 4-MPR is not available, a structural analog like N-(4-ethoxyphenyl)retinamide (4-EPR) can be used.[1][7]
Question 3: I am observing multiple peaks for my 4-MPR standard, suggesting isomerization. How can I prevent this and ensure accurate quantification?
Answer:
The presence of multiple peaks for a single analyte standard is a strong indicator of isomerization, a common issue with retinoids.[4]
Causality: The polyene backbone of 4-MPR is susceptible to cis/trans isomerization when exposed to light, acid, or heat. This results in the formation of different geometric isomers that may have different retention times and fragmentation patterns, leading to inaccurate quantification.
Solution:
Strict Light Protection: As mentioned previously, conduct all experimental procedures under yellow or red light.[4] Use amber vials for standards, samples, and in the autosampler.[10]
Control pH: Avoid strongly acidic or basic conditions during sample preparation and in the mobile phase. A mobile phase with 0.1% formic acid is generally well-tolerated.
Temperature Control: Keep samples cool throughout the process, including using a cooled autosampler set to 4°C.[11]
Isomer-Specific Internal Standard: Using an internal standard that can also isomerize, such as a deuterated version of 4-MPR, can help to monitor and correct for isomerization that occurs during sample handling.[12] If significant isomerization of the internal standard is observed (e.g., >10-15%), the sample should be considered compromised and re-analyzed.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for 4-MPR, ESI or APCI?
A1: Both ESI and APCI can be successfully used for 4-MPR analysis.[6] ESI in positive ion mode is a very common and effective approach.[7] However, APCI can sometimes provide better sensitivity for less polar compounds and may be less susceptible to matrix effects in complex samples.[3][6] The optimal choice may depend on your specific instrumentation and sample matrix. It is recommended to evaluate both if possible.
Q2: What are the expected precursor and product ions for 4-MPR in positive ion mode MS/MS?
A2: In positive ion mode, the precursor ion for 4-MPR will be the protonated molecule, [M+H]⁺. The exact m/z will depend on the isotopic composition, but for the monoisotopic mass, it will be approximately 408.3 m/z. The product ions will result from the fragmentation of the precursor ion in the collision cell. The specific product ions and their relative abundances should be determined empirically by performing a product ion scan on your instrument.
Q3: What type of HPLC column is recommended for 4-MPR analysis?
A3: A reversed-phase C18 column is the most common and effective choice for separating 4-MPR from other components in biological samples.[7][8] A column with a particle size of 3.5 µm or smaller can provide good resolution and peak shape.
Q4: How can I ensure the stability of 4-MPR in processed samples in the autosampler?
A4: To maintain the stability of 4-MPR in the autosampler, it is crucial to keep the autosampler temperature low, typically at 4°C.[11] Additionally, using amber vials and minimizing the time the samples sit in the autosampler before injection will help prevent degradation. Studies have shown that 4-MPR can be stable in the autosampler for at least 24 hours under these conditions.[11]
Key Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for extracting 4-MPR from plasma samples.[7]
To 100 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., 4-EPR).
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
Vortex the mixture vigorously for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
Reconstitute the residue in 100 µL of the initial mobile phase.
Vortex briefly and transfer to an amber HPLC vial for analysis.
Protocol 2: LC-MS/MS Method for 4-MPR Quantification
This protocol provides a starting point for developing a robust LC-MS/MS method for 4-MPR analysis.[7]
LC System: A high-performance liquid chromatography system.
Column: Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm, or equivalent.
Table 1: Optimized Mass Spectrometry Parameters for 4-MPR and Internal Standard (Illustrative)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (V)
4-MPR
408.3
[To be determined]
100
[To be optimized]
4-EPR (IS)
422.3
[To be determined]
100
[To be optimized]
Note: The product ions and collision energies need to be empirically determined on your specific instrument for optimal performance.
Visualizations
Caption: LC-MS/MS workflow for 4-MPR analysis.
Caption: Proposed fragmentation of 4-MPR in MS/MS.
References
Cho, H. E., & Min, H. K. (2017). Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 145, 333-339. [Link]
Wu, Y., et al. (2023). Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry. Molecules, 28(1), 123. [Link]
McCaffery, P., & Drager, U. C. (2000). HPLC/MSN Analysis of Retinoids. In Retinoids: A Practical Approach (pp. 135-159). Humana Press. [Link]
Zhuge, Y., et al. (2020). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Pharmaceutics, 12(10), 946. [Link]
Kane, M. A., et al. (2005). Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. Analytical Chemistry, 77(23), 7448-7456. [Link]
Vratilova, J., et al. (2004). Liquid chromatography method for quantifying N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide in tissues. Journal of Chromatography B, 808(1), 125-130. [Link]
Maiti, K., et al. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. PLoS ONE, 12(5), e0176178. [Link]
Kane, M. A., et al. (2003). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 378(Pt 2), 551-558. [Link]
Chen, Y., et al. (2024). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules, 29(19), 4584. [Link]
Schöttker, B., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. International Journal of Molecular Sciences, 22(3), 1039. [Link]
ResearchGate. (2020). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. [Link]
National Center for Biotechnology Information. (n.d.). Fenretinide. PubChem. [Link]
Arnold, D. R., et al. (2012). Analysis of Vitamin A and Retinoids in Biological Matrices. Current Protocols in Toxicology, 53(1), 1-28. [Link]
Muccio, D. D., & Brouwer, E. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. Journal of Chromatography A, 749(1-2), 101-109. [Link]
Maiti, K., et al. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. PLOS ONE, 12(5), e0176178. [Link]
Tang, G., et al. (1997). Atmospheric pressure chemical ionization and electron capture negative chemical ionization mass spectrometry in studying beta-carotene conversion to retinol in humans. Methods in Enzymology, 282, 140-154. [Link]
Voci, S., et al. (2022). One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up. Molecules, 27(11), 3632. [Link]
Yuan, Y., & Zha, W. (2012). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research, 53(3), 587-598. [Link]
Technical Support Center: Fenretinide (4-HPR) Resistance & Optimization
Welcome to the Retinoid Application Specialist Hub Current Topic: Troubleshooting Cell Line Resistance to N-(4-Methoxyphenyl)retinamide (Fenretinide/4-HPR). Your Guide: Senior Application Scientist, Cellular Metabolism &...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Retinoid Application Specialist Hub
Current Topic: Troubleshooting Cell Line Resistance to N-(4-Methoxyphenyl)retinamide (Fenretinide/4-HPR).
Your Guide: Senior Application Scientist, Cellular Metabolism & Oncology Division.
Executive Summary: The Nature of the Beast
Fenretinide (4-HPR) is not a standard retinoid. Unlike All-trans Retinoic Acid (ATRA), which functions primarily through nuclear receptor reprogramming (RAR/RXR), 4-HPR acts largely through non-genomic stress signaling . It kills cells by inducing a "perfect storm" of Reactive Oxygen Species (ROS) and stalling sphingolipid metabolism (dihydroceramide accumulation).
If your cells are resistant, they have likely adapted to one of three pillars:
Oxidative Buffering: They neutralize the ROS spike before it triggers apoptosis.
Metabolic Bypass: They tolerate dihydroceramide accumulation or shunt it into non-toxic metabolites.
Technical Artifacts: The drug precipitated before entering the cell (a common "false resistance").
Module 1: Diagnostic Triage (Rule Out "False" Resistance)
Before investigating biological resistance, you must validate drug delivery. 4-HPR is highly hydrophobic and light-sensitive. Many "resistant" cell lines are simply not receiving the effective dose due to precipitation.
Troubleshooting Matrix: Delivery & Stability
Symptom
Probable Cause
Corrective Action
IC50 shifts >10-fold between repeats
Photodegradation
4-HPR is extremely light-sensitive. Perform all handling in low light/amber tubes. Wrap plates in foil during incubation.
Crystals visible in media (Microscopy)
Precipitation
4-HPR precipitates in aqueous media >5-10 µM if not handled correctly. Do not add stock directly to media. Dilute stock in ethanol first, then add to media while vortexing.
High background in viability assays
Serum Binding
4-HPR binds albumin. If using >10% FBS, the effective free drug concentration drops. Titrate FBS down to 5% if cell health permits.
The "Solubility Check" Protocol
Step 1: Prepare a 10 mM stock in 100% Ethanol (preferred over DMSO for 4-HPR stability).
Step 2: Dilute 1:1000 in culture media (final 10 µM).
Step 3: Incubate at 37°C for 2 hours (no cells).
Step 4: Centrifuge at 13,000 x g for 10 mins.
Step 5: Measure OD360 (absorbance of 4-HPR) of the supernatant. If OD drops significantly compared to a fresh mix, your drug is crashing out.
Module 2: Mechanistic Troubleshooting (The ROS Barrier)
The Mechanism: 4-HPR induces a rapid spike in ROS (Reactive Oxygen Species), specifically superoxide and hydroxyl radicals. Resistant cells often upregulate Nrf2, SOD, or Glutathione (GSH) to quench this fire.
Key Experiment: Kinetic ROS Profiling
Common Error: Measuring ROS at 24 hours.[1] 4-HPR induced ROS is an early event (1–4 hours).
Protocol: DCFDA Flow Cytometry (Optimized for 4-HPR)
Seeding: Seed cells to reach 70% confluency.
Loading: Wash cells with PBS. Incubate with 5 µM H2DCFDA (Thermo/Abcam) in serum-free media for 30 mins.
Wash: Remove loading buffer (crucial to lower background).
Treatment: Add 4-HPR (e.g., 5 µM) in complete media.
Kinetics: Harvest and analyze via Flow Cytometry (FITC channel) at 30 min, 1 hr, 2 hr, and 4 hr .
Interpretation:
Sensitive Cells: >2-fold shift in Mean Fluorescence Intensity (MFI) within 2 hours.
Resistant Cells: No shift or rapid return to baseline (indicating high antioxidant capacity).
Pathway Visualization: The ROS/Antioxidant War
Caption: 4-HPR triggers mitochondrial ROS.[2][3][4][5] Resistance occurs when the Nrf2 pathway upregulates antioxidants (GSH) to neutralize ROS before apoptosis is triggered.
Module 3: The Lipid Blockade (DEGS1 & Ceramide)
The Mechanism: 4-HPR inhibits DEGS1 (Dihydroceramide Desaturase).[3][4][6] This blocks the conversion of dihydroceramide to ceramide.
Sensitive Cells: Accumulate massive levels of Dihydroceramide (dhCer) , which causes membrane stress and autophagy/apoptosis.
Resistant Cells: May clear dhCer via hydrolysis or have alternative sphingolipid flux.
FAQ: "I see no increase in Ceramide. Is the drug working?"
Answer: Yes. Unlike chemotherapy which increases Ceramide, 4-HPR increases Dihydroceramide. Standard ELISA/Assays for "Ceramide" often do not cross-react with "Dihydroceramide." You are measuring the wrong lipid.
Protocol: Validating DEGS1 Inhibition
Use Thin Layer Chromatography (TLC) or LC-MS. If LC-MS is unavailable, use this functional proxy:
The "Sphingolipid Rescue" Assay:
Treat cells with 4-HPR (IC50 dose).
Co-treat with Vitamin E (Alpha-tocopherol, 50 µM) vs. 4-HPR alone .
Result: If Vitamin E rescues viability, the mechanism is ROS-dominant.
Co-treat with Myriocin (SPT inhibitor, 50 nM) vs. 4-HPR alone .
Result: Myriocin blocks the input of sphingolipids. If Myriocin rescues viability, the toxicity is driven by the accumulation of sphingolipids (dhCer) caused by the DEGS1 block.
Pathway Visualization: The DEGS1 Blockade
Caption: Fenretinide inhibits DEGS1, preventing dhCer conversion to Ceramide. The accumulation of dhCer is the toxic event in this pathway.[5]
If your cell line is confirmed resistant (ROS is buffered, or dhCer is tolerated), consider these interventions.
The Metabolite Switch: 4-oxo-4-HPR
Recent data suggests that 4-HPR is metabolized into 4-oxo-4-HPR (4-oxo-N-(4-hydroxyphenyl)retinamide).[2] This metabolite is often more potent than the parent drug and can bypass resistance mechanisms in ovarian and neuroblastoma lines.
Action: If available, test 4-oxo-4-HPR. It acts as a microtubule inhibitor in addition to the ROS mechanism, hitting resistant cells with a "dual hammer."
Synergistic Combinations
Resistant cells rely on survival signaling to counteract the 4-HPR stress.[5]
Bcl-2 inhibitor. 4-HPR stress primes mitochondria; ABT-737 pushes them over the edge.
Solid Tumors
Ketoconazole
CYP inhibitor. Slows the metabolic clearance of 4-HPR (if metabolic degradation is the resistance cause).
Hepatic lines
References
Hail, N. Jr., et al. (2006). Apoptosis Induction by the Retinoid N-(4-Hydroxyphenyl)retinamide: A Mechanism of Action Review. Apoptosis.[7]
Rahmaniyan, M., et al. (2011). Dihydroceramide desaturase inhibits the cytotoxic effect of fenretinide in neuroblastoma cells. Cell Death & Disease.[7]
Tiberio, P., et al. (2010). The fenretinide metabolite 4-oxo-N-(4-hydroxyphenyl)retinamide induces cell death in ovarian cancer cells by a mechanism independent of ROS. British Journal of Cancer.
Lovat, P.E., et al. (2005).[8] Fenretinide-induced activation of JNK/p38 MAPK occurs via ROS-dependent and -independent pathways. Carcinogenesis.[7]
Appierto, V., et al. (2009). Fenretinide efficacy in ovarian cancer cells is associated with the level of ROS production and the expression of oxidoreductases. British Journal of Cancer.
Welcome to the Fenretinide Technical Support Guide. N-(4-Methoxyphenyl)retinamide (4-HPR) is a synthetic retinoid distinct from classic retinoids (like ATRA) because it induces cell death primarily through p53-independent mechanisms , specifically involving Reactive Oxygen Species (ROS) generation and Ceramide accumulation.
However, its lipophilic nature and unique pharmacokinetics create significant experimental hurdles. Users frequently report inconsistent cytotoxicity data (in vitro) and unexpected systemic side effects (in vivo). This guide deconstructs these issues into three solvable modules.
Module 1: The Solubility Artifact (In Vitro)
Issue: "My cell viability data is highly variable, and I see 'debris' in the wells even at low concentrations."
Root Cause:Micro-precipitation.
4-HPR is highly hydrophobic. If added directly to aqueous media, it forms micro-crystals that settle on cells, causing physical stress and localized high-dose toxicity that mimics "drug activity" but is actually an experimental artifact.
Troubleshooting Protocol: The "Warm-Step" Solubilization
Do not simply pipette from the stock into the well. Follow this kinetic solubility protocol to ensure a true solution.
Step-by-Step Methodology:
Stock Preparation: Dissolve 4-HPR in high-grade DMSO to create a 10–20 mM stock.
Critical: If the stock has been frozen, warm it to 37°C for 10 minutes and sonicate briefly before use. Retinoids can form micro-aggregates upon thawing.
Intermediate Dilution (The "Step-Down"):
Never add 100% DMSO stock directly to cell culture media.
Create a 10x working solution in serum-free media or PBS first. Vortex immediately.
Final Application:
Add the 10x intermediate to your cell culture wells.
Limit: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.
Visualization: Solubilization Workflow
Figure 1: Correct solubilization workflow to prevent micro-precipitation artifacts.
Module 2: Validating Mechanism (ROS vs. Off-Target)
Issue: "How do I prove the cell death is specifically caused by 4-HPR-induced ROS and not general oxidative stress from my experimental conditions?"
Root Cause:Lack of Specificity Controls.
4-HPR kills via ROS generation (rapid) and Ceramide accumulation (slower). To validate your data, you must perform a Rescue Experiment . If an antioxidant blocks the death, the mechanism is on-target (ROS-mediated). If death persists, it may be due to ceramide accumulation or non-specific toxicity.
Experimental Protocol: The ROS Rescue Assay
Run this parallel control alongside your dose-response curve.
Materials:
Antioxidant: L-Ascorbic Acid (Vitamin C) or N-Acetylcysteine (NAC).
Detection: DCFDA (for ROS quantification) or Annexin V (for apoptosis).
Workflow:
Pre-treatment: Incubate cells with the Rescue Agent (see table below) for 1–2 hours before adding 4-HPR.
Treatment: Add 4-HPR (at IC50 or IC90 concentration).
Figure 2: Dual cytotoxic pathways of Fenretinide and specific inhibition points for validation.
Module 3: In Vivo Systemic Toxicity (The RBP4 Axis)
Issue: "My animal models are showing signs of night blindness or visual cycle disruption."
Root Cause:RBP4 Displacement.
Unlike standard chemotherapy, 4-HPR has a specific off-target effect on Vitamin A transport. It binds to Retinol Binding Protein 4 (RBP4), displacing Retinol (Vitamin A). The 4-HPR-RBP4 complex is small enough to be filtered by the kidneys, leading to rapid excretion of RBP4 and a systemic depletion of Vitamin A.
Impact:
Reduced retinol delivery to the eye (Retinal Pigment Epithelium).
Impaired dark adaptation (Night Blindness).
Mitigation Strategy: The "Drug Holiday" Protocol
Continuous dosing exacerbates retinol depletion. Use intermittent dosing to allow hepatic retinol stores to re-equilibrate serum levels.
Recommended Dosing Schedules:
Intermittent Cycle: 5 Days ON / 2 Days OFF (Weekly cycle).
Pulse Cycle: 1 week ON / 3 weeks OFF (High dose pulse).
Dietary Support: Caution: Simple Vitamin A supplementation is often ineffective because the transporter (RBP4) is being eliminated. However, dosing Vitamin A during the "OFF" days of the cycle can help replenish stores.
Frequently Asked Questions (FAQ)
Q: Is Fenretinide light-sensitive?A:Yes. Like all retinoids, 4-HPR is susceptible to photo-isomerization and degradation.
Action: Perform all weighing and dilutions under yellow light or low-light conditions. Wrap tubes and culture plates in aluminum foil during incubation.
Q: Can I use polystyrene tubes for storage?A:Avoid if possible. 4-HPR is highly lipophilic and can adsorb onto plastic surfaces, reducing the effective concentration.
Action: Use glass vials or high-quality polypropylene (low-binding) tubes for stock solutions.
Q: My cells are dying, but I don't see ROS. Why?A: You may be observing the Ceramide-dependent pathway .
Action: Check for Dihydroceramide or Ceramide accumulation using Mass Spectrometry or TLC.[2] Alternatively, use Fumonisin B1 (Ceramide Synthase inhibitor) to see if it rescues the cells. If it does, your mechanism is sphingolipid-driven, not ROS-driven.
References
Maurer, B. J., et al. (1999). "Increase of ceramide and induction of mixed apoptosis/necrosis by N-(4-hydroxyphenyl)-retinamide in neuroblastoma cell lines." Journal of the National Cancer Institute.
Berni, R., & Formelli, F. (1992). "In vitro interaction of fenretinide with plasma retinol-binding protein and its functional consequences." FEBS Letters. (Establishes the RBP4 displacement mechanism).
Orienti, I., et al. (2009). "Improvement of aqueous solubility of fenretinide and other hydrophobic anti-tumor drugs by complexation with amphiphilic dextrins."[3] Drug Delivery.
Sun, S. Y., et al. (1999). "Induction of apoptosis by N-(4-hydroxyphenyl)retinamide and its association with reactive oxygen species..." Oncogene.
Dobri, N., et al. (2013). "Evaluation of different classes of RBP4 antagonists as potential treatments for AMD." Investigative Ophthalmology & Visual Science.
Technical Support Center: High-Efficiency Extraction of Fenretinide & Metabolites
Topic: Optimization of Extraction Protocols for N-(4-Methoxyphenyl)retinamide (4-MPR) and N-(4-Hydroxyphenyl)retinamide (Fenretinide/4-HPR) from Tissue Matrices. Document ID: TSC-RET-042 Last Updated: 2025-10-24 Mechanis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Extraction Protocols for N-(4-Methoxyphenyl)retinamide (4-MPR) and N-(4-Hydroxyphenyl)retinamide (Fenretinide/4-HPR) from Tissue Matrices.
Document ID: TSC-RET-042
Last Updated: 2025-10-24
Mechanistic Primer: The "Why" Behind the Protocol
Before initiating extraction, it is critical to understand the physicochemical barriers that lead to poor recovery. N-(4-Methoxyphenyl)retinamide (4-MPR) and its parent compound Fenretinide (4-HPR) are lipophilic retinoids with specific vulnerabilities.
The Triangle of Instability
Successful extraction requires simultaneous management of three degradation pathways. Failure to control any single factor will compromise quantitation.
Photo-Isomerization: Retinoids rapidly isomerize from all-trans to cis forms under standard laboratory lighting.
Control: All procedures must be performed under gold fluorescent light (wavelengths >500 nm) or in darkness. Use amber glassware.
Oxidative Degradation: The polyene chain is highly susceptible to radical attack, leading to cleavage products.
Control:Butylated hydroxytoluene (BHT) must be present in all organic solvents at 125 µg/mL.
Protein Binding: 4-HPR and 4-MPR bind extensively to plasma proteins (e.g., RBP4, albumin) and tissue cellular matrices.
Control: Simple aqueous buffers will yield <10% recovery. A chaotropic solvent precipitation (Acetonitrile or Methanol) is required to denature proteins and release the analyte.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct extraction pathway based on tissue density and lipid content.
Figure 1: Decision tree for selecting between Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) based on tissue matrix complexity.
Internal Standard (IS): N-(4-ethoxyphenyl)retinamide (4-EPR).[2][3][4][5][6] Note: This analog tracks extraction efficiency more accurately than general retinoids.
Homogenization Buffer: PBS (pH 7.4).
Step-by-Step Methodology
1. Preparation of Extraction Solvent:
Dissolve BHT in Acetonitrile to a final concentration of 125 µg/mL .
Critical: Prepare fresh weekly and store in amber glass at 4°C.
2. Tissue Homogenization:
Weigh frozen tissue (approx. 50–100 mg).
Add ice-cold PBS in a 1:3 ratio (w/v) (e.g., 100 mg tissue + 300 µL PBS).
Homogenize using a bead beater or ultrasonic probe (3 x 10s pulses on ice).
Checkpoint: Sample must be a uniform suspension with no visible chunks.
3. Internal Standard Spiking:
Transfer 100 µL of tissue homogenate to a 1.5 mL amber microcentrifuge tube.
Add 10 µL of 4-EPR working solution (e.g., 5 µg/mL in ethanol).
Vortex gently for 5 seconds.
4. Protein Precipitation & Extraction:
Add 300 µL of the Extraction Solvent (ACN + BHT) to the sample (3:1 Organic:Aqueous ratio).
Vortex vigorously for 30 seconds.
Shake (orbital shaker) for 5–10 minutes at room temperature to ensure complete release from protein binding sites.
5. Phase Separation:
Centrifuge at 10,000 × g for 10 minutes at 4°C.
Transfer the clear supernatant to an amber HPLC vial.[7]
Optional: If the supernatant is cloudy (high lipid), proceed to the "High Lipid" troubleshooting step below.
Troubleshooting Matrix & FAQs
Q1: My recovery rates are consistently low (<60%). What is wrong?
Diagnosis: Incomplete protein denaturation or lipid entrapment.
Corrective Actions:
Increase Organic Ratio: Change the ACN:Homogenate ratio from 3:1 to 4:1.
Check pH: Retinoids are stable at neutral pH, but extraction efficiency can sometimes improve if the aqueous phase is slightly acidified (0.1% Formic Acid) to suppress ionization of acidic metabolites, though 4-HPR is an amide and less pH sensitive than retinoic acid.
Mechanical Disruption: Ensure the "Shake" step (Step 4) is not skipped. Diffusion from the protein pellet takes time.
Q2: I see "split peaks" or doublets in my chromatogram.
Diagnosis: Photo-isomerization has occurred.
Corrective Actions:
Audit Lighting: Verify that all steps were performed under yellow light.
Check Solvents: Ensure your injection solvent matches the mobile phase. Injecting a pure ACN sample into a high-aqueous mobile phase can cause peak shape distortion (solvent effects) rather than chemical isomerization. Dilute the supernatant 1:1 with water if this occurs.
Q3: The baseline is noisy, and I see interfering peaks near the analyte.
Diagnosis: Lipid interference (common in liver/brain tissue).
Corrective Actions:
Switch to the Hexane/Ethyl Acetate LLE method :
After adding IS, add 1 mL of Hexane:Ethyl Acetate (9:1).
Liquid Chromatography Method for Quantifying N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide in Tissues.
Source: Journal of Chromatography B (PubMed)
Citation: Formelli, F., et al. (2004). J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.
URL:[Link]
Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor.
Source: MDPI (Pharmaceutics)
Citation: Orienti, I., et al. (2019). Pharmaceutics, 11(10), 509.
URL:[Link][7][3]
Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography–tandem mass spectrometry.
Source: Journal of Pharmaceutical and Biomedical Analysis
Citation: Cho, H.E., Min, H.K. (2017).[3] J. Pharm. Biomed. Anal.
URL:[Link]
One-Step, Low-Cost Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide (4-EPR).
Source: MDPI (Molecules)
Citation: Zuccari, G., et al. (2022).[3] Molecules, 27(11), 3632.
URL:[Link][7]
Technical Support Center: Optimizing N-(4-Methoxyphenyl)retinamide (Fenretinide) Dose-Response Curve Generation
Welcome to the technical support resource for researchers utilizing N-(4-Methoxyphenyl)retinamide, also known as Fenretinide or 4-HPR. This guide is designed to provide in-depth, practical solutions to common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers utilizing N-(4-Methoxyphenyl)retinamide, also known as Fenretinide or 4-HPR. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the critical process of establishing accurate and reproducible dose-response curves. Our focus is on empowering you with the foundational knowledge and technical expertise to troubleshoot issues, from compound handling to data interpretation, ensuring the integrity and success of your experiments.
N-(4-Methoxyphenyl)retinamide is a synthetic retinoid that has garnered significant interest for its potent anti-neoplastic properties. Unlike traditional retinoids that primarily act through nuclear retinoic acid receptors (RARs), Fenretinide's cytotoxic effects are largely mediated by RAR-independent pathways. A fundamental grasp of these mechanisms is crucial for designing robust experiments and interpreting your results accurately.
The primary mechanism of Fenretinide-induced cell death is the induction of apoptosis, a form of programmed cell death.[1][2] This is predominantly achieved through two interconnected pathways:
Generation of Reactive Oxygen Species (ROS): Fenretinide treatment leads to a rapid increase in intracellular ROS.[3][4] This oxidative stress triggers downstream apoptotic signaling cascades. The mitochondrial respiratory chain is a key site of Fenretinide-induced ROS production.[1]
Modulation of Ceramide Metabolism: Fenretinide can elevate intracellular levels of ceramides, which are lipid second messengers that play a critical role in apoptosis.[5] While initial studies suggested an increase in de novo ceramide synthesis, more recent evidence indicates that Fenretinide may inhibit dihydroceramide desaturase (DEGS), leading to an accumulation of dihydroceramides.[6][7]
This dual mechanism underscores the importance of not only assessing cell viability but also considering assays that can probe these specific pathways to fully characterize the cellular response to Fenretinide.
Caption: Fenretinide's dual mechanism of inducing apoptosis.
This section addresses common issues encountered during Fenretinide dose-response experiments in a question-and-answer format.
Compound Handling and Preparation
Question 1: My Fenretinide is not dissolving properly in my cell culture medium, and I see precipitates. What should I do?
This is the most common challenge with Fenretinide due to its hydrophobic nature.[8][9] Direct dissolution in aqueous media will result in precipitation and inaccurate concentrations.
Root Cause Analysis & Solution:
Inappropriate Primary Solvent: Fenretinide requires an organic solvent for initial solubilization.
Recommended Solvents: Use dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution (e.g., 10-20 mM). Fenretinide is soluble in these solvents at approximately 10 mg/mL.[10]
Precipitation Upon Dilution: When the concentrated stock is diluted into the aqueous culture medium, the Fenretinide can crash out of solution.
Serial Dilutions: Prepare intermediate dilutions of your Fenretinide stock in the culture medium. It is critical to vortex or mix vigorously immediately after each dilution step to ensure proper dispersion.
Serum Content: The presence of serum in the culture medium can aid in stabilizing the compound. If you are performing experiments in serum-free media, you may need to pre-complex the Fenretinide with bovine serum albumin (BSA) or consider specialized formulations.
Final Solvent Concentration: High concentrations of the organic solvent in the final culture volume can be toxic to cells.
Best Practice: The final concentration of DMSO or ethanol in your cell culture wells should ideally be below 0.5%, and absolutely no higher than 1%, to avoid solvent-induced cytotoxicity.[3][11] Always include a "vehicle control" in your experiments, which consists of cells treated with the highest concentration of the solvent used in your drug dilutions.
Question 2: I'm concerned about the stability of my Fenretinide stock solution. How should I store it and for how long?
Fenretinide, like other retinoids, is sensitive to light, air, and temperature, which can lead to degradation and loss of activity.[12]
Storage and Handling Protocol:
Stock Solutions: Store your concentrated stock solutions in amber or foil-wrapped tubes at -20°C or -80°C for long-term stability. Long-term stability in plasma has been demonstrated for up to 4 months at -20°C.[13]
Working Dilutions: Prepare fresh working dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Light Sensitivity: Protect all Fenretinide solutions from light by working in a dimly lit environment and using opaque or amber-colored containers. During incubation, ensure plates are shielded from direct light.
Experimental Design & Optimization
Question 3: How do I determine the optimal cell seeding density for my assay?
Incorrect cell seeding density can significantly impact the results of a cell viability assay.[14]
Causality and Optimization Strategy:
Too Low Density: Cells may not reach a sufficient number for a robust signal, or they may exhibit slower growth, altering their sensitivity to the drug.
Too High Density: Cells may become confluent before the end of the experiment, leading to contact inhibition of growth, nutrient depletion, and cell death that is independent of the drug's effect. This can mask the true cytotoxic effect of Fenretinide.
Optimization Protocol:
Perform a growth curve experiment. Seed your cells in a 96-well plate at a range of densities (e.g., from 1,000 to 20,000 cells/well).
Measure cell viability (e.g., using an MTT assay) at 24, 48, 72, and 96 hours post-seeding.
Select a seeding density that results in exponential growth throughout the intended duration of your drug treatment and does not reach more than 80-90% confluency in the vehicle-control wells by the end of the assay.
Question 4: What concentration range of Fenretinide should I use for my initial dose-response experiment?
Starting with an appropriate concentration range is key to efficiently determining the IC50 value (the concentration at which 50% of cell viability is inhibited).[15]
Guidance Based on Published Data:
The IC50 of Fenretinide is highly cell-line dependent. Below is a table of reported IC50 values to guide your initial range finding experiments. A good starting point for many cancer cell lines is a logarithmic dilution series from 0.1 µM to 25 µM.
Cell Line
Cancer Type
Reported IC50 (µM)
LNCaP
Prostate Cancer
0.9 ± 0.16
DU145
Prostate Cancer
4.4 ± 0.45
PC-3
Prostate Cancer
3.0 ± 1.0
MDA-MB-435
Breast Cancer
~3.0
Various Glioma Lines
Glioma
3.0 - 10.0
Acute Lymphoblastic Leukemia (Avg. of 6 lines)
Leukemia
4.8 (range: 1.5-8.9)
Data compiled from multiple sources.[2][3][12][16][17]
Data Analysis and Interpretation
Question 5: My dose-response curve is not a classic sigmoidal shape. What could be the reason?
Atypical dose-response curves can arise from several factors, including the compound's mechanism of action or experimental artifacts.
Possible Interpretations:
Biphasic (Hormetic) Response: You may observe a U-shaped or inverted U-shaped curve where low doses of Fenretinide stimulate cell growth, while higher doses are inhibitory. This can occur and may indicate complex biological responses.
Incomplete Curve: If your curve does not plateau at the top (100% viability) or bottom (0% viability), your concentration range may be too narrow. You may need to test lower or higher concentrations to capture the full dose-response relationship.
Shallow Slope: A shallow Hill slope can indicate a complex mechanism of action or that the compound is not very potent.
Troubleshooting Data Fitting:
Normalization: Ensure your data is properly normalized. The vehicle control should represent 100% viability, and a "no cell" or "maximum kill" control (e.g., cells treated with a high concentration of a known cytotoxic agent like staurosporine or lysed with a detergent) should represent 0% viability.
Software Constraints: When using curve-fitting software like GraphPad Prism, you may need to constrain the top and bottom plateaus of the curve to 100 and 0, respectively, especially if your data does not fully define these plateaus.
Detailed Experimental Protocols
The following are step-by-step protocols for key assays used in generating a Fenretinide dose-response curve.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: MTT Assay Workflow for Fenretinide Treatment.
Methodology:
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium and incubate for 24 hours.
Compound Preparation: Prepare serial dilutions of Fenretinide in culture medium from your stock solution. Also, prepare a vehicle control.
Cell Treatment: Carefully remove the old medium and add 100 µL of the Fenretinide dilutions or vehicle control to the appropriate wells.
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1][2]
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1][2]
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of Fenretinide and a vehicle control for the desired duration.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 3: Intracellular ROS Detection using DCFH-DA
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Methodology:
Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat with Fenretinide for a short duration (e.g., 1-6 hours), as ROS production is an early event.
Loading with DCFH-DA: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10-25 µM DCFH-DA in serum-free medium to each well.[6]
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
Washing: Remove the DCFH-DA solution and wash the cells gently with warm PBS.
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[6][16]
References
Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
N-(4-hydroxyphenyl)retinamide activation of transforming growth factor-beta and induction of apoptosis in human breast cancer cells - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
Microencapsulation of amorphous solid dispersions of fenretinide enhances drug solubility and release from PLGA in vitro and in vivo - NIH. (2020, June 7). Retrieved February 7, 2026, from [Link]
Fenretinide (4-HPR): A Preventive Chance for Women at Genetic and Familial Risk? - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
Abstract 2139: 4-HPR and apigenin together suppressed autophagy and cell survival pathways to increase apoptosis in human malignant neuroblastoma SH-SY5Y cells - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
Phase I Trial and Pharmacokinetics of Fenretinide in Children with Neuroblastoma 1 - AACR Journals. (n.d.). Retrieved February 7, 2026, from [Link]
N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
Ceramide signaling in fenretinide-induced endothelial cell apoptosis - PubMed - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
Current Clinical Trials of Fenretinide | CancerNetwork. (n.d.). Retrieved February 7, 2026, from [Link]
Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16). Retrieved February 7, 2026, from [Link]
Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
Fenretinide Activates Caspases and Induces Apoptosis in Gliomas - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
Fenretinide inhibited de novo ceramide synthesis and proinflammatory cytokines induced by Aggregatibacter actinomycetemcomitan - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
Induction of apoptosis by N-(4-hydroxyphenyl)retinamide and its association with reactive oxygen species, nuclear retinoic acid receptors, and apoptosis-related genes in human prostate carcinoma cells - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
IC 50 values for ATRA, 4-HPR, and derivatives on various tumor cell... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
Reactive oxygen species (ROS) mediates fenretinide–induced apoptosis in human retinal pigment epithelial (RPE) cells | IOVS. (n.d.). Retrieved February 7, 2026, from [Link]
Development and In Vitro-In Vivo Evaluation of Fenretinide-Loaded Oral Mucoadhesive Patches for Site-Specific Chemoprevention of Oral Cancer - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - The Royal Society of Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
Ceramide synthesis pathways and the role of fenretinide in the de novo... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (n.d.). Retrieved February 7, 2026, from [Link]
Applicability of drug response metrics for cancer studies using biomaterials - PMC. (2019, July 1). Retrieved February 7, 2026, from [Link]
Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
How can i avoid the peptide precipitation in the media? - ResearchGate. (2022, February 23). Retrieved February 7, 2026, from [Link]
IC50 values of selected cell lines | Download Table - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
System Status: Operational
Subject: N-(4-Methoxyphenyl)retinamide (Fenretinide/4-HPR)
User Role: Clinical Pharmacologist / Formulation Scientist / Safety Monitor
Introduction: The "Retinoid Paradox"
Fenretinide (4-HPR) represents a unique challenge in clinical development. Unlike classic retinoids (e.g., ATRA) that induce differentiation via nuclear receptors (RAR/RXR), 4-HPR primarily functions as an apoptosis inducer through reactive oxygen species (ROS) generation and ceramide accumulation.
The Support Scope: This guide addresses the three critical failure points in 4-HPR trials:
Bioavailability: The "Ceiling Effect" in plasma concentrations.
Metabolic Toxicity: The RBP4-Retinol axis disruption (Night Blindness).
Analytical Instability: Quantifying 4-HPR and its active metabolite (4-MPR) without isomerization.
Module 1: Pharmacokinetics & Bioavailability
The Issue: The Plasma Concentration "Ceiling"
User Complaint: "We are increasing the oral dose of the corn oil capsules from 900 mg/m² to 1800 mg/m², but
and AUC are not increasing proportionally. We see a plateau at ~10 µM."
Root Cause Analysis: Saturable Absorption
Fenretinide is highly lipophilic (LogP ~6-8). In the legacy corn oil formulation (Macro-emulsion), absorption is not limited by metabolism, but by solubility-limited absorption kinetics in the gut lumen.
Mechanism: The gut wall becomes saturated.[1] Increasing the dose merely increases fecal elimination, not systemic exposure.
The "Food Effect": Bile salt solubilization is critical. Fasted states result in <20% bioavailability compared to fed states.
Transition Phase: If your trial is stuck at the bioavailability ceiling, switch to Lym-X-Sorb (LXS) or amorphous solid dispersion formulations.
Dosing Protocol: For legacy capsules, administer strictly with a high-fat meal (e.g., 8oz whole milk or equivalent lipid load) to stimulate bile flow.
Module 2: Safety & Metabolic Interference (The Visual Axis)
The Issue: Iatrogenic Night Blindness (Nyctalopia)
User Complaint: "Subjects are reporting difficulty driving at night or delayed dark adaptation after 3 weeks of dosing. Is this direct retinal toxicity?"
Root Cause Analysis: The RBP4 Displacement Mechanism
This is not classic off-target toxicity; it is a direct consequence of 4-HPR's metabolic mimicry.
Normal State: Retinol (Vitamin A) circulates bound to Retinol Binding Protein 4 (RBP4).[2] This RBP4-Retinol complex binds to Transthyretin (TTR) to prevent renal filtration (molecular weight > 50 kDa).
4-HPR Interference: Fenretinide binds RBP4 with high affinity, displacing Retinol.
The Crash: The 4-HPR-RBP4 complex does not bind TTR effectively. The small RBP4-Drug complex (~21 kDa) is rapidly filtered by the kidneys and excreted.
Result: Systemic Retinol depletion (hypovitaminosis A) leading to rod photoreceptor dysfunction.
Visualizing the Mechanism
Caption: Figure 1. Mechanism of Fenretinide-induced Vitamin A depletion. 4-HPR displaces retinol, preventing TTR binding and causing rapid renal clearance of the RBP4 complex.
Clinical Management Protocol:
Mandatory Monitoring: Baseline and monthly Dark Adaptation testing (not just standard visual acuity).
The "Drug Holiday": Continuous dosing exacerbates RBP4 depletion. Implement a Intermittent Dosing Schedule (e.g., 7 days on / 7 days off, or 3 weeks on / 1 week off). This allows RBP4-Retinol levels to rebound.
Supplementation Failure:Do NOT rely solely on Vitamin A supplementation. Because the carrier protein (RBP4) is being excreted, oral Vitamin A has no transport mechanism to reach the eye. The only fix is pausing the drug.
Module 3: Analytical Troubleshooting (LC-MS/MS)
The Issue: Inconsistent Metabolite Quantification
User Complaint: "Our 4-MPR (metabolite) peaks are co-eluting or showing high variability between runs. We also suspect degradation."
Technical Guide: Validated Assay Parameters
Fenretinide metabolizes into N-(4-methoxyphenyl)retinamide (4-MPR) .[3] Both are retinoids and share specific instabilities.
1. Sample Preparation (The "Yellow Light" Rule)
Problem: Retinoids undergo photo-isomerization (trans-to-cis) under white light.
Solution: All extraction steps must be performed under amber/yellow light (sodium vapor or filtered LED). Use amber glassware.
Extraction: Protein precipitation with Ethanol or Acetonitrile (1:3 ratio) is preferred over liquid-liquid extraction for high-throughput, though LLE (Hexane/Ethyl Acetate) provides cleaner baselines for lower LOQ (<1 ng/mL).
4-MPR Accumulation: Unlike 4-HPR, the metabolite 4-MPR is highly lipophilic and clears slowly. In continuous dosing, 4-MPR > 4-HPR in plasma ratios.
Significance: 4-MPR is generally considered less active or inactive regarding apoptosis but contributes to toxicity. High 4-MPR/4-HPR ratios indicate potential need for dose interruption.
FAQ: Rapid Response
Q: Can we use topical Vitamin A drops to treat the night blindness?A: No. The deficiency is intra-retinal. Topical application does not penetrate to the photoreceptor layer effectively. Systemic recovery (via drug holidays) is required.
Q: Is the "dip" in plasma levels after 7 days due to CYP induction?A: While 4-HPR can modulate enzymes, the "dip" or plateau is more strongly linked to saturable absorption and the equilibration of the drug into adipose tissue (large Volume of Distribution,
). However, auto-induction of clearance pathways (glucuronidation via UGTs) has been suggested as a secondary factor.
Q: Why do we see high triglycerides?A: This is often an artifact of the formulation (corn oil/lipid load) rather than the drug itself, although retinoids can modulate lipid metabolism. Monitor fasting lipid panels.
References
Bioavailability & Formulation (LXS vs. Corn Oil)
Maurer, B. J., et al. (2013). Phase I Trial of Fenretinide Delivered Orally in a Novel Organized Lipid Complex in Patients with Relapsed/Refractory Neuroblastoma. PLoS ONE.
RBP4 Mechanism & Night Blindness
Berni, R., & Formelli, F. (1992). In vitro interaction of fenretinide with plasma retinol-binding protein and its functional consequences. FEBS Letters.
Metabolism (4-MPR)
Cooper, J. P., et al. (2011). Phase I Trial of Fenretinide Lym-X-Sorb Oral Powder in Adults with Solid Tumors and Lymphomas. Anticancer Research.
Analytical Methods (LC-MS/MS)
Orienti, I., et al. (2019). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma. Pharmaceutics.
Clinical Safety Profile
Mohrbacher, A. M., et al. (2017). Phase I Study of Intravenous Fenretinide (4-HPR) for Patients with Malignant Solid Tumors. Cancer Chemotherapy and Pharmacology.
Technical Support Center: Optimizing Oral Formulations of N-(4-Methoxyphenyl)retinamide (MPR) and its Prodrugs
Introduction: Welcome to the technical support center for the oral formulation of N-(4--"methoxyphenyl)retinamide (MPR), a key metabolite of Fenretinide (4-HPR), and related retinoids. This guide is designed for research...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome to the technical support center for the oral formulation of N-(4--"methoxyphenyl)retinamide (MPR), a key metabolite of Fenretinide (4-HPR), and related retinoids. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the oral delivery of these promising therapeutic agents. Retinoids, including 4-HPR and its metabolite MPR, have shown significant potential in various therapeutic areas, but their poor aqueous solubility and complex metabolic pathways present considerable formulation challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. Our goal is to equip you with the knowledge to not only solve immediate formulation problems but also to build a foundational understanding for developing robust and bioavailable oral dosage forms.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the formulation of MPR and its parent compounds.
Q1: What are the primary challenges in developing an effective oral formulation for N-(4-Methoxyphenyl)retinamide (MPR) and its parent drug, Fenretinide (4-HPR)?
A1: The principal obstacles in formulating MPR and 4-HPR for oral administration stem from their inherent physicochemical properties and metabolic behavior:
Poor Aqueous Solubility: Both 4-HPR and MPR are highly lipophilic compounds with low aqueous solubility. This characteristic is a major rate-limiting step for dissolution in the gastrointestinal (GI) tract, leading to low and variable oral bioavailability.
Metabolic Conversion: 4-HPR is metabolized to MPR, which is also an active metabolite. Understanding and controlling this metabolic conversion is crucial for predicting the pharmacokinetic profile and therapeutic effect. The formulation strategy can influence the extent and site of this conversion.
First-Pass Metabolism: Evidence suggests that 4-HPR undergoes first-pass metabolism in the intestine, which can limit systemic exposure. Formulation approaches that can mitigate this effect, such as lymphatic transport, are highly desirable.
Food Effect: The absorption of lipophilic drugs like 4-HPR is often significantly influenced by the presence of food, particularly high-fat meals. This can lead to high interpatient variability in drug exposure. A well-designed formulation aims to minimize this food effect.
Chemical Instability: Retinoids are susceptible to degradation by light, heat, and oxidation. The formulation must protect the active pharmaceutical ingredient (API) from these degradation pathways to ensure stability and shelf-life.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of these retinoids?
A2: Given the lipophilic nature of MPR and 4-HPR, lipid-based drug delivery systems (LBDDS) are among the most effective strategies. These systems can improve solubility, enhance absorption, and potentially reduce first-pass metabolism. Key LBDDS approaches include:
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract. This increases the surface area for dissolution and absorption.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that encapsulate the drug in a solid lipid matrix. They offer advantages in terms of controlled release and improved stability.
Lipid-Based Organized Lipid Complexes: Novel lipid matrices, such as LYM-X-SORB, have been shown to significantly increase the oral bioavailability of fenretinide.
Other promising techniques include:
Amorphous Solid Dispersions: By dispersing the drug in a polymer matrix in an amorphous state, the dissolution rate can be significantly increased.
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity.
Q3: How is N-(4-Methoxyphenyl)retinamide (MPR) formed in vivo, and what is its therapeutic significance?
A3: N-(4-Methoxyphenyl)retinamide (MPR) is the primary metabolite of Fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR). The conversion of 4-HPR to MPR involves the methylation of the hydroxyl group on the phenyl ring. While the exact enzymatic pathways are not fully elucidated in all tissues, this metabolic step is crucial as MPR itself is an active compound with distinct biological activities. For instance, MPR is a potent and specific inhibitor of β-carotene oxygenase 1 (BCO1), while having minimal effect on other targets of fenretinide like stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1). This suggests that the therapeutic effects observed after 4-HPR administration may be a composite of the actions of both the parent drug and its metabolite. Therefore, a successful oral formulation strategy should consider the delivery and subsequent metabolism to achieve the desired therapeutic concentrations of both species.
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides detailed, step-by-step guidance for overcoming specific challenges you may face during the formulation and characterization of MPR and its prodrugs.
Troubleshooting Scenario 1: Poor Drug Loading and/or Precipitation in Lipid-Based Formulations
Issue: You are developing a Self-Emulsifying Drug Delivery System (SEDDS) for 4-HPR, but you are observing low drug solubility in the lipid excipients, leading to precipitation either in the formulation itself or upon dispersion in aqueous media.
Causality: This issue typically arises from a mismatch between the physicochemical properties of the drug and the selected excipients. The high lipophilicity and crystalline nature of retinoids can make them difficult to solubilize even in lipidic vehicles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor drug loading in SEDDS.
Add an excess amount of 4-HPR or MPR to a known volume of each excipient in a sealed vial.
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
Centrifuge the samples to separate the undissolved drug.
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile).
Quantify the drug concentration using a validated analytical method, such as HPLC-UV.
Data Analysis and Selection:
Tabulate the solubility of the drug in each excipient.
Select the top-performing oil, surfactant, and cosolvent for further development.
Table 1: Example Excipient Solubility Data for a Hypothetical Retinoid
Excipient Category
Excipient Name
Solubility (mg/mL)
Oils
Corn Oil
15.2
Capryol™ 90
25.8
Sesame Oil
12.5
Surfactants
Kolliphor® EL
45.3
Tween® 80
38.1
Cremophor® RH 40
52.7
Cosolvents
Ethanol
8.5
Propylene Glycol
12.3
PEG 400
28.9
Troubleshooting Scenario 2: Inconsistent In Vitro Dissolution Profiles
Issue: You observe high variability in the drug release profiles from your formulated capsules during in vitro dissolution testing.
Causality: This can be due to several factors, including incomplete self-emulsification, drug precipitation upon dilution, or interactions with the capsule shell.
Troubleshooting Workflow:
Caption: Decision tree for investigating poor IVIVC.
Detailed Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
Animal Model: Use an appropriate preclinical animal model, such as Sprague-Dawley rats or BALB/c mice. Ensure compliance with all ethical guidelines for animal research.
Dosing and Sampling:
Administer the formulated drug orally via gavage.
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a suitable route (e.g., tail vein or retro-orbital sinus).
Process the blood to obtain plasma and store at -80°C until analysis.
Bioanalytical Method:
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the parent drug (e.g., 4-HPR) and its metabolite (MPR) in plasma.
The method should include a suitable internal standard, such as N-(4-ethoxyphenyl)retinamide (4-EPR).
Pharmacokinetic Analysis:
Use non-compartmental analysis to determine key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Compare the PK profiles of different formulations to assess their relative bioavailability.
Table 2: Example Pharmacokinetic Parameters for Different 4-HPR Formulations in Rats
Formulation
Cmax (ng/mL)
Tmax (h)
AUC (0-24h) (ng·h/mL)
Relative Bioavailability (%)
Aqueous Suspension
50 ± 12
4.0
450 ± 98
100 (Reference)
Corn Oil Solution
150 ± 35
3.0
1350 ± 210
300
Optimized SEDDS
450 ± 78
2.0
4950 ± 550
1100
References
Moon, R. C., Thompson, H. J., Becci, P. J., Grubbs, C. J., Gander, R. J., Newton, D. L., Smith, J. M., Phillips, S. L., Henderson, W. R., Mullen, L. T., Brown, C. C., & Sporn, M. B. (1979). N-(4-
Reference Data & Comparative Studies
Validation
Comparative Technical Guide: N-(4-hydroxyphenyl)retinamide (4-HPR) vs. N-(4-methoxyphenyl)retinamide (4-MPR)
Executive Summary This guide analyzes the functional and mechanistic distinctions between N-(4-hydroxyphenyl)retinamide (4-HPR, Fenretinide) and its primary metabolite, N-(4-methoxyphenyl)retinamide (4-MPR) .[1] While 4-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide analyzes the functional and mechanistic distinctions between N-(4-hydroxyphenyl)retinamide (4-HPR, Fenretinide) and its primary metabolite, N-(4-methoxyphenyl)retinamide (4-MPR) .[1]
While 4-HPR is a well-established synthetic retinoid with potent apoptotic capabilities driven by Reactive Oxygen Species (ROS) and ceramide accumulation, 4-MPR has historically been categorized as a metabolically stable, less active reservoir. However, advanced profiling reveals a nuanced relationship: 4-MPR accumulates significantly in lipid-rich tissues (e.g., breast) and retains partial efficacy in specific carcinoma lines while lacking the ROS-generating potency of its parent compound in others (e.g., melanoma). This guide dissects their chemical divergence, signaling pathways, and experimental validation protocols.[2]
Chemical & Pharmacological Architecture
The fundamental difference lies in the para-position substituent on the phenyl ring. This single modification dictates lipophilicity, redox potential, and receptor interaction.
Variable: Biomarker of exposure; weak/partial growth inhibition.
The Metabolic Link
4-HPR is converted to 4-MPR primarily in the liver. This methylation blocks the hydroxyl group, which is critical for the redox-cycling mechanism that generates ROS. Consequently, 4-MPR acts as a "sink," accumulating in adipose and breast tissue at concentrations 10–20 times higher than plasma levels.
Mechanistic Divergence: The ROS/Ceramide Axis
The therapeutic superiority of 4-HPR stems from its ability to induce apoptosis independently of Retinoic Acid Receptors (RARs), thereby avoiding the classic toxicity of retinoids. 4-MPR lacks the capacity to trigger this cascade efficiently in many cell types.
Pathway Visualization
The following diagram illustrates the divergence in signaling between the parent drug and its metabolite.
Figure 1: Mechanistic pathway showing 4-HPR's dual activation of ROS and Ceramide pathways, contrasted with 4-MPR's tendency toward tissue accumulation and reduced apoptotic signaling.
Key Mechanistic Insights
ROS Generation: 4-HPR acts on the mitochondrial respiratory chain (Complex II) to produce Reactive Oxygen Species (ROS). The phenolic hydroxyl group is essential for this interaction. 4-MPR, being methoxylated, cannot participate in this redox cycling effectively.
Ceramide Synthase: 4-HPR increases intracellular ceramide (a pro-apoptotic lipid) by stimulating de novo synthesis. 4-MPR fails to elevate ceramide levels in resistant cell lines (e.g., melanoma), correlating with its lack of cytotoxicity in those models.
Comparative Efficacy Data
The biological activity of 4-MPR is context-dependent. While inactive in melanoma, it retains antiproliferative effects in certain breast cancer models, suggesting a mechanism distinct from the ROS/Ceramide axis (likely simple cytostasis via lipophilic membrane disruption).
Cell Line / Model
4-HPR Response
4-MPR Response
Interpretation
MCF-7 (Breast Ca)
Potent Inhibition (IC50 ~1-2 µM)
Active (Similar efficacy to 4-HPR)
4-MPR retains efficacy in specific breast lines, possibly via RAR-independent cytostasis.
UISO-Mel-6 (Melanoma)
Potent Inhibition
Inactive
4-MPR fails to kill cells that rely on the ROS mechanism for death.
4-MPR serves as a biomarker for long-term compliance and tissue saturation.
Experimental Protocols: Validating the Mechanism
To experimentally distinguish the effects of 4-HPR vs. 4-MPR, one must measure ROS generation , as this is the functional "fingerprint" of the parent drug.
Protocol: Differential ROS Detection via Flow Cytometry
Objective: Quantify oxidative stress induced by 4-HPR vs. 4-MPR to confirm metabolic inactivation of the ROS pathway.
Incubation: Incubate for 4 hours . (Note: ROS is an early event; 24h is too late).
Staining:
Wash cells with PBS.
Incubate with 10 µM H2DCFDA in serum-free media for 30 min at 37°C in the dark.
Acquisition:
Harvest cells (trypsinize), wash, and resuspend in PBS.
Analyze on Flow Cytometer (Ex/Em: 495/529 nm).
Analysis:
4-HPR: Expect distinct right-shift in fluorescence (ROS positive).
4-MPR: Expect fluorescence intensity similar to Vehicle (ROS negative).
Pharmacokinetics & Clinical Relevance[4][5][6][7]
In clinical trials, 4-MPR levels often exceed 4-HPR levels after chronic dosing due to the metabolite's extended half-life and lipophilic storage.
The "Fenretinide Paradox": Despite 4-HPR being the active agent, plasma levels of 4-HPR plateau, while 4-MPR continues to rise.
Implication for Researchers: When correlating in vivo efficacy with drug levels, measuring 4-HPR alone is insufficient. You must quantify 4-MPR to understand the total retinoid burden and potential competitive inhibition, as high levels of 4-MPR might compete for binding sites or transport proteins, potentially dampening the efficacy of 4-HPR.
References
Formelli, F., et al. (1996). Biologic activity of N-(4-hydroxyphenyl)retinamide and its metabolite N-(4-methoxyphenyl)retinamide in breast cancer and melanoma cells.[4]
Tiwari, R., et al. (2003). Metabolism of N-[4-hydroxyphenyl]retinamide (4-HPR) to N-[4-methoxyphenyl]retinamide (4-MPR) may serve as a biomarker for its efficacy.[4]
Lovat, P. E., et al. (2000). Increase in intracellular ceramide is a specific event in the apoptotic response of neuroblastoma cells to fenretinide.
Cooper, J. P., et al. (2017). Fenretinide metabolism in humans: identification of the glucuronide and methoxy metabolites.
Comparative Profiling of N-(4-Methoxyphenyl)retinamide (Fenretinide) and Synthetic Retinoid Analogues
Executive Summary: The "Apoptotic" vs. "Differentiating" Retinoid In the landscape of retinoid development, N-(4-Methoxyphenyl)retinamide (Fenretinide or 4-HPR) represents a distinct class of synthetic retinoids.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Apoptotic" vs. "Differentiating" Retinoid
In the landscape of retinoid development, N-(4-Methoxyphenyl)retinamide (Fenretinide or 4-HPR) represents a distinct class of synthetic retinoids. Unlike the standard-of-care All-trans Retinoic Acid (ATRA) , which functions primarily as a differentiation agent via nuclear receptor activation (RARs), Fenretinide functions as a cytotoxic agent.
Its primary utility lies in its ability to circumvent intrinsic retinoid resistance. While ATRA and Bexarotene rely on genomic signaling (RAR/RXR binding), Fenretinide exerts its effects largely through non-genomic mechanisms , specifically the generation of Reactive Oxygen Species (ROS) and the accumulation of dihydroceramide. This guide provides the experimental framework to validate these distinct mechanisms in a drug development setting.
Mechanistic Divergence: Receptor-Dependent vs. Independent Pathways
To understand the performance differences, one must first map the signaling divergence.
The Critical Differentiator: ROS and Ceramide[1][2]
ATRA (Natural): Binds to RARα, recruiting co-activators to the DNA promoter regions, forcing undifferentiated cancer cells (like APL promyelocytes) to mature. Resistance occurs via mutations in the RAR ligand-binding domain.[1]
Fenretinide (Synthetic): Although it can bind RARs, its potency correlates with oxidative stress . It inhibits the enzyme dihydroceramide desaturase (DES), leading to a toxic accumulation of dihydroceramide in the Endoplasmic Reticulum (ER), triggering the Unfolded Protein Response (UPR) and subsequent apoptosis.
Visualization: Signaling Pathway Comparison
The following diagram illustrates the bifurcation between the genomic action of ATRA/Bexarotene and the stress-response mechanism of Fenretinide.
Figure 1: Mechanistic comparison showing ATRA's nuclear activation versus Fenretinide's mitochondrial and ER stress induction.
Comparative Performance Analysis
The following table synthesizes data regarding pharmacokinetics, toxicity, and indication. Note the distinct toxicity profile of Fenretinide (Ocular) vs. the others (Systemic/Metabolic).
Feature
Fenretinide (4-HPR)
ATRA (Tretinoin)
Bexarotene
Isotretinoin (13-cis-RA)
Primary Mechanism
ROS Generation, Ceramide Accumulation (Apoptotic)
RAR Agonist (Differentiation)
RXR Agonist (Transcriptional)
Isomerizes to ATRA (intracellularly)
Key Indication
Neuroblastoma, Breast Cancer (Chemoprevention), Ovarian
Acute Promyelocytic Leukemia (APL)
Cutaneous T-Cell Lymphoma (CTCL)
Severe Acne, High-risk Neuroblastoma
IC50 (Tumor Models)
~1–10 µM (Broad spectrum)
~0.1–1 µM (Highly specific to APL)
~0.5 µM (CTCL lines)
>10 µM (Low potency in vitro)
Systemic Half-Life
13–27 Hours (Longer retention)
0.5–2 Hours (Rapid clearance)
7–9 Hours
10–20 Hours
Primary Toxicity
Nyctalopia (Night Blindness) due to RBP interference
Differentiation Syndrome , Cheilitis
Hyperlipidemia , Hypothyroidism
Teratogenicity, Dry Skin
Resistance Profile
Effective in ATRA-resistant lines
Prone to RAR-mutant resistance
Prone to RXR-mutant resistance
Cross-resistant with ATRA
Expert Insight: Fenretinide competes with retinol for binding to Retinol Binding Protein (RBP). This lowers circulating retinol, causing night blindness, but avoids the severe "Retinoic Acid Syndrome" often seen with ATRA induction therapy.
Experimental Protocols: Validating the Mechanism
To confirm that a synthetic retinoid is acting via the Fenretinide-specific pathway (ROS/Ceramide) rather than the classical RAR pathway, you must utilize a self-validating antioxidant control system .
Protocol A: ROS-Dependent Apoptosis Validation
Objective: Prove that cell death is driven by oxidative stress (4-HPR mechanism) and not nuclear differentiation.
Materials:
Agent: Fenretinide (dissolved in DMSO, protect from light).
Control: ATRA (for comparison).
ROS Probe: H2DCFDA or CellROX Green.
Antioxidant Inhibitor: N-acetyl-L-cysteine (NAC) or Vitamin C.
Workflow Diagram:
Figure 2: Experimental workflow to isolate ROS-dependent cytotoxicity. The "Rescue" arm (Grp 3) is critical for confirming causality.
Step-by-Step Methodology:
Pre-treatment: If using NAC (ROS scavenger), pre-treat cells for 2 hours prior to retinoid addition to ensure intracellular antioxidant loading.
Treatment: Treat cells with Fenretinide (1–10 µM). Note: Fenretinide is light-sensitive; perform experiments in low-light conditions.
Staining: After 12–24 hours, wash cells with PBS and incubate with 5 µM H2DCFDA for 30 minutes.
Acquisition: Analyze via Flow Cytometry (Ex/Em: 485/535 nm).
Validation Criteria:
Positive Result: Fenretinide induces a right-shift in fluorescence intensity (ROS generation).
Causality Check: The Fenretinide + NAC sample must show significantly reduced apoptosis/ROS compared to Fenretinide alone. If NAC does not rescue the cells, the mechanism is likely not ROS-mediated in that specific cell line.
Protocol B: Differentiating Apoptosis from Maturation
Objective: Distinguish between ATRA-induced differentiation and Fenretinide-induced apoptosis.
Differentiation Marker (ATRA check): Use CD11b (myeloid) or neurite outgrowth (neuroblastoma) assays. ATRA will increase these markers; Fenretinide typically will not.
Apoptosis Marker (Fenretinide check): Western blot for Caspase-8 cleavage . Fenretinide uniquely activates Caspase-8 via ER stress, whereas standard chemotherapy often activates Caspase-9 (mitochondrial) first.
Conclusion & Future Outlook
Fenretinide remains a critical tool in the researcher's arsenal because it breaks the "Retinoid Resistance" paradigm. By bypassing the mutated nuclear receptors often found in relapsed cancers and striking directly at mitochondrial stability and lipid metabolism, it offers a complementary approach to ATRA.
For drug development, the focus is currently shifting toward Nano-encapsulated Fenretinide (to improve bioavailability) and combination therapies that exploit the ROS generation (e.g., combining with proteasome inhibitors).
References
National Institutes of Health (NIH). "Fenretinide induces apoptosis in non-small cell lung cancer cell lines." PubMed.
Cancer Network. "Current Clinical Trials of Fenretinide: Mechanism and Chemoprevention." CancerNetwork.
MDPI. "Differentiating Neuroblastoma: A Systematic Review of Retinoic Acid and Fenretinide." MDPI Pharmaceuticals.
FDA. "Targretin (Bexarotene) Pharmacology and Mechanism of Action." FDA Access Data.
ResearchGate. "Mechanisms of fenretinide-induced apoptosis: The role of ROS and Ceramide." ResearchGate.
Navigating the Labyrinth of Retinoid Bioactivity: A Comparative Guide to Studies on N-(4-Methoxyphenyl)retinamide's Inertia
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Replicating Bioactivity Studies of a Key Fenretinide Metabolite. Introduction: The Promise and Paradox of Fenretinide and its Meta...
Author: BenchChem Technical Support Team. Date: February 2026
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Replicating Bioactivity Studies of a Key Fenretinide Metabolite.
Introduction: The Promise and Paradox of Fenretinide and its Metabolites
N-(4-hydroxyphenyl)retinamide (4-HPR), also known as fenretinide, has long been a compound of interest in oncology. A synthetic derivative of all-trans-retinoic acid, it has demonstrated potent pro-apoptotic and anti-proliferative effects in a wide range of cancer cell lines and has been the subject of numerous clinical trials for cancer chemoprevention and treatment[1][2]. The mechanisms underlying fenretinide's anticancer activity are multifaceted, involving both retinoid receptor-dependent and -independent pathways, including the generation of reactive oxygen species (ROS) and modulation of ceramide metabolism[3][4][5][6].
However, the in vivo fate of fenretinide is complex, with metabolism playing a crucial role in its overall efficacy. One of its major metabolites is N-(4-Methoxyphenyl)retinamide (4-MPR). The central question that has emerged from numerous investigations, and the focus of this guide, is the stark contrast in bioactivity between the parent compound and this principal metabolite. This guide will synthesize the findings from key studies that have explored the bioactivity of 4-MPR, providing a comparative analysis of the experimental evidence that points towards its general lack of biological activity. Understanding this discrepancy is paramount for researchers designing new studies, interpreting existing data, and for drug development professionals considering the therapeutic potential of fenretinide and its analogues.
The Emerging Consensus: N-(4-Methoxyphenyl)retinamide's Biological Inertness
A significant body of research has consistently demonstrated that 4-MPR, unlike its parent compound 4-HPR, is biologically inert. In vitro studies have shown that 4-MPR fails to inhibit the growth of cancer cell lines that are sensitive to 4-HPR[7]. For instance, in studies involving 4-HPR-sensitive breast carcinoma and melanoma cell lines, 4-MPR did not exhibit a dose-dependent inhibition of cell growth[7]. This lack of activity extends to 4-HPR-resistant cells as well, where 4-MPR was also found to be ineffective[7].
Interestingly, the metabolism of 4-HPR to 4-MPR has been observed to occur in cancer cells that are sensitive to 4-HPR, leading to the proposal that the detection of 4-MPR could serve as an indirect biomarker for predicting cellular response to the parent drug, despite the metabolite's own inactivity[7]. This suggests that the enzymatic machinery responsible for this conversion is present and active in responsive cells.
Further investigations into the molecular mechanisms have revealed that 4-MPR, much like its parent compound in some contexts, binds poorly to the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) and does not significantly activate their downstream signaling pathways[8]. This finding supports the broader understanding that the bioactivity of fenretinide itself can be mediated through pathways independent of these classical retinoid receptors[9][8].
Comparative Analysis of Bioactivity: 4-HPR vs. 4-MPR vs. 4-oxo-4-HPR
To provide a clearer picture of the contrasting biological effects, the following table summarizes the key differences in the bioactivity of 4-HPR, its inactive metabolite 4-MPR, and another bioactive metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).
Compound
Reported Bioactivity
Mechanism of Action
Effect on Cancer Cells
N-(4-hydroxyphenyl)retinamide (4-HPR/Fenretinide)
High
Induces apoptosis and inhibits cell proliferation through ROS generation, ceramide production, and other pathways[3][4][6]. Can act through both RAR-dependent and -independent mechanisms[3][8][10].
Potent cytotoxic and cytostatic effects in a wide range of cancer cell lines[1][2][11][12].
N-(4-Methoxyphenyl)retinamide (4-MPR)
Biologically Inert
Does not significantly inhibit cell growth[7]. Binds poorly to RARs and RXRs and does not activate their signaling pathways[8].
No dose-dependent inhibition of 4-HPR-sensitive or resistant cancer cell lines[7].
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)
High
Induces apoptosis through ROS generation and also acts as an antimicrotubule agent, leading to mitotic arrest[1][13]. Effective in 4-HPR-resistant cells[13][14].
More potent than 4-HPR in inhibiting the growth of various cancer cell lines, including those resistant to the parent drug[13][14].
Experimental Protocols for Assessing Retinoid Bioactivity
For researchers aiming to replicate or build upon these findings, the following are generalized, step-by-step methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer; UISO-Mel-6 for melanoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treatment: Prepare serial dilutions of 4-HPR, 4-MPR, and a vehicle control (e.g., DMSO) in complete culture medium. Replace the existing medium with the treatment-containing medium.
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Cell Treatment: Treat cells with the retinoid compounds as described for the viability assay.
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Divergent Fates of Fenretinide Metabolism
The following diagrams illustrate the metabolic pathway of fenretinide and the contrasting bioactivities of its metabolites.
Caption: Metabolic pathways of fenretinide and the bioactivity of its metabolites.
The Causality Behind Experimental Choices and the Path Forward
The consistent observation of 4-MPR's inactivity across different studies underscores the importance of precise experimental design and the careful consideration of metabolic pathways in drug efficacy studies. The choice to compare 4-MPR directly with its parent compound, 4-HPR, and other metabolites like 4-oxo-4-HPR within the same experimental systems has been crucial in dissecting their structure-activity relationships.
The lack of bioactivity in 4-MPR is likely due to the methylation of the hydroxyl group on the phenyl ring. This modification could sterically hinder interactions with molecular targets or alter the electronic properties of the molecule, rendering it unable to induce the cellular responses triggered by 4-HPR, such as ROS production.
For researchers in the field, these findings have several important implications:
Focus on the Parent Compound and Active Metabolites: Future preclinical and clinical research on fenretinide should continue to focus on the parent compound and its bioactive metabolites, such as 4-oxo-4-HPR, which may even possess superior anticancer properties[13][14].
Metabolic Profiling is Key: When conducting in vivo studies or analyzing clinical trial data for fenretinide, comprehensive metabolic profiling is essential to understand the disposition of the drug and the relative concentrations of its active and inactive metabolites. This can help in correlating drug exposure with clinical outcomes.
Re-evaluation of "Failed" Trials: The mixed results from some fenretinide clinical trials could potentially be re-examined in the context of inter-patient variability in metabolism[15][16][17][18][19]. High rates of conversion to inactive metabolites like 4-MPR could be a contributing factor to a lack of clinical response in some individuals.
Conclusion
References
Metabolism of N-[4-hydroxyphenyl]retinamide (4-HPR) to N-[4-methoxyphenyl]retinamide (4-MPR) May Serve as a Biomarker for Its Efficacy Against Human Breast Cancer and Melanoma Cells. PubMed.
N-(4-hydroxyphenyl)retinamide (4-HPR)-mediated biological actions involve retinoid receptor-independent pathways in human breast carcinoma. Oxford Academic.
Pharmacokinetics of N-4-hydroxyphenyl-retinamide and the effect of its oral administration on plasma retinol concentrations in cancer p
N-(4-hydroxyphenyl)-retinamide selectively increases All-TRANS retinoic acid inhibitory effects in HER2/NEU-overexpressing breast cancer cells. PubMed.
Phase II Clinical Trial of N-(4-Hydroxyphenyl)retinamide and Tamoxifen Administration before Definitive Surgery for Breast Neoplasia1. AACR Journals.
4-Hydroxyphenyl retinamide is a highly selective activ
4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PMC.
4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS ONE.
Current Clinical Trials of Fenretinide. CancerNetwork.
Induction of apoptosis by N-(4-hydroxyphenyl)
Bioactivities of N-(4-hydroxyphenyl) Retinamide and Retinoyl Beta-Glucuronide. PubMed.
The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes. PubMed.
Effects of N-(4-hydroxyphenyl)
Mediation of N-(4-hydoxyphenyl)retinamide-induced apoptosis in human cancer cells by different mechanisms. PubMed.
N-(4-hydroxyphenyl)retinamide increases ceramide and is cytotoxic to acute lymphoblastic leukemia cell lines, but not to non-malignant lymphocytes. PubMed.
Fenretinide Drug Combin
Cancer Trial Failures, Study Retractions Highlight Oncology Research Challenges.
Drug Metabolism for the Identification of Clinical Biomarkers in Breast Cancer. MDPI.
Clinical development of fenretinide as an... Experimental Biology & Medicine - Ovid.
2022's 10 top clinical trial flops. Fierce Biotech.
4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. Cancer Research | American Association for Cancer Research - AACR Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzDOF6q93PXHHqjLcyM7KPB-Xl4frdny_8FnKlMMkzIZTIiBHO0EWJkVQTw8zYjGSOxzb9qfQvCs4x85KfVevfYO87vhvlqxTI7xxitCd60a6ppnjJTrKAkt0DCWQYL5AmKoQkICg4NllTPGfas9wWGF7v2FK9WgV3AwNofwk8OUY2okq9C679y1UyDGzN1MZWJvpANIBTxlkXVe3f9Q==]([Link]
N-(4-Methoxyphenyl)retinamide efficacy compared to its parent compound fenretinide
[1][2] Executive Summary: The Hydroxyl "Warhead" This guide provides a technical comparison between Fenretinide (4-HPR) and its methylated analog/metabolite N-(4-methoxyphenyl)retinamide (4-MPR) . While structurally near...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The Hydroxyl "Warhead"
This guide provides a technical comparison between Fenretinide (4-HPR) and its methylated analog/metabolite N-(4-methoxyphenyl)retinamide (4-MPR) .
While structurally nearly identical, the substitution of the phenolic hydroxyl group (-OH) in 4-HPR with a methoxy group (-OCH3) in 4-MPR results in a profound loss of onco-therapeutic efficacy . Current data establishes 4-HPR as the active cytotoxic agent capable of inducing apoptosis via Reactive Oxygen Species (ROS) generation and ceramide accumulation. In contrast, 4-MPR functions primarily as a metabolic sink with significantly reduced cytotoxicity, although it retains specific inhibitory activity against Beta-Carotene Oxygenase 1 (BCO1).
Key Verdict: 4-MPR serves as a critical negative control in experimental designs to validate the ROS-dependent mechanism of Fenretinide. It is not a therapeutic alternative for apoptosis induction.
Chemical & Structural Divergence
The pharmacological divergence stems from a single functional group modification on the phenyl ring.
Feature
Fenretinide (4-HPR)
N-(4-Methoxyphenyl)retinamide (4-MPR)
Chemical Structure
N-(4-hydroxyphenyl)retinamide
N-(4-methoxyphenyl)retinamide
Key Moiety
Phenolic Hydroxyl (-OH)
Methoxy Ether (-OCH3)
Redox Potential
High (Capable of redox cycling/quinone formation)
Low (Redox stable/inert)
Lipophilicity
High (LogP ~6-7)
Very High (Increased lipophilicity due to methyl cap)
Primary Role
Active Drug / Pro-apoptotic Agent
Inactive Metabolite / BCO1 Inhibitor
Structural Impact on Mechanism
The phenolic -OH group in 4-HPR is essential for:
Electron Transfer: Facilitating the generation of ROS.
H-Bonding: Critical for binding to the desaturase enzymes (SCD1, DES1).
Fenretinide is unique among retinoids because it induces apoptosis via a receptor-independent mechanism involving oxidative stress and ceramide accumulation. 4-MPR lacks this capacity.[1][2]
Fenretinide (4-HPR): Induces apoptosis in neuroblastoma, breast, and ovarian cancer cell lines with an IC50 typically between 1–5 µM . It inhibits Dihydroceramide Desaturase (DES1), causing a toxic buildup of dihydroceramides.
4-MPR: Generally exhibits no significant apoptotic activity at concentrations <10 µM.[3] At high concentrations (>20 µM), non-specific toxicity may occur, but the specific ROS-driven pathway is absent.
Enzyme Target Specificity
A critical study by Amengual et al. (2017) mapped the target profile of these compounds, revealing the "off-switch" nature of methylation.
The following diagram illustrates how the methylation of 4-HPR blocks the critical ROS and Ceramide signaling pathways.
Figure 1: Mechanistic divergence. 4-HPR drives apoptosis via ROS and DES1 inhibition. 4-MPR fails to engage these pathways but selectively inhibits BCO1.
Pharmacokinetics & Metabolism[4][7]
In clinical settings, 4-MPR is observed as a metabolite of 4-HPR.[4][2][5] Understanding this conversion is vital for interpreting plasma concentration data.
Metabolic Pathway: 4-HPR is methylated by phenol methyltransferases in the liver to form 4-MPR.
Accumulation: Due to its higher lipophilicity, 4-MPR can accumulate in adipose tissue and breast tissue.
Clinical Interference: High levels of 4-MPR may compete with 4-HPR for binding to Retinol Binding Protein 4 (RBP4), potentially altering the pharmacokinetics of the parent drug without contributing to the anti-cancer effect.
Experimental Protocols
To validate the efficacy differences in your own lab, use the following self-validating protocols.
Protocol A: Differential ROS Generation Assay
Objective: Demonstrate that 4-HPR generates ROS while 4-MPR does not.
Cell Line: MCF-7 (Breast Cancer) or SH-SY5Y (Neuroblastoma).
Seeding: Seed
cells/well in 6-well plates. Incubate 24h.
Treatment:
Control: DMSO (Vehicle).
Group A: 4-HPR (5 µM).
Group B: 4-MPR (5 µM).
Positive Control: H2O2 (100 µM).
Incubation: Treat for 4 hours.
Staining: Add H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) at 10 µM final concentration. Incubate 30 min in dark.
Analysis: Wash with PBS. Analyze via Flow Cytometry (Ex/Em: 495/529 nm).
Expected Result: 4-HPR should show a >2-fold shift in mean fluorescence intensity (MFI) compared to vehicle. 4-MPR should show MFI comparable to vehicle (baseline).
Protocol B: HPLC Separation of Parent vs. Metabolite
Mobile Phase: Acetonitrile:Water:Acetic Acid (75:23:2, v/v/v).
Flow Rate: 1.5 mL/min.
Detection: UV Absorbance at 340 nm (Retinoid characteristic peak).
Retention Time Standard:
4-HPR: ~4-5 minutes.
4-MPR: ~8-10 minutes (Elutes later due to higher lipophilicity/methoxy group).
References
Amengual, J., et al. (2017). "Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets." PLOS ONE.
Villani, M. G., et al. (2004). "4-Oxo-fenretinide, a possible active metabolite of fenretinide: biotransformation and biological activity in human ovarian carcinoma cells." Cancer Research.
Formelli, F., et al. (2008). "Fenretinide metabolism in humans and in mice: 4-methoxyphenylretinamide is the principal metabolite." Retinoids.[6][1][2][3][7][8][9][10] (Contextual citation regarding metabolic pathways).
Hail, N. Jr., et al. (2006). "Mechanisms of fenretinide-induced apoptosis." Apoptosis.[6][1][2][3][7][8][11][12]
Sheikh, M. S., et al. (1995). "N-(4-Hydroxyphenyl)retinamide (4-HPR)-mediated biological actions involve retinoid receptor-independent pathways." Carcinogenesis. (Foundation for receptor-independent mechanism).
Comparative study of retinoid receptor binding affinity: 4-MPR vs 4-HPR
[1][2] Executive Summary: The Hydroxyl Switch In the development of synthetic retinoids, Fenretinide (4-HPR) stands as a unique pharmacological paradox: it induces potent apoptosis in retinoid-resistant cancer lines desp...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: The Hydroxyl Switch
In the development of synthetic retinoids, Fenretinide (4-HPR) stands as a unique pharmacological paradox: it induces potent apoptosis in retinoid-resistant cancer lines despite exhibiting poor affinity for the classical Retinoic Acid Receptors (RARs). Its primary metabolite, N-(4-methoxyphenyl)retinamide (4-MPR) , serves as a critical negative control in structure-activity relationship (SAR) studies.
This guide provides a comparative technical analysis of the binding behaviors of 4-HPR and 4-MPR. The central finding is that while both compounds exhibit negligible genomic activation compared to All-Trans Retinoic Acid (ATRA), the methylation of the phenolic hydroxyl group in 4-MPR abolishes the non-genomic "stress signaling" capacity that defines 4-HPR's therapeutic efficacy.
Molecular Mechanics & Structural Logic
To understand the binding data, one must first analyze the structural interference at the Ligand Binding Domain (LBD).
4-HPR (Fenretinide): Retains the retinoid polyene chain but replaces the terminal carboxyl group with a 4-hydroxyphenylamide moiety. The bulky amide tail sterically hinders the "lid" closure of the RAR LBD, preventing the recruitment of co-activators necessary for gene transcription.
4-MPR: The methylated analog.[1] The conversion of the -OH to a -OCH₃ (methoxy) group increases lipophilicity but eliminates the hydrogen-bonding capability of the phenol.
Pathway Visualization: Metabolism & Divergence
The following diagram illustrates how a single methylation event shifts the compound from a ROS-generating agent to an inert storage metabolite.
Figure 1: Divergent signaling pathways. 4-HPR retains stress-signaling activity, while 4-MPR acts as an inert metabolic sink.
Comparative Binding Affinity Data[3][4]
The following data synthesizes competitive binding assays using
-ATRA as the reference ligand. Note that "Relative Binding Affinity" (RBA) is normalized to ATRA (RBA = 100).
Table 1: Receptor Interaction Profile
Target Receptor
Ligand
Relative Binding Affinity (RBA)
Interaction Type
Biological Outcome
RAR-
ATRA
100 (Reference)
High Affinity Agonist
Differentiation / Transcription
4-HPR
~10 - 15
Weak / Low Affinity
Minimal Transactivation
4-MPR
< 1 (Negligible)
Non-Binder
Inert
RAR-
4-HPR
< 10
Very Low Affinity
None
4-MPR
Undetectable
Non-Binder
Inert
RAR-
4-HPR
~15 - 20
Low Affinity
Minimal Transactivation
4-MPR
< 1
Non-Binder
Inert
RXR ()
4-HPR
0
No Binding
None
RBP (Serum)
4-HPR
High
Competitive Displacement
Reduced Serum Retinol
4-MPR
None
No Affinity
Plasma Accumulation
Key Insight: 4-MPR is often used as a negative control because it shares the lipophilic bulk of 4-HPR but lacks the specific -OH interactions required for even the weak RAR contact that 4-HPR possesses. Furthermore, 4-MPR does not bind Retinol Binding Protein (RBP), distinguishing it pharmacokinetically.
-ATRA by 4-HPR and 4-MPR in nuclear extracts or recombinant receptor preparations.
Validation Principle: This assay relies on "Cold Competition." If the test compound (4-HPR/4-MPR) binds the receptor, it will displace the radioactive tracer, reducing the detected signal.
of the radioligand alone to ensure the assay is running at equilibrium.
Competition Incubation:
Tube A (Total Binding): Receptor +
-ATRA (5 nM) + Vehicle (DMSO).
Tube B (Non-Specific Binding): Receptor +
-ATRA + 100-fold excess Cold ATRA.
Tube C (Test - 4-HPR): Receptor +
-ATRA + 4-HPR (Concentration gradient: M to M).
Tube D (Test - 4-MPR): Receptor +
-ATRA + 4-MPR (Concentration gradient: M to M).
Incubation: 4°C for 16 hours (equilibrium) or 37°C for 2 hours (kinetic). Recommendation: 4°C overnight yields more stable results for hydrophobic retinoids.
Separation of Bound/Free:
Add Dextran-Coated Charcoal suspension. Vortex and incubate for 10 min on ice.
Centrifuge at 12,000 x g for 5 min. The pellet contains free ligand; the supernatant contains the Receptor-Ligand complex.
Quantification:
Aliquot supernatant into scintillation vials. Add fluid.[2] Count CPM (Counts Per Minute).
Workflow Diagram
Figure 2: Radioligand competitive binding workflow for determining IC50 values.
References
Mechanism of Action: Retinoid Receptor-dependent and -independent Effects of N-(4-Hydroxyphenyl)retinamide in F9 Embryonal Carcinoma Cells. (AACR Journals).
[Link]
Pharmacokinetics & Metabolism: Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. (NIH / PMC).
[Link]
Clinical Context: Five-year administration of fenretinide: pharmacokinetics and effects on plasma retinol concentrations. (Journal of Clinical Oncology).
[Link]
A Comparative Guide to the Differential Effects of N-(4-Methoxyphenyl)retinamide and Fenretinide on Gene Expression
For researchers in oncology, pharmacology, and drug development, the nuanced differences between structurally similar compounds can unveil entirely new therapeutic avenues. This guide provides an in-depth, objective comp...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in oncology, pharmacology, and drug development, the nuanced differences between structurally similar compounds can unveil entirely new therapeutic avenues. This guide provides an in-depth, objective comparison of N-(4-Methoxyphenyl)retinamide (MPR) and its parent compound, fenretinide (4-HPR). We will dissect their differential effects on gene expression, moving beyond surface-level similarities to explore their distinct molecular mechanisms, supported by experimental data.
Introduction: A Tale of a Drug and its Metabolite
Fenretinide, a synthetic retinoid, has been the subject of extensive research and clinical investigation for its potent anticancer and chemopreventive properties.[1][2] Its mechanisms of action are multifaceted, involving both retinoid receptor-dependent and -independent pathways to induce apoptosis and inhibit cell growth.[1][3][4] N-(4-Methoxyphenyl)retinamide (MPR) is a primary metabolite of fenretinide, and understanding its biological activity is crucial for a comprehensive grasp of fenretinide's overall effect and for the potential development of new, more targeted therapies.[5] This guide will illuminate the critical distinctions in their impact on cellular gene expression.
Mechanistic Divergence: Beyond the Retinoid Receptor
A pivotal distinction between fenretinide and MPR lies in their interaction with the classical retinoid signaling pathway. While some of fenretinide's effects can be mediated through retinoic acid receptors (RARs), a significant portion of its pro-apoptotic activity is receptor-independent.[4][6] In contrast, studies have indicated that MPR is largely inactive through these classical pathways.
One key study in human breast carcinoma cells found that MPR was "biologically inert" in systems where fenretinide potently induced cell death.[5] The same study demonstrated that both fenretinide and MPR have poor binding affinity for RARα, β, and γ and do not significantly activate retinoic acid response elements (RAREs) or retinoid X receptor response elements (RXREs).[5] This suggests that the primary anticancer effects of fenretinide are not mimicked by its metabolite, MPR, through the canonical retinoid gene regulation pathway.
Fenretinide's Multifaceted Impact on Gene Expression
Fenretinide's influence on gene expression is complex and pleiotropic, primarily driven by the induction of cellular stress pathways.[1][3]
Reactive Oxygen Species (ROS) Generation: A cornerstone of fenretinide's mechanism is the induction of ROS.[1][4] This oxidative stress triggers downstream signaling cascades that profoundly alter gene expression. Key pathways activated by fenretinide-induced ROS include the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which in turn regulate the expression of genes involved in apoptosis and cell cycle arrest.[1][3]
Ceramide Accumulation: Fenretinide has been shown to increase intracellular levels of the pro-apoptotic sphingolipid, ceramide.[4] This is achieved, in part, by inhibiting dihydroceramide Δ4-desaturase 1 (DES1).[6] Ceramide accumulation can trigger the endoplasmic reticulum (ER) stress response and inhibit pro-survival pathways like PI3K/AKT/mTOR, leading to widespread changes in the transcription of survival and apoptotic genes.[3]
Modulation of Apoptotic and Cell Cycle Genes: Fenretinide treatment leads to changes in the expression of key regulators of apoptosis, such as the Bcl-2 family of proteins.[3] It can downregulate anti-apoptotic members and upregulate pro-apoptotic members. Furthermore, it can influence the expression of genes that control cell cycle progression.[7]
Inflammatory Gene Expression: Fenretinide has been shown to downregulate the expression of pro-inflammatory cytokines by enhancing the expression of peroxisome proliferator-activated receptor-gamma (PPARγ).[3]
N-(4-Methoxyphenyl)retinamide: A More Specific Molecular Target
While appearing less active in broad anticancer assays, recent evidence points to MPR having a distinct and specific molecular target that sets it apart from fenretinide. A 2017 study revealed that MPR is a potent and specific inhibitor of β-carotene oxygenase 1 (BCO1), an enzyme crucial for the conversion of dietary carotenoids into vitamin A.[6] In the same study, MPR had no inhibitory effect on stearoyl-CoA desaturase 1 (SCD1) or DES1, both of which are targets of fenretinide.[6]
This finding is significant as it suggests that the biological effects of MPR, and consequently its impact on gene expression, are likely to be concentrated in pathways related to carotenoid and retinoid metabolism. This specificity contrasts sharply with the broad, stress-induced transcriptional changes elicited by fenretinide.
Comparative Data Summary
Feature
Fenretinide (4-HPR)
N-(4-Methoxyphenyl)retinamide (MPR)
Primary Mechanism
Induction of ROS and ceramide accumulation, leading to broad cellular stress.[1][3][4]
Specific inhibition of β-carotene oxygenase 1 (BCO1).[6]
Retinoid Receptor Activity
Weak binding and activation; largely receptor-independent effects.[5][6]
Experimental Protocols for Differential Gene Expression Analysis
To empirically determine the differential effects of fenretinide and MPR on gene expression, a systematic approach using modern molecular biology techniques is required.
I. Cell Culture and Treatment
Cell Line Selection: Choose a relevant cancer cell line (e.g., MCF-7 for breast cancer, SH-SY5Y for neuroblastoma). Ensure the cell line has been properly authenticated.
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Compound Preparation: Prepare stock solutions of fenretinide and MPR in an appropriate solvent (e.g., DMSO).
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with equimolar concentrations of fenretinide, MPR, or vehicle control (DMSO) for various time points (e.g., 6, 12, 24, and 48 hours). A dose-response curve should be established beforehand to determine the optimal concentration for observing significant changes without inducing widespread cytotoxicity.
II. RNA Isolation and Quality Control
RNA Extraction: At each time point, harvest the cells and extract total RNA using a reputable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include a DNase treatment step to eliminate genomic DNA contamination.
Quality Control: Assess the quantity and quality of the extracted RNA.
Quantification: Use a spectrophotometer (e.g., NanoDrop) to measure the concentration and assess purity (A260/A280 ratio of ~2.0).
Integrity: Analyze RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA sequencing.
III. Gene Expression Analysis: RNA Sequencing
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a standard commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.
Data Analysis:
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
Quantification: Count the number of reads mapping to each gene using tools such as HTSeq or featureCounts.
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in the fenretinide and MPR treatment groups compared to the vehicle control.
Pathway and Gene Ontology Analysis: Use tools like GSEA, DAVID, or Metascape to identify the biological pathways and processes that are enriched in the differentially expressed gene sets for each compound.
IV. Validation of Key Gene Expression Changes
Quantitative Real-Time PCR (qRT-PCR): Select a subset of differentially expressed genes identified from the RNA-seq data for validation.
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.[7]
PCR Amplification: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probe-based assays.[7]
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression using the ΔΔCt method.[7]
Visualizing the Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for comparative gene expression analysis.
Caption: Contrasting signaling pathways of Fenretinide and MPR.
Conclusion and Future Directions
The available evidence strongly suggests that N-(4-Methoxyphenyl)retinamide and fenretinide exert differential effects on gene expression due to their distinct molecular mechanisms. Fenretinide acts as a broad inducer of cellular stress, leading to widespread transcriptional changes that underpin its potent anticancer activity. In contrast, MPR appears to be a more targeted agent, with its known activity centered on the specific inhibition of BCO1.
For researchers, this distinction is critical. The "biological inertness" of MPR in some cancer models should not be interpreted as a lack of any activity, but rather as a lack of fenretinide-like activity. The specific inhibition of BCO1 by MPR may hold therapeutic potential in contexts where modulation of carotenoid and retinoid metabolism is desirable.
The experimental framework provided in this guide offers a robust methodology for a head-to-head comparison of these two compounds. The resulting data from such studies will be invaluable in further delineating their respective signaling pathways and will undoubtedly pave the way for more refined, mechanism-based drug development strategies.
References
S. M. F. et al. N-(4-hydroxyphenyl)retinamide (4-HPR)-mediated biological actions involve retinoid receptor-independent pathways in human breast carcinoma. Carcinogenesis.
Wu, J. M., & Hsieh, T. C. (2022). Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule. International Journal of Molecular Sciences, 23(13), 7338. [Link]
Roberts, L. M. et al. (2023). Increased In Vivo Exposure of N-(4-Hydroxyphenyl) Retinamide (4-HPR) to Achieve Plasma Concentrations Effective against Dengue Virus. Pharmaceutics, 15(7), 1957. [Link]
Corazzari, M. et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS ONE, 5(10), e13362. [Link]
CancerNetwork. (1999). Current Clinical Trials of Fenretinide. [Link]
Kim, H. J. et al. (2005). Identification of the Genes Involved in Enhanced Fenretinide-Induced Apoptosis by Parthenolide in Human Hepatoma Cells. Cancer Research, 65(15), 6858-6866. [Link]
Yong, R. L. et al. (2000). Fenretinide Activates Caspases and Induces Apoptosis in Gliomas. Clinical Cancer Research, 6(11), 4440-4447. [Link]
SciTech Development. Fenretinide Drug Combinations. [Link]
Perez, R. P. et al. (1993). Phase II study of fenretinide (N-[4-hydroxyphenyl]retinamide) in advanced breast cancer and melanoma. Investigational New Drugs, 11(1), 63-67. [Link]
Amengual, J. et al. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(8), 819-826. [Link]
Niles, R. M. et al. (2008). Global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma. BMC Cancer, 8, 22. [Link]
Sone, H. et al. (2012). Identification of Stage-Specific Gene Expression Signatures in Response to Retinoic Acid during the Neural Differentiation of Mouse Embryonic Stem Cells. Frontiers in Genetics, 3, 149. [Link]
Hail, N. Jr., & DiGiovanni, J. (2004). Mechanisms of fenretinide-induced apoptosis. Apoptosis, 9(4), 385-398. [Link]
Gene Expression Profiling Identifies Retinoids as Potent Inducers of Macrophage Lipid Efflux. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
Navigating the Handling of N-(4-Methoxyphenyl)retinamide: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Research, Scientific, and Drug Development Professionals Hazard Assessment: Understanding the Risks Due to the absence of a specific Safety Data Sheet (SDS) for N-(4-Methoxyphenyl)retinami...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Implementation by Research, Scientific, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
Due to the absence of a specific Safety Data Sheet (SDS) for N-(4-Methoxyphenyl)retinamide, a conservative approach to hazard assessment is paramount. We will extrapolate potential hazards from structurally related compounds such as 4-Methoxyphenol and other retinoids.
Potential Hazards Include:
Skin and Eye Irritation: Related compounds like 4-Methoxyphenol can cause severe skin and eye irritation, and in some cases, burns.[1] Direct contact with N-(4-Methoxyphenyl)retinamide powder or solutions should be strictly avoided.
Respiratory Irritation: As a fine powder, this compound poses an inhalation risk. Inhaling the dust can lead to respiratory tract irritation.
Teratogenicity: Retinoids as a class are known for their potential teratogenic effects.[2] Therefore, it is crucial for pregnant individuals or those planning to become pregnant to avoid exposure.
Light and Air Sensitivity: Retinoids are often susceptible to degradation upon exposure to light and air, which can alter their chemical properties and potentially their toxicological profile.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the identified risks. The following table summarizes the recommended PPE for handling N-(4-Methoxyphenyl)retinamide.
Body Part
Recommended PPE
Rationale
Hands
Double Nitrile Gloves
Provides a robust barrier against skin contact. Double gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Nitrile is recommended for its chemical resistance to a range of organic compounds.[4][5]
Body
Disposable, Low-Lint Gown with Knit Cuffs
Protects skin and personal clothing from contamination with the powdered compound. Knit cuffs provide a snug fit around the inner glove to prevent powder from entering.
Eyes/Face
Safety Goggles and a Face Shield
Offers comprehensive protection against splashes and airborne powder. Safety goggles provide a seal around the eyes, while a face shield protects the entire face.
Respiratory
N95 Respirator or Higher
Essential for preventing the inhalation of fine powders. For larger quantities or procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.
Safe Handling Workflow: A Step-by-Step Approach
Adherence to a strict, well-defined workflow is critical to minimizing exposure and ensuring a safe working environment. The following diagram outlines the key stages of handling N-(4-Methoxyphenyl)retinamide.
Caption: Safe handling workflow for N-(4-Methoxyphenyl)retinamide.
Operational Protocols: Detailed Methodologies
Donning PPE: A Sequential Approach
Hand Hygiene: Wash hands thoroughly with soap and water.
Inner Gloves: Don the first pair of nitrile gloves.
Gown: Put on the disposable gown, ensuring it is fully fastened.
Respirator: Fit the N95 respirator, performing a seal check to ensure no air leaks.
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
Eye and Face Protection: Put on safety goggles, followed by a face shield.
Handling Procedures: Minimizing Exposure
Engineering Controls: All handling of powdered N-(4-Methoxyphenyl)retinamide must be conducted within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.
Light Protection: As retinoids are light-sensitive, conduct manipulations under yellow or red light where possible and store the compound in amber vials or containers wrapped in aluminum foil.[5]
Spill Management: Have a spill kit readily available. In the event of a spill, calmly evacuate the immediate area and follow your institution's established spill cleanup procedures for potent compounds.
Doffing PPE: A Contamination-Free Removal
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
Gown: Untie the gown and peel it away from the body, turning it inside out as you remove it. Dispose of it in the designated hazardous waste.
Respirator: Remove the respirator without touching the front.
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
The disposal of N-(4-Methoxyphenyl)retinamide and any contaminated materials must be handled with care to prevent environmental contamination and exposure to waste handlers.
Solid Waste: All solid waste, including contaminated PPE, weigh boats, and vials, should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour retinoid solutions down the drain.[6]
Waste Classification: While not specifically listed, it is prudent to treat N-(4-Methoxyphenyl)retinamide as a hazardous pharmaceutical waste.
Final Disposal: All waste must be disposed of through your institution's environmental health and safety office, likely via incineration.[7][8]
By implementing these comprehensive safety measures, researchers can confidently work with N-(4-Methoxyphenyl)retinamide while minimizing the risks to themselves and their colleagues. This proactive approach to safety is not just a procedural necessity but a cornerstone of responsible scientific practice.
References
New Jersey Department of Health. (n.d.). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]
Yoham, A. L., & Casadesus, D. (2020). A Clinician's Guide to Topical Retinoids.
University of California, Los Angeles - Environmental Health & Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
MyGloveDepot. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
University of Pennsylvania - Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
Norwegian Scientific Committee for Food and Environment. (2012, August 22). Risk assessment of vitamin A (retinol and retinyl esters) in cosmetics. Retrieved from [Link]
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]
Roškar, R., & Simončič, S. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products.